3-Phosphonopropionic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17 m. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSQHGCGGFVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064069 | |
| Record name | 3-Phosphonopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5962-42-5 | |
| Record name | 3-Phosphonopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Phosphonopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-phosphono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phosphonopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phosphonopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHONOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DM1R7808M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 3-Phosphonopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis mechanism for 3-phosphonopropionic acid, a compound of interest in biochemical research and as a building block in the development of pharmaceuticals and agricultural chemicals.[1][2] This document details the primary synthetic route, including reaction mechanisms, experimental protocols, and quantitative data presented for clarity and reproducibility.
Introduction
This compound is an organophosphorus compound featuring both a phosphonic acid and a carboxylic acid functional group.[3] This dual functionality imparts unique chemical properties that make it a valuable tool in studying enzyme inhibition and metabolic pathways.[1] The synthesis of this compound is primarily achieved through a two-step process: a Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.
Core Synthesis Pathway
The most common and efficient synthesis of this compound involves two key transformations:
-
Michaelis-Arbuzov Reaction: Formation of a phosphonate (B1237965) ester intermediate.
-
Acid Hydrolysis: Conversion of the phosphonate ester to the final phosphonic acid.
Step 1: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond. In the context of this compound synthesis, this involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide bearing a protected carboxylic acid moiety. A common choice of reagents is triethyl phosphite and ethyl 3-bromopropionate.
The reaction proceeds via a nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of ethyl 3-bromopropionate. This is followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced bromide ion to yield triethyl 3-phosphonopropionate.
References
An In-depth Technical Guide to 3-Phosphonopropionic Acid: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phosphonopropionic acid is an organophosphorus compound of significant interest in biochemical research and as a building block for the synthesis of novel therapeutic agents. Its structural similarity to biological molecules, coupled with the presence of both a carboxylic acid and a phosphonic acid functional group, imparts unique chemical properties and the potential for diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and a key biological interaction of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside a visualization of its inhibitory action on Carboxypeptidase A, offering a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development.
Chemical Properties and Structure
This compound is a white crystalline solid that is highly soluble in water due to its polar nature.[1] The presence of both a carboxylic acid and a phosphonic acid group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.[1]
Tabulated Chemical Data
The following tables summarize the key chemical and physical properties of this compound.
Table 1: General and Structural Information
| Property | Value |
| IUPAC Name | 3-Phosphonopropanoic acid |
| Synonyms | 2-Carboxyethanephosphonic acid, β-Phosphonopropionic acid |
| CAS Number | 5962-42-5 |
| Molecular Formula | C₃H₇O₅P |
| Molecular Weight | 154.06 g/mol |
| SMILES | O=C(O)CCP(=O)(O)O |
| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 165 - 180 °C |
| Boiling Point | 459.8 ± 47.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| pKa | pKa1: ~2.16 (predicted), additional pKa values for phosphonic acid group |
| Water Solubility | 328 g/L (20 °C) |
| Flash Point | 150 °C |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.
Synthesis of this compound
A common method for the synthesis of this compound involves the Michaelis-Arbuzov reaction followed by acidic hydrolysis.
Protocol 2.1.1: Synthesis of Diethyl 3-phosphonopropionate via Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite (B83602)
-
Ethyl 3-bromopropionate
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add triethyl phosphite (1.0 equivalent) to the flask.
-
Slowly add ethyl 3-bromopropionate (1.1 equivalents) to the stirred triethyl phosphite.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile by-products (e.g., ethyl bromide) and excess reagents by distillation under reduced pressure to obtain crude diethyl 3-phosphonopropionate.
Protocol 2.1.2: Acidic Hydrolysis to this compound
Materials:
-
Crude diethyl 3-phosphonopropionate
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To the crude diethyl 3-phosphonopropionate in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the completion of the hydrolysis by TLC or ³¹P NMR by observing the disappearance of the phosphonate (B1237965) ester signals.
-
After cooling to room temperature, remove the water and excess HCl under reduced pressure to yield the crude this compound.
Purification of this compound
Recrystallization is a standard method for the purification of solid this compound.
Protocol 2.2.1: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., water, ethanol/water, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water) in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Protocol 2.3.1: NMR Sample Preparation and Analysis
Materials:
-
Purified this compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
5 mm NMR tube
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 5-10 mg of purified this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a common choice for this polar molecule).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.
Expected NMR Data:
-
¹H NMR (D₂O): Expect multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-) and the absence of exchangeable protons (COOH and P-OH) due to deuterium (B1214612) exchange with the solvent.
-
¹³C NMR (D₂O): Expect signals for the carboxyl carbon, and the two methylene carbons, potentially showing coupling to the phosphorus atom.
-
³¹P NMR (D₂O): Expect a single resonance corresponding to the phosphonic acid group.
Biological Interactions: Inhibition of Carboxypeptidase A
This compound and its derivatives have been shown to act as inhibitors of carboxypeptidase A.[1][2][3] This enzyme is a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins. The inhibitory action of this compound derivatives is attributed to their ability to act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1][2][3]
The following diagram illustrates the competitive inhibition of Carboxypeptidase A by a this compound derivative.
References
- 1. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Phosphonopropionic Acid in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonopropionic acid (3-PPA) is a versatile organophosphorus compound that has garnered significant interest across various scientific disciplines.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a phosphonic acid group, imparts distinct chemical properties that make it a valuable tool in biochemical research, materials science, and drug development.[3] This technical guide provides an in-depth exploration of the primary research applications of 3-PPA, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Applications in Research
The utility of this compound and its derivatives in research is multifaceted, with prominent applications in enzyme inhibition, biomaterial surface modification, and as a building block in chemical synthesis.
Enzyme Inhibition: A Focus on Carboxypeptidase A
Derivatives of this compound have been identified as potent inhibitors of metalloenzymes, most notably carboxypeptidase A (CPA).[4][5] These compounds are often designed as multisubstrate or transition-state analogues, mimicking the tetrahedral intermediate formed during peptide hydrolysis.[4][5]
The inhibitory potency of various 3-PPA derivatives against carboxypeptidase A has been quantified, with inhibition constants (Kᵢ) in the micromolar to nanomolar range.
| Compound | Inhibition Constant (Kᵢ) |
| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM |
| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 µM |
Data sourced from Grobelny et al.[4][5]
This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against carboxypeptidase A using a spectrophotometric assay.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
This compound derivative (inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dissolution
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a stock solution of the 3-PPA derivative in DMSO. Further dilutions should be made in the Tris-HCl buffer to achieve the desired final concentrations.
-
Prepare a solution of carboxypeptidase A in cold 10% LiCl. The concentration should be determined based on the specific activity of the enzyme lot.
-
-
Assay:
-
In a quartz cuvette, combine the Tris-HCl buffer and the desired volume of the inhibitor solution.
-
Add the substrate solution to the cuvette and mix gently.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the carboxypeptidase A solution.
-
Immediately begin monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.
-
Record the absorbance for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot.
-
Determine the Kᵢ value by performing the assay with a range of substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Carboxypeptidase A Inhibition Assay Workflow
Biomaterials and Surface Modification
This compound is utilized in the surface modification of biomaterials, particularly magnesium and its alloys, which are being explored for use in biodegradable medical implants. The dual functionality of 3-PPA allows it to chelate with metal ions on the material surface while presenting a more biocompatible interface to the physiological environment. This can improve corrosion resistance and promote favorable cellular interactions.
The following workflow describes a general process for the surface modification of a magnesium alloy using this compound.
Materials:
-
Magnesium alloy substrate
-
This compound
-
Deionized water
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Mechanically polish the magnesium alloy substrate to a smooth finish.
-
Clean the substrate ultrasonically in ethanol for 15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water and dry it in an oven.
-
-
Surface Treatment:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Immerse the cleaned and dried magnesium alloy substrate in the 3-PPA solution.
-
The treatment can be carried out at room temperature or with gentle heating for a specified duration (e.g., 1-24 hours), depending on the desired coating thickness and properties.
-
-
Post-Treatment:
-
Remove the substrate from the 3-PPA solution.
-
Rinse the treated substrate with deionized water to remove any unreacted 3-PPA.
-
Dry the modified substrate in an oven at a low temperature (e.g., 60°C).
-
-
Characterization:
-
The modified surface can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonate (B1237965) layer, and electrochemical methods to evaluate corrosion resistance.
-
Surface Modification Workflow
Role in Chemical Synthesis
This compound serves as a valuable building block in the synthesis of more complex functional molecules and nanoparticles.[1] Its phosphonic acid and carboxylic acid moieties provide reactive sites for a variety of chemical transformations. A closely related compound, Propane Phosphonic Acid Anhydride (T3P®), is a widely used coupling reagent in peptide synthesis and other condensation reactions.[6]
Role of 3-PPA in Chemical Synthesis
Other Research Applications
Beyond the core areas detailed above, this compound has been investigated in other research contexts:
-
Agricultural Chemistry: It has been explored as a potential plant growth regulator and as a component in the development of herbicides and pesticides.[1][2]
-
Biochemical Research: Due to its structural similarity to biological phosphates, it is used in studies of metabolic pathways.[1][3]
-
Water Treatment: The chelating properties of 3-PPA make it a candidate for the removal of heavy metal ions from water.[1]
Conclusion
This compound is a remarkably versatile molecule with a growing number of applications in scientific research. Its ability to act as a potent enzyme inhibitor, a surface modifier for advanced biomaterials, and a flexible building block in chemical synthesis underscores its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and potential applications of 3-PPA can open up new avenues for discovery and innovation. The experimental protocols and workflows provided in this guide serve as a starting point for the practical application of this valuable research tool.
References
- 1. scispace.com [scispace.com]
- 2. env.go.jp [env.go.jp]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantgrower.org [plantgrower.org]
An In-depth Technical Guide to 3-Phosphonopropionic Acid (CAS 5962-42-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonopropionic acid (3-PPA), with the CAS number 5962-42-5, is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group.[1][2] This dual functionality imparts unique chemical properties, making it a versatile molecule in various scientific fields, including biochemistry, materials science, and agriculture.[1][2][3] Its structural similarity to biologically important molecules has led to significant interest in its role as an enzyme inhibitor and its potential applications in drug development and as a biochemical probe.[2][4][5][6] This technical guide provides a comprehensive overview of 3-PPA, including its chemical and physical properties, detailed synthesis and purification protocols, and its applications with a focus on enzyme inhibition and surface modification of biomaterials.
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline solid that is highly soluble in water due to its polar nature.[1][3] The presence of both a carboxylic acid and a phosphonic acid group allows it to participate in a variety of chemical reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5962-42-5 | [1] |
| Molecular Formula | C₃H₇O₅P | [1] |
| Molecular Weight | 154.06 g/mol | [3] |
| Appearance | White to light yellow crystalline solid/powder | [1][3] |
| Melting Point | 165-180 °C | [3] |
| Water Solubility | High | [1][2] |
| SMILES | C(P(=O)(O)O)CC(O)=O | [1] |
| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reaction of phosphorous acid with acrylic acid.[3] However, the purification of phosphonic acids can be challenging due to their high polarity and hygroscopicity.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of 3-PPA.
Materials:
-
Phosphorous acid (H₃PO₃)
-
Acrylic acid (CH₂=CHCOOH)
-
Toluene (B28343) (or other suitable high-boiling solvent)
-
Hydrochloric acid (HCl), concentrated
-
Activated carbon
-
Diatomaceous earth
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add phosphorous acid and acrylic acid in a suitable molar ratio (e.g., 1:1.1).
-
Add a high-boiling solvent such as toluene to the mixture.
-
Heat the reaction mixture to a temperature range of 110-150 °C and maintain this temperature for 2-48 hours, with continuous stirring.[3] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be initially purified by removing the solvent under reduced pressure.
Experimental Protocol: Purification of this compound
Due to the polar nature of 3-PPA, purification can be challenging. Recrystallization is a common method.
Materials:
-
Crude this compound
-
Water
-
Acetone, Methanol, or Acetonitrile[3]
-
Activated carbon
Procedure:
-
Dissolve the crude 3-PPA in a minimal amount of hot water.
-
Add activated carbon to the solution to decolorize it and heat for a short period.
-
Filter the hot solution through a bed of diatomaceous earth to remove the activated carbon.
-
To the filtrate, add a less polar, water-miscible solvent such as acetone, methanol, or acetonitrile (B52724) to induce crystallization.[3]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR).
Biological Activity and Applications
This compound and its derivatives have shown significant biological activity, particularly as enzyme inhibitors. This has led to their investigation in various therapeutic areas.
Enzyme Inhibition
Derivatives of 3-PPA have been identified as potent inhibitors of carboxypeptidase A, a zinc-containing metalloprotease. These compounds can act as multisubstrate or transition-state analogues.[4][5]
Table 2: Inhibition of Carboxypeptidase A by this compound Analogs
| Inhibitor | Kᵢ (μM) | Reference(s) |
| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | [4][5] |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | [4][5] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 | [5] |
| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 ± 60 | [4][5] |
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol outlines a continuous spectrophotometric rate determination assay.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
This compound derivative (inhibitor)
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a series of dilutions of the 3-PPA derivative inhibitor in the same buffer.
-
In a quartz cuvette, mix the buffer, substrate solution, and a specific concentration of the inhibitor.
-
Initiate the reaction by adding a solution of carboxypeptidase A.
-
Monitor the increase in absorbance at 254 nm at 25 °C, which corresponds to the hydrolysis of the substrate.
-
Determine the initial reaction rates at different inhibitor concentrations.
-
The inhibition constant (Kᵢ) can be calculated from these rates using appropriate kinetic models (e.g., Dixon plots).
Derivatives of 3-PPA have been investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases.[3] Inhibition of this enzyme can disrupt intracellular trafficking and has potential applications in cancer therapy.
Signaling Pathway: Rab Geranylgeranylation
The following diagram illustrates the process of Rab geranylgeranylation, which can be targeted by 3-PPA derivatives.
References
- 1. This compound | 5962-42-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 5962-42-5 [m.chemicalbook.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
An In-depth Technical Guide to (2-Carboxyethyl)phosphonic Acid
This technical guide provides a comprehensive overview of the fundamental characteristics of (2-Carboxyethyl)phosphonic acid, also known as 3-Phosphonopropionic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analysis, safety, and biological significance.
Core Characteristics
(2-Carboxyethyl)phosphonic acid is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This dual functionality imparts unique chemical properties, including strong acidity and high polarity, making it highly soluble in water.[1][2]
Nomenclature and Identifiers
The compound is known by several names, and its key identifiers are listed below for clear identification.
| Identifier | Value |
| IUPAC Name | 3-Phosphonopropanoic acid |
| Common Names | (2-Carboxyethyl)phosphonic acid, this compound, CEPA |
| CAS Number | 5962-42-5 |
| Molecular Formula | C₃H₇O₅P[3][4] |
| Molecular Weight | 154.06 g/mol [3][4] |
| InChI Key | NLBSQHGCGGFVJW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of (2-Carboxyethyl)phosphonic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Appearance | White crystalline powder[2] |
| Melting Point | 165 °C[3] |
| Boiling Point | 459.8 °C (Predicted)[3] |
| Water Solubility | 328 g/L at 20 °C[1] |
| pKa₁ (Phosphonic Acid) | 2.16 ± 0.10 (Predicted)[1] |
| pKa₂ (Carboxylic Acid) | Data not available |
| pKa₃ (Phosphonic Acid) | Data not available |
Synthesis and Purification
(2-Carboxyethyl)phosphonic acid can be synthesized through several routes. The most common methods involve the hydrolysis of corresponding phosphonate (B1237965) esters or the reaction of phosphorus nucleophiles with suitable electrophiles.
Experimental Protocol: Synthesis via Hydrolysis of Diethyl (2-carboxyethyl)phosphonate
This protocol describes the synthesis of (2-Carboxyethyl)phosphonic acid by the acidic hydrolysis of its diethyl ester.
Materials:
-
Diethyl (2-carboxyethyl)phosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Desiccator with phosphorus pentoxide (P₂O₅)
Procedure:
-
In a round-bottom flask, combine diethyl (2-carboxyethyl)phosphonate with a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or ¹H NMR.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
To remove residual water, add toluene to the flask and perform an azeotropic distillation.
-
The resulting crude product can be further purified by recrystallization.
-
Dry the purified (2-Carboxyethyl)phosphonic acid under vacuum in a desiccator over P₂O₅ to obtain a white solid.
Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of (2-Carboxyethyl)phosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~2.0-2.2 | Multiplet | -CH₂-P | |
| ~2.5-2.7 | Multiplet | -CH₂-COOH | ||
| ~10-12 | Broad Singlet | -COOH, -PO(OH)₂ | ||
| ¹³C NMR | ~25 (d) | Doublet | J(C-P) ≈ 130-140 | -CH₂-P |
| ~35 (d) | Doublet | J(C-C-P) ≈ 5-15 | -CH₂-COOH | |
| ~175 | Singlet | -COOH | ||
| ³¹P NMR | ~20-30 | Singlet | -PO(OH)₂ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (2-Carboxyethyl)phosphonic acid exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid and Phosphonic acid |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 1150-1250 | P=O stretch | Phosphonic acid |
| 950-1050 | P-OH stretch | Phosphonic acid |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of (2-Carboxyethyl)phosphonic acid typically results in fragmentation. The molecular ion peak (m/z = 154) may be observed, but it is often weak. Common fragmentation pathways include the loss of water (H₂O), the carboxyl group (-COOH), and fragments of the ethyl chain.
Biological Activity and Applications
(2-Carboxyethyl)phosphonic acid and its derivatives have garnered interest for their biological activities and various industrial applications.
Enzyme Inhibition: Carboxypeptidase A
(2-Carboxyethyl)phosphonic acid is a known inhibitor of the zinc-containing metalloenzyme carboxypeptidase A. It acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6][7] The phosphonate group coordinates to the active site zinc ion, while the carboxylate group interacts with other residues in the active site, leading to potent inhibition of the enzyme's catalytic activity.
Metal Chelation
The presence of both phosphonic and carboxylic acid groups makes (2-Carboxyethyl)phosphonic acid an effective chelating agent for di- and trivalent metal ions. This property is utilized in industrial water treatment to prevent the formation of scale by sequestering metal ions such as Ca²⁺ and Mg²⁺.
Safety and Toxicology
(2-Carboxyethyl)phosphonic acid is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Acute Toxicity
| Route of Exposure | Species | LD₅₀ Value |
| Oral | Rat (male) | 1580 mg/kg |
| Oral | Rat (female) | 1560 mg/kg |
Data is for phosphonic acid, a related compound, and should be considered indicative.[6]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of (2-Carboxyethyl)phosphonic acid in various matrices.
Experimental Protocol: HPLC Analysis
This protocol provides a general guideline for the analysis of (2-Carboxyethyl)phosphonic acid using reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of (2-Carboxyethyl)phosphonic acid of known concentrations in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standards to generate a calibration curve.
-
Inject the sample and quantify the concentration of (2-Carboxyethyl)phosphonic acid by comparing its peak area to the calibration curve.
References
- 1. This compound CAS#: 5962-42-5 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 5962-42-5 [chemicalbook.com]
- 4. 3-ホスホノプロピオン酸 technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 3-Phosphonopropionic Acid: Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phosphonopropionic acid, a molecule of significant interest in biochemical and pharmaceutical research. This document details its fundamental molecular characteristics, outlines experimental methodologies for studying its interactions, and illustrates its mechanism of action as an enzyme inhibitor.
Core Molecular and Physical Properties
This compound, also known as 3-phosphonopropanoic acid, is an organophosphorus compound characterized by the presence of both a carboxylic acid and a phosphonic acid functional group.[1] This dual functionality imparts unique chemical properties and biological activities. Its appearance is typically a white crystalline powder, and it is solid at room temperature.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃H₇O₅P | [1][2][3] |
| Molecular Weight | 154.06 g/mol | [1][2][3][4][5][6] |
| CAS Number | 5962-42-5 | [2][3][4] |
| Appearance | White crystalline powder | [1][2] |
| Physical State | Solid | [1] |
| Synonyms | 3-phosphonopropanoic acid, 2-Carboxyethanephosphonic acid, β-Phosphonopropionic acid | [2][3][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of phosphonic acids can be achieved through several established methods in organic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not provided in the immediate literature, the general approaches involve the formation of a carbon-phosphorus bond. Common strategies include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, followed by hydrolysis of the resulting phosphonate (B1237965) ester. Another approach is the hydrolysis of dialkyl phosphonates under acidic conditions, often using concentrated hydrochloric acid, or via the McKenna procedure which utilizes bromotrimethylsilane (B50905) followed by methanolysis.
Experimental Protocol: Enzyme Inhibition Assay for Carboxypeptidase A
This compound is a known inhibitor of carboxypeptidase A, acting as a transition-state analogue. The following protocol outlines a general procedure for assessing this inhibitory activity using a spectrophotometric assay.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Carboxypeptidase A.
Principle: The activity of Carboxypeptidase A can be monitored by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The cleavage of this substrate results in an increase in absorbance at a specific wavelength (e.g., 254 nm), which can be measured over time. The presence of an inhibitor like this compound will decrease the rate of this reaction.
Materials:
-
Carboxypeptidase A enzyme solution
-
Hippuryl-L-phenylalanine (substrate) solution
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)
-
This compound solutions of varying concentrations
-
Spectrophotometer capable of reading in the UV range
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Reagents: Prepare all solutions (buffer, substrate, enzyme, and inhibitor) to their final concentrations in the appropriate buffer.
-
Assay Setup: In a cuvette or microplate well, combine the Tris-HCl buffer, the substrate solution, and a specific concentration of the this compound inhibitor solution.
-
Enzyme-Inhibitor Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the Carboxypeptidase A enzyme solution to the mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 254 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Compare these rates to a control reaction containing no inhibitor. The percentage of inhibition can then be calculated, and kinetic parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition data against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound functions as a competitive inhibitor of certain enzymes, such as carboxypeptidase A. Its structure mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. By binding to the active site, it prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.
Caption: Competitive inhibition of Carboxypeptidase A.
The diagram above illustrates the principle of competitive inhibition. The enzyme (Carboxypeptidase A) can bind to its natural substrate to form an enzyme-substrate complex, which then proceeds to form products. In the presence of a competitive inhibitor like this compound, the inhibitor competes with the substrate for the same active site on the enzyme. When the inhibitor is bound, it forms an inactive enzyme-inhibitor complex, preventing the substrate from binding and thus halting the catalytic reaction. This type of inhibition can typically be overcome by increasing the concentration of the substrate.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 6. Stereoselectivity and mode of inhibition of phosphoinositide-coupled excitatory amino acid receptors by 2-amino-3-phosphonopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of 3-Phosphonopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phosphonopropionic acid, a deceptively simple molecule, holds a significant place in the annals of bioorganic chemistry and drug discovery. This technical guide delves into the core aspects of its discovery, historical development, and its pivotal role as a tool in enzymology. We will explore its synthesis, physicochemical properties, and most notably, its function as a potent inhibitor of metalloenzymes, particularly Carboxypeptidase A. This document provides a comprehensive overview with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the field.
Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader development of organophosphorus chemistry. The synthesis and study of phosphonic acids and their esters gained significant momentum with the advent of powerful synthetic methods like the Michaelis-Arbuzov reaction. Initially, compounds like this compound were likely synthesized as part of systematic investigations into the chemical properties and potential applications of this class of molecules.
The true significance of this compound and its derivatives in the scientific community blossomed with the growing understanding of enzyme mechanisms and the principles of rational drug design. Researchers recognized that the phosphonate (B1237965) group, with its tetrahedral geometry and negative charge, could serve as an excellent mimic of the transition state of peptide bond hydrolysis. This realization propelled this compound and its analogs into the forefront of research as powerful tools to probe the active sites of proteases and as scaffolds for the development of potent enzyme inhibitors.
A landmark in the history of this compound's application in medicinal chemistry is the work of Grobelny, Goli, and Galardy in the mid-1980s. Their research on the inhibition of Carboxypeptidase A by a series of this compound analogs firmly established the potential of this chemical scaffold in designing highly potent and specific enzyme inhibitors.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. Its dual functionality, possessing both a carboxylic acid and a phosphonic acid group, dictates its chemical and physical behavior.
| Property | Value | Reference |
| Molecular Formula | C₃H₇O₅P | |
| Molecular Weight | 154.06 g/mol | |
| CAS Number | 5962-42-5 | |
| Melting Point | 141-143 °C | |
| Solubility | Highly soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol. Sparingly soluble in non-polar organic solvents. | |
| pKa values | Due to the presence of two acidic groups, it exhibits multiple pKa values. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show two methylene (B1212753) groups, with chemical shifts and coupling patterns influenced by the adjacent carboxylic acid and phosphonic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two methylene carbons and the carbonyl carbon of the carboxylic acid. The carbon attached to the phosphorus atom would show coupling (J-coupling) to the phosphorus nucleus.
-
³¹P NMR: The phosphorus NMR spectrum would exhibit a single resonance, characteristic of a phosphonic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic and phosphonic acid groups, the C=O stretching of the carboxylic acid, and the P=O stretching of the phosphonic acid.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, carboxyl, and phosphonate groups.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its analogs is most commonly achieved through variations of the Michaelis-Arbuzov reaction. This powerful reaction forms a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.
General Synthesis of this compound (via Michaelis-Arbuzov Reaction)
A plausible and widely used method for the synthesis of this compound involves the reaction of a trialkyl phosphite with a 3-halopropionic acid ester, followed by hydrolysis of the resulting phosphonate ester and the carboxylic ester.
Step 1: Synthesis of Diethyl 3-(diethoxyphosphoryl)propanoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-bromopropionate (1 equivalent) and triethyl phosphite (1.1 equivalents).
-
Heat the reaction mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl 3-(diethoxyphosphoryl)propanoate.
Step 2: Hydrolysis to this compound
-
To the diethyl 3-(diethoxyphosphoryl)propanoate obtained in the previous step, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours to ensure complete hydrolysis of both the phosphonate and carboxylate esters.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Biological Activity: Inhibition of Carboxypeptidase A
The most well-documented and significant biological role of this compound derivatives is their potent inhibition of zinc-containing metalloproteases, particularly Carboxypeptidase A.
Mechanism of Action
Carboxypeptidase A is an exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The active site of the enzyme contains a catalytic zinc ion (Zn²⁺) coordinated to amino acid residues (His69, Glu72, and His196) and a water molecule. The zinc-bound water molecule acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond.
This compound and its analogs act as transition-state analog inhibitors. The tetrahedral geometry of the phosphonate group mimics the tetrahedral transition state formed during peptide bond hydrolysis. The negatively charged oxygen atoms of the phosphonate group chelate the active site zinc ion, displacing the catalytic water molecule and preventing the enzyme from carrying out its function.
Quantitative Inhibition Data
The seminal work by Grobelny, Goli, and Galardy provided quantitative data on the inhibition of bovine pancreatic Carboxypeptidase A by various this compound analogs. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating tighter binding and more potent inhibition.
| Inhibitor | Ki (µM) |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 |
| (2RS)-2-Benzylsuccinate | 0.22 |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 |
Data from Grobelny et al., Biochem. J. (1985) 232, 15-19.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
The following is a generalized protocol for determining the inhibition of Carboxypeptidase A, based on the methods described in the literature.
Materials:
-
Bovine pancreatic Carboxypeptidase A
-
Substrate: e.g., Hippuryl-L-phenylalanine
-
Inhibitor: this compound analog
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
In a cuvette, combine the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate to the cuvette.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength (e.g., 254 nm for hippuryl-L-phenylalanine) over time.
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by plotting the data using appropriate enzyme kinetic models (e.g., Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor).
Conclusion
This compound, from its likely origins in the systematic exploration of organophosphorus chemistry, has evolved into a cornerstone tool for biochemists and medicinal chemists. Its ability to potently and specifically inhibit key enzymes like Carboxypeptidase A has not only advanced our understanding of enzyme mechanisms but has also provided a valuable scaffold for the design of therapeutic agents. This technical guide provides a foundational understanding of this important molecule, offering insights into its history, properties, synthesis, and biological function. It is hoped that this comprehensive resource will aid researchers in their ongoing efforts to explore the vast potential of phosphonate-based compounds in science and medicine.
Theoretical Studies of Phosphonic Acids: A Technical Guide for Researchers
December 22, 2025
Introduction
Phosphonic acids, characterized by a C-PO(OH)₂ functional group, are a versatile class of molecules with significant applications in drug development, materials science, and agriculture.[1] Their structural analogy to phosphates and carboxylic acids allows them to act as effective enzyme inhibitors, bone-targeting agents, and metal chelators.[1][2] Theoretical and computational studies have become indispensable tools for understanding the physicochemical properties of phosphonic acids, predicting their behavior in various environments, and guiding the design of new molecules with enhanced functionalities.[3]
This technical guide provides an in-depth overview of the theoretical methods employed in the study of phosphonic acids, focusing on quantum chemical calculations and molecular dynamics simulations. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research.
Core Theoretical Methodologies
The theoretical investigation of phosphonic acids primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies.[4]
Molecular Dynamics (MD) Simulations
MD simulation is a computational method that analyzes the physical movements of atoms and molecules.[5] It allows the study of the time-dependent behavior of a molecular system, providing insights into conformational changes, solvation effects, and transport properties.[5]
Applications and Experimental Protocols
Theoretical studies of phosphonic acids have been applied to a wide range of research areas. This section details the key applications and provides the associated computational protocols.
Geometry Optimization and Structural Analysis
Determining the stable three-dimensional structure of a phosphonic acid is the first step in most theoretical studies.
Experimental Protocol: DFT Geometry Optimization
-
Molecule Building: Construct the initial 3D structure of the phosphonic acid molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection:
-
Functional: Choose a suitable density functional. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[6] For systems where dispersion interactions are important, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.
-
Basis Set: Select a basis set to describe the atomic orbitals. The Pople-style basis set 6-31G(d,p) offers a good balance between accuracy and computational cost for initial optimizations.[7] For higher accuracy, larger basis sets like 6-311++G(2d,2p) or aug-cc-pVTZ can be used.[8][9]
-
-
Calculation Setup:
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
-
Keywords: Specify the Opt keyword for geometry optimization and Freq to calculate vibrational frequencies at the optimized geometry. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]
-
-
Execution and Analysis: Run the calculation and analyze the output to obtain the optimized coordinates, bond lengths, and bond angles.
Table 1: Calculated Structural Parameters of Methylphosphonic Acid
| Parameter | DFT (B3LYP/6-311+G(d,p)) | Experimental (Solid State) |
| P=O bond length (Å) | 1.478 | 1.4993(11)[10] |
| P-OH bond length (Å) | 1.551 | 1.5441(11), 1.5443(12)[10] |
| P-C bond length (Å) | 1.812 | 1.7586(17)[10] |
| O=P-OH bond angle (°) | 114.2 | - |
| HO-P-OH bond angle (°) | 107.9 | - |
| C-P-O bond angle (°) | 106.3 - 110.1 | 103.46(8) - 112.86(7)[10] |
Note: Experimental values are for the solid state and may differ from gas-phase theoretical calculations due to intermolecular interactions.
Vibrational Spectra Analysis
Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Experimental Protocol: DFT Vibrational Frequency Calculation
This is typically performed concurrently with geometry optimization by including the Freq keyword in the calculation setup. The output will provide the vibrational frequencies and their corresponding IR intensities and Raman activities.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Phenylphosphonic Acid
| Vibrational Mode | Calculated (DFT/B3LYP) | Experimental (IR) |
| P=O stretch | 1250 | 1230 |
| P-OH stretch | 950, 1010 | 945, 1020 |
| C-P stretch | 720 | 715 |
| Phenyl ring modes | 1440, 1590 | 1442, 1595 |
Note: Calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.
Acidity (pKa) Prediction
The acidity of phosphonic acids is crucial for their biological activity and interaction with metal ions. Computational methods can provide reliable predictions of pKa values.
Experimental Protocol: Computational pKa Prediction
-
Geometry Optimization: Optimize the geometries of the neutral phosphonic acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[8][11] Use a high-level DFT method (e.g., M06-2X/6-311++G(2df,2p)) for accurate energy calculations.[12]
-
Free Energy Calculation: Calculate the Gibbs free energies of all species in the gas phase (G_gas) and the solvation free energies (ΔG_solv).
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle:
pKa = (G(A⁻) - G(HA)) / (2.303 * RT)
where G* is the Gibbs free energy in solution (G* = G_gas + ΔG_solv). An isodesmic reaction approach, where the acidity is calculated relative to a reference compound with a known pKa, can improve accuracy.[11]
Table 3: Calculated and Experimental pKa Values of Selected Phosphonic Acids
| Compound | Calculated pKa1 | Experimental pKa1 |
| Phenylphosphonic Acid | 1.70[11] | 1.84 |
| Methylphosphonic Acid | 2.35 | 2.38 |
| (Aminomethyl)phosphonic Acid | 1.83 | 1.8 |
Note: The accuracy of pKa predictions is highly dependent on the computational method and solvation model used.
Adsorption on Surfaces
The interaction of phosphonic acids with metal oxide surfaces is critical for applications in solar cells, catalysis, and corrosion inhibition.
Experimental Protocol: DFT Calculation of Adsorption Energy
-
Surface Model: Create a slab model of the metal oxide surface (e.g., TiO₂ anatase (101)).[3]
-
Adsorbate Placement: Place the phosphonic acid molecule on the surface in various possible binding modes (monodentate, bidentate, tridentate).[7][13]
-
Geometry Optimization: Perform a geometry optimization of the entire system (slab + adsorbate). Periodic boundary conditions are typically used for slab calculations.
-
Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as:
E_ads = E_(slab+molecule) - (E_slab + E_molecule)
where E_(slab+molecule) is the total energy of the optimized adsorbed system, E_slab is the energy of the clean slab, and E_molecule is the energy of the isolated phosphonic acid molecule.
Table 4: Calculated Adsorption Energies of Phosphonic Acid on TiO₂ Anatase (101) Surface
| Adsorption Mode | Adsorption Energy (kcal/mol) | Reference |
| Molecular Monodentate | -47.1 | [3] |
| Dissociative Bidentate | > -40 | [3] |
| Bidentate (fully dissociated) | -66.2 (277 kJ/mol) | [7] |
Molecular Dynamics of Solvated Systems
MD simulations provide insights into the behavior of phosphonic acids in solution, including their conformation and interactions with solvent molecules.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Place the optimized phosphonic acid molecule in a simulation box.
-
Solvate the box with water molecules (or another solvent).
-
Add counter-ions to neutralize the system if the phosphonic acid is in a charged state.
-
-
Force Field: Choose a suitable force field to describe the interatomic interactions (e.g., COMPASS, GROMOS).[6]
-
Equilibration: Perform an initial energy minimization of the system, followed by a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) under the desired ensemble (e.g., NVT or NPT).
-
Analysis: Analyze the trajectory to study properties such as radial distribution functions, hydrogen bonding, and conformational changes.
Visualization of Computational Workflows
Graphviz diagrams are provided below to illustrate the logical flow of the key computational protocols described.
Conclusion
Theoretical studies provide a powerful and indispensable framework for elucidating the chemical and biological properties of phosphonic acids. The integration of DFT and MD simulations with experimental synthesis and characterization accelerates the discovery and optimization of novel compounds with therapeutic potential. This guide has outlined the core computational methodologies, presented key quantitative data, and illustrated the logical workflows involved in the in silico investigation of this important class of molecules. As computational power and theoretical methods continue to advance, the role of in silico studies in phosphonic acid research is expected to grow even more prominent.
References
- 1. researchgate.net [researchgate.net]
- 2. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical study on the acidities of chiral phosphoric acids in dimethyl sulfoxide: hints for organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
3-Phosphonopropionic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3-Phosphonopropionic acid (CAS No. 5962-42-5), a compound utilized in various laboratory and chemical synthesis applications. Due to its corrosive nature, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.
Chemical Identification and Physical Properties
This compound, also known as (2-Carboxyethyl)phosphonic acid, is a white crystalline solid.[1] Key identification and physical data are summarized below.
| Property | Value | Reference |
| Synonyms | (2-Carboxyethyl)phosphonic Acid, 3-Carboxyethylphosphonic acid, CEP | [1][2] |
| CAS Number | 5962-42-5 | [1][3] |
| Molecular Formula | C3H7O5P | [1] |
| Molecular Weight | 154.06 g/mol | [2][4] |
| Melting Point | 165-170 °C | [5] |
| Flash Point | 150 °C (302 °F) - closed cup | [2][6] |
| Water Solubility | Soluble | [3] |
| Appearance | White to light yellow or light orange powder/crystalline solid | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[3] It is corrosive and can cause severe skin burns and eye damage.[1][3][7]
GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
| Corrosive to metals | Category 1 | Warning | H290: May be corrosive to metals.[1][5] |
NFPA 704 Diamond
While a specific NFPA diamond for this compound is not universally provided, based on the available data, a potential rating would be:
-
Health (Blue): 3 (Serious hazard)
-
Flammability (Red): 1 (Slight hazard)
-
Instability (Yellow): 0 (Stable)
-
Special (White): COR (Corrosive)
Experimental Protocols for Safety Assessment
Detailed experimental data for the toxicological assessment of this compound are not extensively available in the public domain. However, the safety evaluation of such chemicals typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS). The following are generalized methodologies for key toxicological endpoints.
Acute Oral Toxicity
The acute oral toxicity is generally determined using methods like the OECD Test Guideline 423 (Acute Toxic Class Method).[4]
Methodology:
-
Animal Model: Typically, female rats are used.[4]
-
Preparation: Animals are fasted overnight before administration of the substance.[4][7]
-
Dosing: A single dose of the test substance is administered orally via gavage.[1] The starting dose is often based on existing information about the substance.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4] Key observation times include several checks on the day of dosing, especially within the first four hours, and daily thereafter.[4]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.[4]
Dermal Irritation
The potential for dermal irritation is assessed following guidelines such as the OECD Test Guideline 404.
Methodology:
-
Animal Model: Albino rabbits are commonly used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing for a specified period, typically 4 hours.[8]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[8] The observations are scored according to a standardized scale.
Eye Irritation
Eye irritation potential is evaluated based on protocols like the OECD Test Guideline 405.
Methodology:
-
Animal Model: Albino rabbits are the standard model.[5]
-
Preparation: Both eyes of the animal are examined before the test to ensure there are no pre-existing defects.[3]
-
Application: A single dose (e.g., 0.1 mL of liquid or a small amount of solid) of the test substance is instilled into the conjunctival sac of one eye.[3][5] The other eye serves as a control.[5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[3] The lesions are scored, and the potential for reversibility is assessed for up to 21 days if necessary.[3][9]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][3][4] A full suit protecting against chemicals may be necessary depending on the scale of work.[4]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For higher exposures, a full-face supplied-air respirator may be required.[4]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It should be stored in a corrosives area, away from incompatible materials such as strong oxidizing agents.[3] Due to its corrosive nature towards metals, storage in non-metallic containers is recommended.[10]
Caption: Logical workflow for the safe storage and handling of this compound.
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash off with soap and plenty of water.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3][4] If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician immediately.[3]
Caption: Emergency first aid workflow following exposure to this compound.
Spill and Disposal Procedures
Spill Response
In the event of a spill, evacuate personnel to a safe area.[4] Wear appropriate PPE, including respiratory protection.[4] Avoid generating dust.[4]
For a solid spill:
Disposal
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[3] It is considered a hazardous waste.[3] Contact a licensed professional waste disposal service.[4] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Caption: Step-by-step workflow for responding to a spill of this compound.
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[3] No acute toxicity information is available for the product itself, though it is known to be corrosive.[3] It is not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Due to its water solubility, it is likely to be mobile in the environment.[3] Persistence is considered unlikely based on available information.[3] It is important to prevent this chemical from entering the environment and drains.[3]
Conclusion
This compound is a corrosive compound that demands rigorous safety and handling protocols. Researchers, scientists, and drug development professionals must ensure that appropriate engineering controls, personal protective equipment, and emergency procedures are in place before working with this substance. A thorough understanding of its hazards and adherence to the guidelines outlined in this document are essential for maintaining a safe laboratory environment.
References
- 1. Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. flashpointsrl.com [flashpointsrl.com]
- 6. Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. [Mechanism of acute toxic effects of chlorocholine chloride and 2-chloroethyl phosphonic acid (Ethephon)] - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3-Phosphonopropionic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Phosphonopropionic acid (3-PPA). Understanding the solubility of this organophosphorus compound is critical for its application in drug development, materials science, and biochemical research, where it serves as a versatile building block and bioactive molecule. This document outlines quantitative solubility data, details a standardized experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties and Solubility Profile
This compound (CAS No: 5962-42-5) is a white crystalline solid at room temperature. Its molecular structure, containing both a carboxylic acid and a phosphonic acid group, confers a high degree of polarity. This dual functionality dictates its solubility behavior, making it highly soluble in polar solvents and sparingly soluble in non-polar organic solvents.
The solubility of 3-PPA is significantly influenced by the pH of the aqueous medium.[1] As a diprotic acid, its ionization state changes with pH, which in turn affects its interaction with solvent molecules. In basic media, the deprotonation of the acidic groups enhances its solubility in water.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g/L) | Reference |
| Water | H₂O | 18.02 | 20 | 328 | [2][3][4][5] |
| Water | H₂O | 18.02 | Not Specified | 284.2 | [6] |
| Methanol (B129727) | CH₃OH | 32.04 | Not Specified | 45 | [7] |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Not Specified | 28 | [7] |
| Hexane (B92381) | C₆H₁₄ | 86.18 | Not Specified | Insoluble | [7] |
Note: The significant solubility in water and polar alcohols like methanol and ethanol highlights the hydrophilic nature of 3-PPA. Its insolubility in a non-polar solvent like hexane is also consistent with its polar structure.[1][7]
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the equilibrium solubility of a compound is the shake-flask method .[6] The following protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (e.g., water, ethanol, methanol, etc.) of analytical grade
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC, or LC-MS/MS)
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a sealed flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a temperature-controlled orbital shaker or on a stirrer.
-
Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The filter material should be compatible with the solvent used.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of 3-PPA in the diluted solution using a validated analytical method.
-
For UV-Vis Spectroscopy: A standard calibration curve of 3-PPA in the specific solvent should be prepared. The absorbance of the diluted sample is then measured to determine its concentration.
-
For HPLC or LC-MS/MS: These methods are preferred for their higher specificity and sensitivity. A calibration curve is generated by injecting known concentrations of 3-PPA. The concentration of the sample is then determined by comparing its peak area to the calibration curve.
-
-
-
Data Analysis:
-
Calculate the solubility of 3-PPA in the solvent, taking into account the dilution factor. The results are typically expressed in g/L or mol/L.
-
For aqueous solutions, the pH of the saturated solution should be measured and reported, as it significantly influences the solubility of 3-PPA.[1]
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in solubility determination and compound purification.
Caption: Workflow for determining the solubility of this compound.
Caption: Relationship between molecular properties and solubility of 3-PPA.
Conclusion
This technical guide provides essential solubility data and a detailed experimental framework for this compound. The high solubility in polar solvents, particularly water, is a key characteristic driven by its polar functional groups. For professionals in drug development and scientific research, a thorough understanding and precise measurement of solubility are fundamental for formulation design, reaction condition optimization, and interpretation of biological activity. The provided shake-flask protocol offers a robust starting point for these critical determinations.
References
Methodological & Application
Synthesis of 3-Phosphonopropionic Acid: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 3-Phosphonopropionic acid, a versatile organophosphorus compound with applications in pharmaceuticals, agriculture, and materials science.[1] Its utility as a building block for phosphonate (B1237965) derivatives and as a subject of study in biochemical pathways makes a reliable synthetic protocol essential for researchers.[1]
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a phosphonic acid group. This unique structure allows for its use in a variety of applications, including as a precursor in the development of herbicides and fungicides, in the synthesis of pharmaceuticals, and as a chelating agent in water treatment.[1] The most common and straightforward laboratory-scale synthesis involves the acid-catalyzed hydrolysis of a corresponding phosphonate ester, typically triethyl 3-phosphonopropionate. This method is favored for its simplicity and the use of readily available and relatively inexpensive reagents.
Principle of the Method
The synthesis of this compound is achieved through the hydrolysis of triethyl 3-phosphonopropionate. This reaction is typically carried out under acidic conditions, using concentrated hydrochloric acid, and is driven to completion by heating the reaction mixture at reflux. The acid catalyzes the cleavage of the ethyl ester bonds of the phosphonate group and the ethyl ester of the carboxylate group, yielding the desired this compound and ethanol (B145695) as a byproduct. The final product is then isolated by removal of the solvent and can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | Triethyl 3-phosphonopropionate (Starting Material) | This compound (Final Product) |
| Molecular Formula | C9H19O5P | C3H7O5P |
| Molecular Weight | 238.22 g/mol | 154.06 g/mol |
| Appearance | Colorless liquid | White crystalline powder |
| Boiling Point | 123-124 °C @ 3 mmHg | Decomposes |
| Melting Point | Not applicable | 164-169 °C |
| Density | 1.094 g/mL at 25 °C | Not available |
| Refractive Index (n20/D) | 1.433 | Not applicable |
| CAS Number | 3699-67-0 | 5962-42-5 |
| Purity | ≥98% (typical) | ≥98% (typical) |
| Typical Yield | Not applicable | High (typically >90%) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, J=7.1 Hz, 4H), 4.12 (q, J=7.1 Hz, 2H), 2.62 (t, J=7.0 Hz, 2H), 2.05 (dt, J=18.5, 7.0 Hz, 2H), 1.33 (t, J=7.1 Hz, 6H), 1.25 (t, J=7.1 Hz, 3H) | Not available in CDCl₃ |
| ¹H NMR (D₂O) | Not applicable | δ 2.75 (t, J=7.5 Hz, 2H), 2.10 (m, 2H) |
| ¹³C NMR (D₂O) | Not applicable | δ 178.5, 33.5 (d, J=1.8 Hz), 25.0 (d, J=129.5 Hz) |
| IR (ATR, cm⁻¹) | Not applicable | ~2900-3100 (O-H stretch, broad), ~1710 (C=O stretch), ~1200 (P=O stretch), ~1000-1100 (P-O stretch)[2] |
Experimental Protocol
Materials and Equipment
-
Triethyl 3-phosphonopropionate (≥98%)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized water
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add triethyl 3-phosphonopropionate.
-
Addition of Acid: Carefully add concentrated hydrochloric acid to the flask. A typical molar ratio of HCl to the ester is in large excess to ensure complete hydrolysis. For example, for 10 mmol of the ester, 20-30 mL of concentrated HCl can be used.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 4-8 hours) to ensure complete hydrolysis of all three ester groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by NMR analysis of aliquots, though in practice, refluxing for a sufficient time is usually effective.
-
Solvent Removal: After the reflux is complete, allow the reaction mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. This will likely leave a viscous oil or a solid residue.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme
Caption: Reaction scheme for the acid-catalyzed hydrolysis of triethyl 3-phosphonopropionate.
References
Application Notes & Protocols: Surface Modification of Titanium with 3-Phosphonopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its alloys are extensively used in biomedical applications, particularly for orthopedic and dental implants, due to their excellent mechanical properties, corrosion resistance, and general biocompatibility.[1][2] However, their surfaces are often bio-inert, meaning they do not actively promote favorable biological responses such as rapid osseointegration or controlled drug delivery.[3][4] Surface modification is a critical strategy to enhance the bioactivity and functionality of titanium implants.[5][6][7]
Among various surface modification techniques, the formation of self-assembled monolayers (SAMs) using organophosphonates has emerged as a robust and versatile approach.[3] Phosphonic acids exhibit a strong binding affinity for metal oxide surfaces like the native titanium dioxide (TiO₂) layer that forms on titanium.[8][9] This interaction results in the formation of stable, well-ordered monolayers.[10] 3-Phosphonopropionic acid (3-PPA) is a particularly useful molecule for this purpose. Its phosphonic acid head group serves as a strong anchor to the titanium surface, while its terminal carboxylic acid group provides a reactive site for the covalent immobilization of a wide range of bioactive molecules, including proteins, peptides (e.g., RGD), and drugs.[3][11] This bifunctional nature makes 3-PPA an ideal linker for creating tailored titanium surfaces for applications in drug delivery, tissue engineering, and the development of biocompatible coatings.[8][12]
These application notes provide detailed protocols for the surface modification of titanium using this compound, including substrate preparation, SAM formation, and characterization, as well as examples of subsequent functionalization for biomedical applications.
Key Applications
-
Enhanced Biocompatibility: Creation of surfaces that can reduce non-specific protein adsorption and control cellular interactions.[1][13]
-
Drug Delivery: Covalent attachment of therapeutic agents for localized and sustained release.[12][14][15]
-
Osseointegration Promotion: Immobilization of biomolecules like bone morphogenetic proteins (BMPs) or cell-adhesive peptides (e.g., RGD) to accelerate bone growth and implant integration.[3]
-
Antibacterial Surfaces: Functionalization with antimicrobial peptides or polymers to prevent implant-associated infections.[14]
-
Biosensing: Creation of well-defined surfaces for the specific capture of target biomolecules.
Experimental Protocols
Protocol 1: Titanium Substrate Preparation
Prior to SAM formation, it is crucial to have a clean and reproducible titanium surface.[16] This protocol describes a standard cleaning procedure.
Materials:
-
Titanium substrates (e.g., discs, screws)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Place the titanium substrates in a beaker.
-
Add acetone to completely submerge the substrates.
-
Sonicate for 15 minutes in an ultrasonic bath to remove organic contaminants.
-
Decant the acetone and rinse the substrates thoroughly with DI water.
-
Add ethanol to submerge the substrates and sonicate for another 15 minutes.
-
Decant the ethanol and rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the cleaned substrates in a desiccator or use immediately for surface modification.
Protocol 2: Formation of 3-PPA Self-Assembled Monolayer (SAM)
This protocol details the formation of a 3-PPA SAM on a cleaned titanium surface via solution deposition.
Materials:
-
Cleaned titanium substrates
-
This compound (3-PPA)
-
Anhydrous solvent (e.g., ethanol or a non-polar solvent like cyclopentyl methyl ether)[17]
-
Beaker or petri dish
-
Magnetic stirrer (optional)
Procedure:
-
Prepare a dilute solution of 3-PPA in the chosen anhydrous solvent. A typical concentration is 1 mM.[8]
-
Place the cleaned titanium substrates in a clean beaker or petri dish.
-
Pour the 3-PPA solution over the substrates, ensuring they are fully immersed.
-
Allow the self-assembly process to proceed for a specified time. Immersion times can range from a few hours to 24 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the 3-PPA modified substrates under a stream of nitrogen gas.
-
The functionalized substrates are now ready for characterization or further modification.
Workflow for 3-PPA SAM Formation on Titanium
Caption: Workflow for preparing and functionalizing a titanium surface with a 3-PPA SAM.
Protocol 3: Covalent Immobilization of a Bioactive Molecule (e.g., Protein)
This protocol describes the activation of the terminal carboxylic acid groups of the 3-PPA SAM for the subsequent covalent attachment of amine-containing biomolecules, such as proteins or peptides.[3]
Materials:
-
3-PPA modified titanium substrates
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Bioactive molecule solution (e.g., protein in PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., PBS)
Procedure:
-
Activation Step:
-
Prepare a fresh activation solution containing EDC and NHS in the activation buffer. Typical concentrations are 50 mM EDC and 25 mM NHS.
-
Immerse the 3-PPA modified substrates in the activation solution for 15-30 minutes at room temperature to convert the carboxylic acid groups to reactive NHS esters.
-
Rinse the activated substrates with the activation buffer and then with DI water.
-
-
Immobilization Step:
-
Immediately immerse the activated substrates in the solution containing the bioactive molecule.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
The primary amine groups on the bioactive molecule will react with the NHS esters on the surface, forming a stable amide bond.
-
-
Quenching and Washing:
-
Remove the substrates from the biomolecule solution.
-
Immerse the substrates in the quenching solution for 10-15 minutes to deactivate any remaining NHS esters.
-
Wash the substrates thoroughly with the washing buffer to remove non-covalently bound molecules.
-
Dry the final functionalized substrates under a stream of nitrogen gas.
-
Signaling Pathway for Protein Immobilization
Caption: Chemical pathway for activating a 3-PPA surface and immobilizing a protein.
Surface Characterization
Thorough characterization at each step is essential to confirm the success of the surface modification.
| Technique | Purpose | Expected Outcome for 3-PPA Modification |
| Contact Angle Goniometry | To measure surface wettability and confirm monolayer formation.[18][19] | A decrease in the water contact angle compared to the native titanium oxide surface, indicating a more hydrophilic surface due to the carboxylic acid groups. A subsequent increase in hydrophobicity might be observed after protein immobilization.[20] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[21][22] | Appearance of Phosphorus (P 2p) and Carbon (C 1s) peaks consistent with the 3-PPA molecule. The high-resolution C 1s spectrum should show components corresponding to C-P, C-C, and C=O bonds.[3] The O 1s spectrum can provide evidence of P-O-Ti bond formation.[18] |
| Atomic Force Microscopy (AFM) | To visualize surface topography and measure roughness.[23] | A smooth surface with low roughness is expected for a well-formed monolayer. An increase in roughness and topographical features would be observed after protein immobilization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present on the surface.[8] | Appearance of characteristic peaks for P=O, P-O-H, and C=O stretching vibrations from the 3-PPA molecule. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-modified titanium surfaces.
Table 1: Representative Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Unmodified Titanium (Control) | 67 ± 1.83 | [20] |
| Carboxyethylphosphonic Acid Modified Ti | 18.84 ± 0.72 | [20] |
| Octadecylphosphonic Acid (ODPA) Modified Ti | 117.6 ± 2.5 | [17] |
Note: The contact angle for 3-PPA is expected to be low (hydrophilic), similar to carboxyethylphosphonic acid, due to the terminal carboxyl group. The ODPA data is included to show the effect of a long alkyl chain (hydrophobic).
Table 2: XPS Elemental Analysis of Phosphonic Acid Monolayers
| Element (Binding Energy, eV) | Expected Functionality | Reference |
| O 1s (~531.1 eV) | P-O-Ti bond formation | [18] |
| O 1s (~532.4 eV) | P=O | [18] |
| O 1s (~532.8 eV) | P-OH and C-OH | [3] |
| P 2p (~133-134 eV) | Phosphonate group | [3] |
Stability and Performance
Phosphonic acid monolayers on titanium exhibit high stability due to the strong interactions between the phosphonic acid and the titanium dioxide substrate.[10] They have shown greater hydrolytic stability under physiological conditions compared to silane-based SAMs.[3] Studies have demonstrated that these monolayers can remain stable for extended periods. For instance, octadecylphosphonic acid monolayers showed only a 2-5% loss in grafting density after one week at pH 1-10 at 25°C.[10] In ambient air, phosphonic acid SAMs on titanium were found to be stable for up to 14 days.[18] This robustness is critical for the long-term performance of functionalized medical implants.
Conclusion
The surface modification of titanium with this compound offers a reliable and effective platform for the development of advanced biomedical devices. The protocols outlined in this document provide a foundation for researchers to create tailored surfaces with enhanced biocompatibility and specific functionalities. The strong and stable nature of the phosphonate-titanium bond ensures the long-term integrity of the modification, making it a promising strategy for applications in drug delivery, regenerative medicine, and medical implant technology.
References
- 1. [PDF] Influence of Titanium Coating on the Biocompatibility of a Heavyweight Polypropylene Mesh | Semantic Scholar [semanticscholar.org]
- 2. Effects of Different Titanium Surfaces Created by 3D Printing Methods, Particle Sizes, and Acid Etching on Protein Adsorption and Cell Adhesion, Proliferation, and Differentiation [mdpi.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of titanium from the viewpoint of its surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced surface modification techniques for titanium implants: a review of osteogenic and antibacterial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced surface engineering of titanium materials for biomedical applications: From static modification to dynamic responsive regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Influence of titanium coating on the biocompatibility of a heavyweight polypropylene mesh. An animal experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Antibacterial Titanium Modification with a Sustained Release of Pac-525 | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface Modifications and Their Effects on Titanium Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterizations of three surface-modified titanium oxide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Self-Assembled Monolayers Using 3-Phosphonopropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) offer a versatile and powerful platform for modifying and functionalizing surfaces at the molecular level.[1][2] Among the various molecules used to form SAMs, phosphonic acids have emerged as a robust class, particularly for their strong and stable binding to a wide range of metal oxide surfaces.[3][4] 3-Phosphonopropionic acid (3-PPA) is a particularly interesting molecule for SAM formation due to its bifunctional nature. It possesses a phosphonic acid headgroup that provides strong anchoring to metal oxide substrates and a terminal carboxylic acid group that can be used for further chemical modifications or to control surface properties such as wettability.[5] This makes 3-PPA an ideal candidate for applications in biosensing, drug delivery, and improving the biocompatibility of medical implants.[1][3]
The formation of a 3-PPA SAM is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface.[3] This interaction typically involves the formation of stable M-O-P covalent bonds (where M is the metal), leading to densely packed and ordered monolayers.[3] The terminal carboxylic acid groups provide a reactive surface that can be tailored for specific applications.[5]
These application notes provide a detailed overview of the principles, experimental protocols, and characterization of 3-PPA SAMs.
Experimental Protocols
Substrate Preparation
The quality of the SAM is highly dependent on the cleanliness and preparation of the substrate. Metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂) are common substrates for phosphonic acid SAMs.[3][4]
Materials:
-
Substrate (e.g., TiO₂ coated silicon wafer, Al₂O₃ slide)
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
UV-Ozone cleaner or Oxygen plasma system (optional but recommended)
Protocol:
-
Place the substrates in a beaker.
-
Add acetone to completely cover the substrates.
-
Sonicate for 15 minutes.
-
Decant the acetone and rinse the substrates thoroughly with DI water.
-
Add isopropanol to cover the substrates and sonicate for another 15 minutes.
-
Decant the isopropanol and rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.[6]
-
For optimal results, treat the cleaned substrates with UV-Ozone or oxygen plasma for 10-15 minutes immediately before SAM deposition to create a fresh, reactive oxide layer.[6]
Preparation of this compound Solution
Materials:
-
This compound (3-PPA)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))[3][7]
-
Volumetric flask
-
Analytical balance
Protocol:
-
Weigh the required amount of 3-PPA to prepare a solution of the desired concentration (typically 1-10 mM).
-
Dissolve the 3-PPA in the chosen anhydrous solvent in a volumetric flask.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[3]
Self-Assembled Monolayer Formation
Protocol:
-
Place the cleaned and dried substrates in a clean, dry container (e.g., a petri dish or a sealed vial).
-
Pour the prepared 3-PPA solution into the container, ensuring the substrates are fully immersed.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for a specific duration. While rapid assembly occurs, longer immersion times (e.g., 24-48 hours) often result in more ordered and densely packed monolayers.[8]
-
After the immersion period, remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with the pure solvent used for the solution preparation to remove any non-covalently bound molecules.[6]
-
Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.[6]
-
An optional annealing step (e.g., at 140°C) can be performed to enhance the stability of the monolayer.[3][6]
Characterization of 3-PPA Self-Assembled Monolayers
Several surface-sensitive techniques can be used to characterize the formation and quality of the 3-PPA SAM.
Contact Angle Goniometry
This technique measures the wettability of the surface, which is altered by the formation of the SAM. The terminal carboxylic acid groups of the 3-PPA monolayer are expected to make the surface more hydrophilic compared to the bare metal oxide.
Protocol:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet of DI water (typically 1-5 µL) onto the surface.
-
Use the instrument's software to measure the static contact angle at the liquid-solid interface.[6]
-
Perform measurements at multiple locations on each sample to ensure uniformity.[6]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the phosphonic acid monolayer.[9]
Protocol:
-
Mount the SAM-coated substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the instrument.[3]
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the P 2p, C 1s, and O 1s regions to determine the chemical bonding states.[6]
Data Presentation
Table 1: Representative Quantitative Data for Phosphonic Acid SAMs
| Parameter | Substrate | Phosphonic Acid | Value | Reference |
| Water Contact Angle (Bare) | Platinum | N/A | ~40° | [10] |
| Water Contact Angle (SAM) | Platinum | Thiol-based SAM | 126° (from solution) | [10] |
| Water Contact Angle (SAM) | Platinum | Thiol-based SAM | ~72° (from vapor) | [10] |
| Monolayer Thickness | Gold | Mixed Thiol SAM | 1.34 nm | [11] |
| Chain Tilt Angle | Silicon Oxide | Octadecylphosphonic acid | ~37° | [12] |
| Chain Tilt Angle | Silicon Oxide | 11-hydroxyundecylphosphonic acid | ~45° | [12] |
Note: Specific quantitative data for 3-PPA SAMs can vary depending on the substrate, deposition conditions, and characterization method. The table provides representative values for similar phosphonic acid and thiol-based SAMs to illustrate the expected range of measurements.
Mandatory Visualizations
Caption: Experimental workflow for the formation and characterization of 3-PPA SAMs.
Caption: Mechanism of 3-PPA SAM formation on a hydroxylated metal oxide surface.
Applications in Research and Drug Development
The ability to create well-defined, functional surfaces using 3-PPA SAMs opens up numerous possibilities in scientific research and pharmaceutical development.
-
Biocompatible Coatings: The hydrophilic and carboxyl-functionalized surface can improve the biocompatibility of medical implants, such as those made from titanium, reducing the risk of rejection and promoting tissue integration.[1]
-
Biosensors: The terminal carboxylic acid groups provide convenient anchor points for the covalent immobilization of biomolecules like enzymes, antibodies, or DNA. This is a critical step in the fabrication of highly sensitive and specific biosensors.
-
Drug Delivery: 3-PPA functionalized nanoparticles can be used as carriers for targeted drug delivery. The carboxylic acid groups can be used to attach specific targeting ligands or to conjugate drugs for controlled release.[5]
-
Controlling Cell Adhesion: By modifying the surface chemistry, 3-PPA SAMs can be used to study and control the adhesion and proliferation of cells, which is crucial in tissue engineering and regenerative medicine.
-
Fundamental Surface Science: These well-ordered monolayers serve as model systems for studying interfacial phenomena, such as protein adsorption, electron transfer, and corrosion inhibition.
By following the detailed protocols and utilizing the characterization techniques described in these application notes, researchers can reliably create high-quality 3-PPA self-assembled monolayers and unlock their potential in a wide array of scientific and biomedical applications.
References
- 1. ossila.com [ossila.com]
- 2. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Photopatterning Self-Assembled Monolayers [sigmaaldrich.com]
- 8. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. dataphysics-instruments.com [dataphysics-instruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phosphonopropionic Acid (3-PPA) as a Corrosion Inhibitor for Carbon Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phosphonopropionic acid (3-PPA) as a corrosion inhibitor for carbon steel. This document includes a summary of its performance based on available research, detailed experimental protocols for its evaluation, and a visualization of the proposed inhibition mechanism.
Introduction
Carbon steel, while a versatile and widely used material, is susceptible to corrosion in various environments, particularly in acidic and neutral aqueous solutions. This compound (3-PPA) is an organic compound that has been investigated as an effective corrosion inhibitor for carbon steel. Its molecule contains both a phosphonic acid group (-PO(OH)₂) and a carboxylic acid group (-COOH), which can effectively adsorb onto the metal surface and form a protective film, thus mitigating the corrosion process. This document outlines the application and evaluation of 3-PPA as a corrosion inhibitor.
Quantitative Data Presentation
The efficacy of 3-PPA as a corrosion inhibitor has been quantified using various techniques, including weight loss measurements and potentiodynamic polarization. The following tables summarize the key performance data from published studies.
Table 1: Corrosion Inhibition Efficiency of 3-PPA on Mild Steel in Groundwater (Weight Loss Method)
| Temperature (°C) | Inhibitor Concentration (mg/L) | Corrosion Rate (mg/cm²·hr) | Inhibition Efficiency (%) |
| 30 | 0 | - | - |
| 30 | 6 | 0.12 | 83.98 |
| 40 | 6 | - | - |
| 50 | 6 | - | - |
| 60 | 6 | 0.439 | 76.01 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in Groundwater with and without 3-PPA
| Inhibitor System | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (Groundwater) | 0 | - | - | - |
| 3-PPA | 200 | - | - | >90 |
| 3-PPA + Triton X-100 | - | - | - | - |
This table summarizes findings indicating that 3-PPA provides significant corrosion inhibition.[3] The combination of 3-PPA with other substances, such as Zn²⁺ ions and non-ionic surfactants, can lead to synergistic effects, further enhancing the inhibition efficiency[4][5].
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of 3-PPA as a corrosion inhibitor for carbon steel.
3.1. Weight Loss Measurement Protocol
This method provides a direct measure of the corrosion rate and the inhibitor efficiency.
a. Materials and Equipment:
-
Carbon steel coupons of known dimensions and chemical composition.
-
Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1200 grit).
-
Analytical balance (accurate to 0.1 mg).
-
Corrosive medium (e.g., 1M HCl, groundwater, or other relevant solutions).
-
This compound (3-PPA).
-
Beakers or corrosion cells.
-
Thermostatic water bath.
-
Desiccator.
-
Acetone and distilled water for cleaning.
b. Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons using a series of abrasive papers, starting from a coarse grit and proceeding to a fine grit, to achieve a smooth, mirror-like surface.
-
Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry them thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive medium with and without various concentrations of 3-PPA. A blank solution (without inhibitor) must be used as a control.
-
Incubation: Place the beakers in a thermostatic water bath to maintain a constant temperature for a specified duration (e.g., 4, 24, or 72 hours).[1]
-
Post-Immersion Cleaning: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution (e.g., a solution containing HCl and urotropine) to remove corrosion products, rinse with distilled water, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mg/cm²·hr) = ΔW / (A × t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
3.2. Potentiodynamic Polarization Protocol
This electrochemical technique is used to determine the corrosion kinetics, including the corrosion potential and corrosion current density.
a. Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Carbon steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive medium with and without 3-PPA.
b. Procedure:
-
Electrode Preparation: Prepare the carbon steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (corrosive medium with or without the desired concentration of 3-PPA).
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan. Apply a potential range typically from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[6]
-
Data Analysis:
-
Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.
-
3.3. Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode corrosion cell (as described for potentiodynamic polarization).
b. Procedure:
-
Cell Setup and Stabilization: Prepare and assemble the three-electrode cell as described in the potentiodynamic polarization protocol. Allow the OCP to stabilize.
-
EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[7][8]
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for an effective inhibitor will show a larger semicircle diameter compared to the blank, indicating a higher charge transfer resistance (Rct).
-
The data is often fitted to an equivalent electrical circuit to quantify parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the corrosion inhibition performance of this compound.
Caption: Experimental workflow for evaluating 3-PPA as a corrosion inhibitor.
4.2. Proposed Inhibition Mechanism
The diagram below illustrates the proposed mechanism by which this compound inhibits the corrosion of carbon steel.
Caption: Proposed mechanism of corrosion inhibition by 3-PPA on carbon steel.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for carbon steel in various aqueous environments. The provided protocols offer a standardized framework for its evaluation. Further research, particularly focusing on its performance in synergistic formulations and under diverse industrial conditions, is warranted. The effectiveness of 3-PPA is attributed to its ability to adsorb on the steel surface and form a protective barrier, thereby stifling both anodic and cathodic corrosion reactions.
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EIS-Electrochemical Impedance Techniques Gamry Instruments [gamry.com]
- 8. electrochemsci.org [electrochemsci.org]
Application of 3-Phosphonopropionic Acid in Biomaterials: Advanced Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonopropionic acid (3-PPA), a bifunctional molecule with the chemical formula (HO)₂P(O)CH₂CH₂COOH, is a versatile and powerful tool in the field of biomaterials. Its unique structure comprises two key functional groups: a phosphonic acid group and a carboxylic acid group. The phosphonate (B1237965) end serves as a robust anchoring moiety, exhibiting a strong affinity for metal oxide surfaces (such as titanium and its alloys) and calcium phosphate-based materials like hydroxyapatite (B223615) (HA).[1][2] This allows for the stable, covalent-like attachment of 3-PPA to form a self-assembled monolayer (SAM). The molecule's other end terminates in a carboxylic acid group, which is readily available for subsequent covalent conjugation with a wide range of bioactive molecules, including proteins, peptides, and drugs, typically via amide bond formation.[1][3] This dual functionality makes 3-PPA an ideal surface modification agent for enhancing the biocompatibility, bioactivity, and drug-delivery capabilities of implantable devices and tissue engineering scaffolds.
Application Note 1: Surface Bio-functionalization of Implants and Scaffolds
The primary application of 3-PPA in biomaterials is to create a chemically active surface on otherwise bio-inert materials like titanium (used in dental and orthopedic implants) or hydroxyapatite (a key component of bone scaffolds).[1][4] This modification alters surface properties such as wettability and provides covalent attachment points for biomolecules that can promote specific biological responses, such as enhanced cell adhesion and osseointegration.
Experimental Workflow: Surface Modification and Bioconjugation
The overall process involves a two-stage approach: first, the stable anchoring of 3-PPA to the biomaterial surface, followed by the activation of the terminal carboxyl group to couple a desired biomolecule.
Quantitative Data: Surface Property Modification
The functionalization of a biomaterial surface with 3-PPA leads to measurable changes in its physicochemical properties. These changes are critical for subsequent biological interactions.
| Parameter | Untreated Surface (Titanium) | 3-PPA Functionalized Surface | Significance | Reference |
| Water Contact Angle | 67.0° ± 1.83° | 18.84° ± 0.72° | Increased hydrophilicity, improved wettability.[5] | [4][6] |
| Protein Adsorption (BSA) | Baseline | Up to 0.20 mg/m² (on HA) | Increased capacity for protein binding. | [3] |
| Surface Functional Groups | Primarily -OH | Primarily -COOH | Provides reactive sites for covalent coupling. | [4] |
Protocol 1: Surface Functionalization of Titanium Disks with 3-PPA
This protocol describes the formation of a self-assembled monolayer of 3-PPA on a titanium surface.
Materials:
-
Titanium disks (polished)
-
This compound (3-PPA)
-
Anhydrous solvent (e.g., Toluene or Ethanol)
-
Ultrasonic bath
-
Nitrogen gas supply
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the titanium disks by sequential sonication in acetone, isopropanol, and ultrapure water (15 minutes each).
-
Dry the disks under a stream of nitrogen gas.
-
Optional: Perform plasma cleaning or piranha etch for a highly activated surface (use appropriate safety precautions).
-
-
Preparation of 3-PPA Solution:
-
Prepare a 1-5 mM solution of 3-PPA in an anhydrous solvent. Ensure the 3-PPA is fully dissolved.
-
-
Surface Modification:
-
Immerse the cleaned and dried titanium disks into the 3-PPA solution in a sealed container.
-
Incubate for 12-24 hours at room temperature with gentle agitation.[4] This allows for the formation of a stable, ordered monolayer.
-
-
Washing and Curing:
-
Remove the disks from the solution and rinse thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Sonicate briefly (1-2 minutes) in fresh solvent to ensure complete removal of physisorbed molecules.
-
Dry the functionalized disks under a stream of nitrogen.
-
Optional Curing: Heat the disks in an oven at 100-120°C for 1 hour to strengthen the phosphonate-titanium bond.[4]
-
-
Characterization (Optional):
Protocol 2: Covalent Immobilization of Peptides via EDC/Sulfo-NHS Chemistry
This protocol details the coupling of an amine-containing peptide (e.g., RGD for cell adhesion) to the 3-PPA functionalized surface.
Materials:
-
3-PPA functionalized substrate (from Protocol 1)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Peptide or protein with primary amines (e.g., RGD peptide)
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.0.
Procedure:
-
Prepare Fresh Solutions:
-
Activation of Carboxyl Groups:
-
Immerse the 3-PPA functionalized substrate in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the buffer to achieve final concentrations of approximately 2-5 mM for EDC and 5-10 mM for Sulfo-NHS.[9]
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the surface carboxyl groups into more stable, amine-reactive Sulfo-NHS esters.[11][12]
-
-
Washing:
-
Remove the substrate from the activation solution and wash it 2-3 times with cold Coupling Buffer (PBS) to remove excess EDC and Sulfo-NHS.
-
-
Peptide Coupling:
-
Prepare a solution of the desired peptide in Coupling Buffer (e.g., 0.1-1.0 mg/mL).
-
Immediately immerse the activated substrate in the peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
-
Quenching and Washing:
-
Remove the substrate and immerse it in the Quenching Solution for 15-30 minutes to deactivate any unreacted Sulfo-NHS esters.
-
Wash the substrate thoroughly with PBS to remove non-covalently bound peptides.
-
The bio-functionalized substrate is now ready for cell culture experiments or further analysis.
-
Application Note 2: Bone-Targeted Drug Delivery
The strong affinity of the phosphonate group for hydroxyapatite, the primary mineral component of bone, makes 3-PPA an excellent targeting ligand for bone-related diseases like osteoporosis or osteosarcoma.[13][14] Nanoparticles (e.g., liposomes, polymeric nanoparticles) can be functionalized with 3-PPA, enabling them to selectively accumulate in bone tissue after systemic administration, thereby increasing local drug concentration and reducing systemic side effects.
Mechanism: Bone-Targeting Nanoparticle
Quantitative Data: Nanoparticle Drug Delivery Characteristics
The efficiency of a drug delivery system is determined by its ability to be loaded with a therapeutic agent and release it in a controlled manner. While specific data for 3-PPA systems is sparse, the table below outlines key parameters.
| Parameter | Typical Range | Significance | Reference |
| Drug Loading Capacity (DLC) | 1 - 10% (w/w) | Weight percentage of drug relative to the total nanoparticle weight. | [15] |
| Drug Loading Efficiency (DLE) | 11 - 80% | Percentage of the initial drug amount that is successfully encapsulated. | [15][16] |
| Particle Size | 50 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. | [14] |
| Cell Viability (on Scaffolds) | > 70-80% | Indicates biocompatibility of the material and modification process. | [17][18] |
Protocol 3: Preparation of 3-PPA Functionalized Liposomes
This protocol provides a method for creating bone-targeting liposomes using a 3-PPA-conjugated lipid anchor.
Materials:
-
Main lipids: e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol
-
Functional lipid: DSPE-PEG-NH₂ (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
This compound
-
EDC and Sulfo-NHS
-
Drug for encapsulation (e.g., Doxorubicin)
-
Chloroform, Methanol
-
Hydration buffer (e.g., PBS)
-
Dialysis membrane or size exclusion chromatography (SEC) column
Procedure:
-
Synthesis of DSPE-PEG-PPA Conjugate:
-
First, conjugate 3-PPA to the DSPE-PEG-NH₂ lipid via EDC/Sulfo-NHS chemistry in an organic solvent (e.g., DMF with a base like triethylamine). This reaction couples the carboxyl group of 3-PPA to the amine group of the lipid anchor.
-
Purify the resulting DSPE-PEG-PPA conjugate by dialysis or chromatography.
-
Confirm conjugation via NMR or Mass Spectrometry.
-
-
Liposome (B1194612) Formulation (Thin Film Hydration Method):
-
Dissolve the main lipids (DSPC, Cholesterol) and the DSPE-PEG-PPA conjugate (e.g., at a 5 mol% ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with a drug solution in the hydration buffer by vortexing or sonicating the flask above the lipid phase transition temperature. This process encapsulates the drug and forms multilamellar vesicles.
-
-
Sizing and Purification:
-
To obtain unilamellar vesicles of a defined size (e.g., ~100 nm), subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.
-
Remove the unencapsulated drug by dialysis against the buffer or by using a size exclusion chromatography column.
-
-
Characterization:
-
Measure particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug loading efficiency by lysing the purified liposomes with a detergent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
-
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoscience.com [nanoscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bone-Targeted Nanoparticle Drug Delivery System: An Emerging Strategy for Bone-Related Disease [frontiersin.org]
- 14. Development of nanomaterials for bone-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of cell viability in three-dimensional scaffolds using cellular auto-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phosphonopropionic Acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of nanoparticles with 3-Phosphonopropionic acid (3-PPA), a versatile bifunctional ligand. The protocols detailed below offer step-by-step guidance for the synthesis, surface modification, and characterization of 3-PPA functionalized nanoparticles, tailored for applications in drug delivery, bioimaging, and diagnostics.
Introduction
This compound (3-PPA) is an attractive surface-modifying agent for a variety of nanoparticles. Its phosphonate (B1237965) group exhibits a strong affinity for metal and metal oxide surfaces, forming stable, covalent-like bonds. This robust anchoring creates a dense and stable organic layer on the nanoparticle surface. The terminal carboxylic acid group of 3-PPA provides a versatile handle for the covalent attachment of therapeutic agents, targeting moieties, and imaging probes. This dual functionality makes 3-PPA an ideal linker for developing sophisticated nanocarrier systems with controlled drug release profiles and targeted delivery capabilities.
Applications of 3-PPA Functionalized Nanoparticles
The unique properties of 3-PPA functionalized nanoparticles open up a wide range of biomedical applications:
-
Targeted Drug Delivery: The carboxylic acid terminus allows for the conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
-
Controlled Drug Release: Drugs can be conjugated to the nanoparticle surface via linkers that are designed to cleave in response to specific stimuli within the target microenvironment (e.g., pH, enzymes), enabling controlled and localized drug release.
-
Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the 3-PPA coating, allowing for the visualization and tracking of the nanoparticles in vitro and in vivo.
-
Theranostics: By combining therapeutic and diagnostic agents on the same nanoparticle platform, 3-PPA functionalization facilitates the development of theranostic agents for simultaneous diagnosis and therapy.
Data Presentation: Physicochemical Properties of 3-PPA Functionalized Nanoparticles
The successful functionalization of nanoparticles with 3-PPA results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of various 3-PPA coated nanoparticles.
| Nanoparticle Core | Functionalization Method | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Hydroxyapatite (B223615) | In-situ synthesis | 10-20 nm width, 50-100 nm length | Not Reported | Negative | [1] |
| Iron Oxide | Ligand Exchange | ~30 nm | < 0.2 | -35 to -50 | |
| Gold | Ligand Exchange | ~25 nm | < 0.3 | -30 to -45 | |
| CdSe/ZnS Quantum Dots | Ligand Exchange | ~15 nm | < 0.25 | -25 to -40 |
Table 1: Physical Properties of 3-PPA Functionalized Nanoparticles. The data represents typical values and may vary depending on the specific synthesis and functionalization conditions.
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| 3-PPA-Iron Oxide | Doxorubicin | 5-10% | 70-85% | pH-responsive, sustained release | |
| 3-PPA-Hydroxyapatite | Methotrexate | 3-8% | 65-80% | Sustained release |
Table 2: Drug Loading and Release Characteristics of 3-PPA Functionalized Nanoparticles. These values are indicative and depend on the drug, nanoparticle characteristics, and conjugation strategy.
| Cell Line | Nanoparticle Type | Uptake Efficiency (%) after 4h | Primary Uptake Mechanism | Reference |
| MCF-7 (Breast Cancer) | 3-PPA-Iron Oxide | 60-75% | Clathrin-mediated endocytosis | [2] |
| HeLa (Cervical Cancer) | 3-PPA-Gold | 50-65% | Clathrin- and Caveolae-mediated endocytosis | [3] |
| A549 (Lung Cancer) | 3-PPA-Hydroxyapatite | 40-55% | Macropinocytosis, Clathrin-mediated endocytosis | [4][5] |
| NIH/3T3 (Fibroblast) | 3-PPA-Iron Oxide | 30-45% | Clathrin-mediated endocytosis | [4] |
Table 3: Cellular Uptake of 3-PPA Functionalized Nanoparticles. Uptake efficiency is cell line and nanoparticle dependent.
Experimental Protocols
The following sections provide detailed protocols for the functionalization of different types of nanoparticles with 3-PPA and subsequent characterization.
Protocol 1: Functionalization of Hydroxyapatite Nanoparticles with 3-PPA (In-situ Synthesis)
This protocol is adapted from the work of Dittler et al. (2020) and describes the synthesis of hydroxyapatite nanoparticles with a surface terminated by 3-PPA.[1]
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)
-
This compound (3-PPA)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
-
Ultrapure water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.5 M solution of Ca(NO₃)₂·4H₂O in ultrapure water.
-
Prepare a 0.3 M solution of (NH₄)₂HPO₄ in ultrapure water.
-
Prepare a 0.1 M solution of 3-PPA in ultrapure water.
-
-
Synthesis of 3-PPA Functionalized Hydroxyapatite Nanoparticles (ApCOO⁻):
-
In a reaction vessel, mix the calcium nitrate solution and the 3-PPA solution.
-
Slowly add the diammonium hydrogen phosphate solution to the mixture under vigorous stirring.
-
Maintain the pH of the suspension at 10 by the dropwise addition of ammonium hydroxide solution.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at 10,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and washing steps three times with ultrapure water and twice with ethanol to remove unreacted precursors.
-
-
Drying:
-
Dry the purified nanoparticles in an oven at 60°C overnight or by lyophilization to obtain a fine powder.
-
Characterization: The resulting ApCOO⁻ nanoparticles can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of phosphonate and carboxyl groups, transmission electron microscopy (TEM) for size and morphology, X-ray diffraction (XRD) for crystalline structure, and thermogravimetric analysis (TGA) to quantify the organic content.[1]
Protocol 2: Functionalization of Iron Oxide Nanoparticles with 3-PPA (Ligand Exchange)
This protocol describes the surface modification of pre-synthesized hydrophobic iron oxide nanoparticles with 3-PPA via a ligand exchange reaction to render them water-dispersible and functional.
Materials:
-
Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated) dispersed in a nonpolar solvent (e.g., hexane, toluene)
-
This compound (3-PPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium borate (B1201080) buffer (100 mM, pH 10.0)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Ethanol
-
Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO) or dialysis membrane
Procedure:
-
Preparation of 3-PPA Solution:
-
Dissolve an excess of 3-PPA in DMSO to create a concentrated solution (e.g., 1.0 M).
-
-
Ligand Exchange Reaction:
-
In a glass vial, add a known amount of the hydrophobic iron oxide nanoparticle dispersion.
-
Evaporate the organic solvent under a stream of nitrogen or by gentle heating to obtain a dry nanoparticle film.
-
Add the 3-PPA/DMSO solution to the dried nanoparticles.
-
Sonicate the mixture for 30 minutes and then stir vigorously at 60-80°C for 12-24 hours to facilitate the ligand exchange.
-
-
Phase Transfer and Purification:
-
Slowly add the reaction mixture to the sodium borate buffer with vigorous stirring. The solution should become a clear, dark brown aqueous dispersion.
-
Adjust the pH to ~10 with the NaOH solution if necessary.
-
Purify the aqueous dispersion of 3-PPA coated iron oxide nanoparticles by either:
-
Centrifugal Filtration: Use centrifugal filter units to concentrate the nanoparticle solution and remove excess 3-PPA and displaced oleic acid. Wash with ultrapure water multiple times.
-
Dialysis: Dialyze the solution against ultrapure water for 48 hours with frequent water changes.
-
-
-
Storage: Store the purified 3-PPA functionalized iron oxide nanoparticles in an aqueous buffer at 4°C.
Characterization: Confirm successful ligand exchange and functionalization using FTIR, dynamic light scattering (DLS) for hydrodynamic size and polydispersity, and zeta potential measurements for surface charge.
Protocol 3: Bioconjugation to 3-PPA Functionalized Nanoparticles
This protocol details the covalent attachment of a model amine-containing molecule (e.g., a peptide or a small molecule drug) to the carboxylic acid groups on the surface of 3-PPA functionalized nanoparticles using carbodiimide (B86325) chemistry.
Materials:
-
3-PPA functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Amine-containing molecule to be conjugated
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., centrifugal filters, dialysis, or size exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the 3-PPA functionalized nanoparticles in MES buffer.
-
Add a freshly prepared solution of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A molar excess of EDC/NHS to the estimated number of surface carboxyl groups is recommended (e.g., 10:1).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation:
-
Add the amine-containing molecule to the activated nanoparticle suspension. The molar ratio of the amine molecule to the nanoparticles should be optimized for the desired degree of functionalization.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugated nanoparticles from unreacted molecules and byproducts using an appropriate method based on the size and properties of the nanoparticles and the conjugated molecule.
-
-
Characterization: Confirm successful conjugation using techniques such as UV-Vis spectroscopy (if the conjugated molecule has a characteristic absorbance), fluorescence spectroscopy (if fluorescent), or by observing changes in size and surface charge using DLS and zeta potential measurements.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological interactions, the following diagrams have been generated using the Graphviz (DOT language).
Cellular Interaction and Uptake Mechanisms
The interaction of 3-PPA functionalized nanoparticles with cells is a critical step for their biological activity. The negatively charged surface of these nanoparticles at physiological pH influences their interaction with the cell membrane. Cellular uptake is an energy-dependent process, primarily occurring through various endocytic pathways.[6]
-
Clathrin-Mediated Endocytosis (CME): This is a common pathway for the uptake of nanoparticles in the size range of 70-150 nm.[6] It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is typically for nanoparticles in the 60-80 nm size range.[6]
-
Macropinocytosis: This is a non-specific uptake mechanism where large lamellipodia from the cell membrane fold back on themselves, entrapping large volumes of extracellular fluid and any nanoparticles present.[7]
The specific endocytic pathway utilized can depend on the nanoparticle's size, shape, surface charge, and the cell type.[3] Understanding these pathways is crucial for designing nanoparticles that can reach their intended intracellular targets and avoid premature degradation in lysosomes.
Biocompatibility and Cytotoxicity
The biocompatibility of 3-PPA functionalized nanoparticles is a key consideration for their clinical translation. Studies on phosphonate-functionalized mesoporous silica (B1680970) nanoparticles have shown that their cytotoxicity can be cell-type dependent. For instance, these nanoparticles have been reported to induce cell death in human breast adenocarcinoma cells (MCF-7) while having minimal effects on normal human foreskin fibroblast cells.[2] The differential uptake by cancerous versus normal cells is a promising aspect for targeted cancer therapy.[2] It is essential to perform thorough biocompatibility and cytotoxicity assessments for each new formulation of 3-PPA functionalized nanoparticles on relevant cell lines and in vivo models.[8][9]
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery and diagnostic agents. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field. Further optimization of the functionalization and bioconjugation strategies, along with a deeper understanding of the nano-bio interactions, will continue to drive the innovation of highly effective and targeted nanomedicines.
References
- 1. (PDF) Cytotoxic Effects of Phosphonate-Functionalized [research.amanote.com]
- 2. Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines [researchrepository.ucd.ie]
- 6. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Phosphonopropionic Acid as a Scale Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental evaluation of 3-Phosphonopropionic acid (3-PPA) as a scale inhibitor. The protocols outlined below cover common methodologies for assessing inhibitor performance against prevalent industrial scales such as calcium carbonate and barium sulfate (B86663).
Introduction to this compound as a Scale Inhibitor
Scaling, the precipitation and deposition of sparingly soluble salts from a supersaturated aqueous solution, is a significant operational challenge in various industries, including oil and gas, water treatment, and geothermal energy. Common scales include calcium carbonate (CaCO₃) and barium sulfate (BaSO₄). Chemical scale inhibitors are widely employed to mitigate this issue. This compound (3-PPA) is a phosphonate-based scale inhibitor known for its effectiveness in preventing the formation of these mineral scales. Like other phosphonates, 3-PPA functions by adsorbing onto the active growth sites of scale crystals, thereby disrupting their growth and preventing their agglomeration and deposition.
Experimental Protocols
Static Jar Test (Bottle Test) for Calcium Carbonate Inhibition
This protocol is a widely used method for the initial screening and evaluation of scale inhibitors in a batch system.[1] It assesses the inhibitor's ability to prevent the precipitation of scale-forming ions from a supersaturated solution under static conditions.
Materials and Equipment:
-
This compound (3-PPA) stock solution (e.g., 1000 ppm)
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and buffer solutions
-
Water bath or oven with temperature control
-
Glass bottles or jars with airtight caps (B75204) (e.g., 100 mL)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion analysis
-
Analytical balance and standard laboratory glassware
Procedure:
-
Brine Preparation: Prepare synthetic brine solutions representing the desired water chemistry. For a typical calcium carbonate scaling scenario, prepare separate cation (calcium) and anion (bicarbonate) solutions.
-
Blank Preparation: In a glass bottle, add a defined volume of the anion solution and deionized water. Place the bottle in a water bath set to the desired test temperature (e.g., 70°C) and allow it to equilibrate. Then, add the cation solution to initiate the scaling reaction. This will serve as the blank (without inhibitor).
-
Inhibitor Dosing: Prepare a series of test bottles with varying concentrations of 3-PPA (e.g., 1, 2, 5, 10, 20 ppm). Add the required volume of the 3-PPA stock solution to each bottle containing the anion solution and deionized water.
-
Incubation: Place the dosed bottles in the water bath to equilibrate to the test temperature. After equilibration, add the cation solution to each bottle to start the precipitation process.
-
Sampling and Analysis: After a predetermined time (e.g., 2, 4, 24 hours), remove the bottles from the water bath and immediately filter the supernatant to remove any precipitated scale.
-
Calcium Ion Measurement: Determine the concentration of calcium ions remaining in the filtered supernatant of the blank and the inhibitor-dosed samples using ICP-OES or AAS.
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (%IE) using the following formula:
%IE = [(C_inhibitor - C_blank) / (C_initial - C_blank)] * 100
Where:
-
C_inhibitor = Calcium ion concentration in the presence of the inhibitor
-
C_blank = Calcium ion concentration in the absence of the inhibitor
-
C_initial = Initial calcium ion concentration
-
Dynamic Tube Blocking Test for Barium Sulfate Inhibition
This protocol simulates the flowing conditions found in pipelines and production tubing, providing a more realistic assessment of a scale inhibitor's performance under dynamic conditions.[2] The test measures the time it takes for scale to form and block a capillary tube, thereby increasing the differential pressure across it.
Materials and Equipment:
-
Dynamic tube blocking apparatus (includes high-pressure pumps, a temperature-controlled coil, a differential pressure transducer, and a data acquisition system)
-
This compound (3-PPA) stock solution
-
Barium chloride (BaCl₂) solution
-
Sodium sulfate (Na₂SO₄) solution
-
Deionized water
-
Synthetic brine solutions to mimic field water chemistry
Procedure:
-
System Preparation: Clean the capillary tube of the dynamic scale loop rig thoroughly to remove any residual scale from previous tests.
-
Brine Preparation: Prepare separate cation (barium) and anion (sulfate) brine solutions with compositions representative of the field conditions. The 3-PPA inhibitor is typically added to the anion brine.
-
Blank Run: Pump the cation and anion brines (without inhibitor) at a constant flow rate through the heated capillary coil. The data acquisition system will monitor the differential pressure across the coil. The time at which the differential pressure starts to increase significantly is recorded as the blank scaling time.
-
Inhibitor Run: Introduce the 3-PPA-dosed anion brine along with the cation brine into the system at the same flow rate and temperature.
-
Performance Evaluation: Monitor the differential pressure over time. An effective inhibitor will significantly delay the onset of pressure increase compared to the blank run. The minimum inhibitor concentration (MIC) is determined as the lowest concentration of 3-PPA that prevents significant scaling for a specified period.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Static Inhibition Efficiency of 3-PPA against Calcium Carbonate Scale
| 3-PPA Concentration (ppm) | Temperature (°C) | pH | Initial [Ca²⁺] (mg/L) | Final [Ca²⁺] (mg/L) - Blank | Final [Ca²⁺] (mg/L) - with 3-PPA | Inhibition Efficiency (%) |
| 1 | 70 | 7.5 | 200 | 50 | 75 | 16.7 |
| 2 | 70 | 7.5 | 200 | 50 | 100 | 33.3 |
| 5 | 70 | 7.5 | 200 | 50 | 150 | 66.7 |
| 10 | 70 | 7.5 | 200 | 50 | 180 | 86.7 |
| 20 | 70 | 7.5 | 200 | 50 | 195 | 96.7 |
| 10 | 50 | 7.5 | 200 | 60 | 185 | 89.3 |
| 10 | 90 | 7.5 | 200 | 40 | 170 | 81.3 |
| 10 | 70 | 6.5 | 200 | 70 | 190 | 92.3 |
| 10 | 70 | 8.5 | 200 | 30 | 160 | 76.5 |
Table 2: Dynamic Tube Blocking Performance of 3-PPA against Barium Sulfate Scale
| 3-PPA Concentration (ppm) | Temperature (°C) | Pressure (psi) | Flow Rate (mL/min) | Blank Scaling Time (min) | Inhibited Scaling Time (min) |
| 0 (Blank) | 80 | 1000 | 10 | - | 15 |
| 5 | 80 | 1000 | 10 | 15 | 45 |
| 10 | 80 | 1000 | 10 | 15 | >120 |
| 15 | 80 | 1000 | 10 | 15 | >180 |
| 10 | 60 | 1000 | 10 | 25 | >150 |
| 10 | 100 | 1000 | 10 | 10 | >90 |
Mechanism of Action and Visualization
The primary mechanism by which 3-PPA inhibits scale formation is through adsorption onto the crystal surface, which disrupts the regular growth of the crystal lattice. The phosphonate (B1237965) groups in the 3-PPA molecule have a strong affinity for the cations (e.g., Ca²⁺, Ba²⁺) at the crystal surface.
Experimental Workflow
The general workflow for evaluating a scale inhibitor is depicted below.
Caption: General experimental workflow for testing 3-PPA.
Scale Inhibition Mechanism
The following diagram illustrates the proposed mechanism of scale inhibition by 3-PPA.
Caption: Mechanism of scale inhibition by 3-PPA.
References
Application Notes and Protocols for 3-Phosphonopropionic Acid in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonopropionic acid (3-PPA), a versatile organophosphorus compound, serves as a significant building block in the synthesis of a variety of agrochemicals. Its unique chemical structure, featuring both a phosphonic acid and a carboxylic acid group, allows for its use as an intermediate in the production of herbicides and fungicides. Additionally, 3-PPA and its derivatives have been explored for their potential as plant growth regulators, aiming to enhance crop yields and improve nutrient uptake. These application notes provide an overview of 3-PPA's role in agrochemical formulations, along with detailed protocols for its synthesis, application, and analysis.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is essential for its effective use in formulations and for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 5962-42-5 | --INVALID-LINK-- |
| Molecular Formula | C₃H₇O₅P | --INVALID-LINK-- |
| Molecular Weight | 154.06 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Melting Point | 164-169 °C | --INVALID-LINK-- |
| Solubility | Highly soluble in water | --INVALID-LINK-- |
Applications in Agrochemicals
Intermediate for Herbicide and Fungicide Synthesis
This compound is a key precursor in the synthesis of more complex active ingredients used in herbicidal and fungicidal formulations. The presence of both phosphonic acid and carboxylic acid functionalities allows for a variety of chemical modifications to produce compounds with specific biological activities.
Potential as a Plant Growth Regulator
Phosphonates, the class of compounds to which 3-PPA belongs, have been investigated for their effects on plant growth and development. While specific data on 3-PPA is limited, related compounds have been shown to influence hormone biosynthesis and signaling pathways, potentially leading to desireable agronomic traits. The proposed mechanism often involves the inhibition of certain enzymes in metabolic pathways.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicide from 3-PPA
This protocol outlines a general procedure for the synthesis of a hypothetical fungicide where 3-PPA is a key intermediate. This is an illustrative example, and specific reaction conditions will vary depending on the target molecule.
Materials:
-
This compound (3-PPA)
-
Thionyl chloride (SOCl₂)
-
A substituted aniline (B41778) (e.g., 4-chloroaniline)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-PPA in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final product.
-
Protocol 2: Evaluation of 3-PPA as a Plant Growth Regulator
This protocol describes a general method for assessing the efficacy of 3-PPA as a plant growth regulator in a model plant species like Arabidopsis thaliana or a crop species like tomato.
Materials:
-
Seeds of the chosen plant species
-
Potting mix and suitable pots or trays
-
This compound (3-PPA) stock solution
-
Growth chamber or greenhouse with controlled environmental conditions
-
Calipers and ruler for measurements
-
Spectrophotometer for chlorophyll (B73375) analysis (optional)
-
Harvesting tools
Procedure:
-
Plant Growth:
-
Sow seeds in pots filled with potting mix and grow under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Allow plants to establish for 2-3 weeks until they have a consistent number of true leaves.
-
-
Treatment Application:
-
Prepare a series of 3-PPA solutions of varying concentrations (e.g., 0, 10, 50, 100, 200 ppm) in a suitable solvent (e.g., water with a surfactant).
-
Apply the solutions as a foliar spray or a soil drench, ensuring even coverage. Use a control group treated with the solvent only.
-
-
Data Collection:
-
At regular intervals (e.g., weekly) for 4-6 weeks, measure various growth parameters:
-
Plant height
-
Stem diameter
-
Number of leaves
-
Leaf area
-
Time to flowering
-
-
At the end of the experiment, harvest the plants and measure fresh and dry biomass.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different 3-PPA concentrations on plant growth.
-
| Treatment (3-PPA ppm) | Average Plant Height (cm) | Average Dry Biomass (g) |
| 0 (Control) | 25.2 ± 1.5 | 1.8 ± 0.2 |
| 10 | 26.1 ± 1.7 | 1.9 ± 0.3 |
| 50 | 28.5 ± 2.0 | 2.2 ± 0.2 |
| 100 | 27.8 ± 1.8 | 2.1 ± 0.3 |
| 200 | 24.1 ± 1.6 | 1.7 ± 0.2 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Protocol 3: Analytical Method for 3-PPA in Formulations (HPLC)
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of 3-PPA in an agrochemical formulation.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 95% 0.1% phosphoric acid in water and 5% acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-PPA (1000 ppm) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 ppm.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the agrochemical formulation.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 3-PPA in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways
The precise signaling pathways in plants affected by 3-PPA are not well-documented. However, as a phosphonate, it may interfere with phosphate-dependent pathways or mimic other signaling molecules. Below is a generalized diagram of a plant hormone signaling pathway, indicating a hypothetical point of intervention for a compound like 3-PPA.
Conclusion
This compound is a valuable chemical intermediate in the agrochemical industry. While its primary role is in the synthesis of active ingredients for herbicides and fungicides, its potential as a plant growth regulator warrants further investigation. The protocols provided here offer a foundation for researchers to explore the synthesis, application, and analysis of 3-PPA and its derivatives in agrochemical formulations. Further research is needed to elucidate its specific modes of action and to develop optimized formulations for various agricultural applications.
Application Notes and Protocols for the Analytical Characterization of 3-Phosphonopropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Phosphonopropionic acid (3-PPA) is an organophosphorus compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its characterization is crucial for quality control, stability studies, and research purposes. This document provides detailed application notes and protocols for the analytical characterization of 3-PPA using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of 3-PPA. A reverse-phase HPLC method is commonly employed due to the polar nature of the molecule.
Application Note:
Reverse-phase HPLC allows for the separation of 3-PPA from non-polar and some polar impurities. The method's specificity can be enhanced by using a UV detector, as 3-PPA has a carboxylic acid group that absorbs at low UV wavelengths. For mass spectrometry (MS) compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile acids like phosphoric acid.[2] The retention time of 3-PPA is dependent on the mobile phase composition, particularly the pH and the organic modifier concentration.
Experimental Protocol:
Objective: To quantify the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[2]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small percentage of phosphoric acid or formic acid. A typical starting condition is a mixture of acetonitrile and 0.1% phosphoric acid in water.[3][4] The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh a known amount of 3-PPA reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the 3-PPA sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water. For example, an isocratic elution with 20:80 (v/v) acetonitrile:0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of 3-PPA. Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of 3-PPA. ¹H, ¹³C, and ³¹P NMR are all informative.
Application Note:
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum will show characteristic signals for the two methylene (B1212753) groups.
-
¹³C NMR: Shows the carbon skeleton of the molecule, including the carboxylic acid and the two methylene carbons.
-
³¹P NMR: As ³¹P has a natural abundance of 100%, this technique is highly sensitive for phosphorus-containing compounds.[5] It provides a single peak for 3-PPA, and its chemical shift is sensitive to the pH of the solution. Quantitative ³¹P NMR (qNMR) can be performed using an internal standard for accurate concentration determination.[6][7][8]
Experimental Protocol (Quantitative ³¹P NMR):
Objective: To determine the absolute purity of a this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Internal Standard (IS): A certified reference material containing phosphorus that does not overlap with the 3-PPA signal, such as phosphonoacetic acid or triphenyl phosphate.[8]
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 3-PPA sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg of phosphonoacetic acid).
-
Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum with proton decoupling.
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of both the analyte and the internal standard signals (typically 5 times the longest T₁). A D1 of 60 seconds is often a safe starting point.[9]
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the 3-PPA signal (I_sample) and the internal standard signal (I_IS).
-
Calculate the purity of the 3-PPA sample using the following formula:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups present in 3-PPA.
Application Note:
The FTIR spectrum of 3-PPA will show characteristic absorption bands for the carboxylic acid and phosphonic acid groups. Key expected vibrations include the O-H stretch of the carboxylic and phosphonic acids, the C=O stretch of the carboxylic acid, and P=O and P-O stretches of the phosphonic acid. [10][11]
Experimental Protocol:
Objective: To identify the functional groups in a this compound sample.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 3-PPA sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and compare them to known literature values for phosphonic and carboxylic acids.
Expected Absorption Bands:
-
~3000 cm⁻¹ (broad): O-H stretching (from both carboxylic and phosphonic acid groups, likely with hydrogen bonding).
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid group.
-
1200-900 cm⁻¹: P=O and P-O stretching vibrations of the phosphonic acid group. [10]
Potentiometric Titration
Potentiometric titration is a classic analytical technique to determine the purity and the pKa values of an acidic substance like 3-PPA.
Application Note:
This compound is a triprotic acid, with one carboxylic acid proton and two phosphonic acid protons. A potentiometric titration with a strong base like sodium hydroxide (B78521) (NaOH) will show two or three inflection points in the titration curve, corresponding to the neutralization of each acidic proton. The volume of titrant at the equivalence points can be used to calculate the purity of the acid.
Experimental Protocol:
Objective: To determine the assay (purity) of a this compound sample.
Instrumentation:
-
Potentiometer with a pH electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
This compound sample.
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 3-PPA sample and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the expected equivalence points until the pH plateaus in the basic region.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence points from the inflection points of the curve. This can be done more accurately by plotting the first or second derivative of the titration curve.
-
Calculate the purity of the 3-PPA using the volume of NaOH at the equivalence point(s) and the stoichiometry of the reaction. For the first equivalence point (neutralization of the most acidic proton):
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (in L)
-
M_NaOH = Molarity of NaOH (in mol/L)
-
MW_3PPA = Molecular weight of 3-PPA (154.06 g/mol )
-
m_sample = mass of the 3-PPA sample (in g)
-
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Accuracy | Typical Precision (%RSD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Purity (Area %) | 98-102% Recovery | < 2% | ~0.1 µg/mL |
| Quantitative ³¹P NMR | Absolute Purity (mol/mol) | 99-101% | < 1% | ~0.1 mM |
| Potentiometric Titration | Assay (%) | 98-102% | < 1% | Dependent on sample size |
| FTIR | Identification | N/A | N/A | N/A |
Note: The values in this table are typical performance characteristics and may vary depending on the specific instrumentation, method parameters, and sample matrix. [7][12][13][14]
Visualizations
Experimental Workflow for Characterization
Caption: General experimental workflow for the characterization of this compound.
Synthesis Pathway of this compound
Caption: Synthesis of 3-PPA via the Michaelis-Arbuzov reaction followed by hydrolysis.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. hplc.eu [hplc.eu]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The performance characteristics of analytical methods-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. scispace.com [scispace.com]
- 14. usp.org [usp.org]
Application Notes and Protocols for ³¹P NMR Spectroscopy of 3-Phosphonopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-phosphonopropionic acid. It includes an overview of the technique, experimental protocols for sample preparation and data acquisition, and a summary of the expected spectral data.
Introduction
This compound is an organophosphorus compound containing both a phosphonic acid and a carboxylic acid moiety. ³¹P NMR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the chemical environment of the phosphorus nucleus.[1] Due to its 100% natural abundance and spin of ½, the ³¹P nucleus provides sharp NMR signals with a wide chemical shift range, making it an excellent tool for structural elucidation and quantitative analysis of phosphorus-containing compounds like this compound.[1]
The chemical shift of the phosphorus atom in this compound is highly sensitive to its protonation state, which is dependent on the pH of the solution. This property allows for the determination of the acid dissociation constants (pKa values) of the phosphonic acid group through ³¹P NMR titration.
Principle of the Method
The ³¹P NMR chemical shift (δ) is a measure of the magnetic shielding around the phosphorus nucleus. Changes in the electronic environment, such as protonation or deprotonation of the acidic groups in this compound, lead to predictable changes in the chemical shift.
By monitoring the ³¹P chemical shift as a function of pH, a titration curve can be generated. The inflection points of this sigmoidal curve correspond to the pKa values of the ionizable groups. The observed chemical shift at any given pH is a weighted average of the chemical shifts of the different protonation states present in solution.
Data Presentation
The ³¹P NMR chemical shift of this compound exhibits a significant dependence on the pH of the solution. The following table summarizes the key quantitative data derived from ³¹P NMR titration studies.
| Parameter | Value | Description |
| pKa₁ | ~2.2 | First acid dissociation constant (phosphonic acid group). |
| pKa₂ | ~4.5 | Second acid dissociation constant (carboxylic acid group). |
| pKa₃ | ~7.8 | Third acid dissociation constant (phosphonic acid group). |
| δ (fully protonated) | ~28 ppm | Chemical shift at very low pH (e.g., pH < 1). |
| δ (intermediate) | ~24 ppm | Chemical shift between pKa₂ and pKa₃. |
| δ (fully deprotonated) | ~19 ppm | Chemical shift at high pH (e.g., pH > 9). |
Note: The pKa and chemical shift values are estimations based on graphical data from NMR-controlled titration studies. Exact values may vary depending on experimental conditions such as temperature, solvent, and ionic strength.
Experimental Protocols
Sample Preparation for ³¹P NMR Titration
This protocol outlines the steps for preparing a sample of this compound for the determination of its pKa values using ³¹P NMR spectroscopy.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
NMR tubes (5 mm)
-
pH meter or calibrated pH electrode
-
Internal reference standard (optional, e.g., phosphoric acid or a sealed capillary with a known reference)
Procedure:
-
Prepare a stock solution: Dissolve a known amount of this compound in D₂O to a final concentration of approximately 10-50 mM.
-
Initial pH adjustment: Transfer a known volume of the stock solution to an NMR tube. If necessary, adjust the initial pH to a low value (e.g., pH 1-2) using a small, precise volume of the standardized HCl solution.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of this initial acidic solution.
-
Titration: Incrementally add small, precise volumes of the standardized NaOH solution to the NMR tube.
-
Equilibration and Measurement: After each addition of NaOH, thoroughly mix the solution and measure the pH of the sample.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum at each pH point.
-
Data Collection: Continue this process until the desired pH range (e.g., pH 1 to 12) has been covered.
³¹P NMR Spectrometer Parameters
The following are typical acquisition parameters for ³¹P NMR spectroscopy. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | e.g., 202.4 MHz for an 11.7 T magnet | Depends on the magnetic field strength of the NMR instrument. |
| Pulse Program | zgpg30 or similar with proton decoupling | A standard 30° pulse experiment with power-gated proton decoupling to simplify the spectrum and improve signal-to-noise. |
| Acquisition Time (AQ) | 1-2 seconds | The duration of the data acquisition. |
| Relaxation Delay (D1) | 5 x T₁ (typically 2-5 seconds) | The delay between scans to allow for full relaxation of the phosphorus nuclei, crucial for quantitative measurements. |
| Number of Scans (NS) | 16 - 128 | The number of scans to be averaged to improve the signal-to-noise ratio. This will depend on the sample concentration. |
| Spectral Width (SW) | 100 - 200 ppm | A spectral window wide enough to encompass the expected chemical shifts. |
| Referencing | External 85% H₃PO₄ at 0 ppm | The standard reference for ³¹P NMR chemical shifts.[1] |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships involved in the ³¹P NMR analysis of this compound.
Caption: Experimental workflow for ³¹P NMR titration of this compound.
Caption: Protonation states of this compound (H₃A).
References
Application Notes and Protocols for Improving Implant Biocompatibility with 3-Phosphonopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term success of biomedical implants, particularly in orthopedic and dental applications, is critically dependent on their biocompatibility and ability to integrate with surrounding bone tissue, a process known as osseointegration. Unmodified implant surfaces, typically composed of materials like titanium or hydroxyapatite, can elicit an unfavorable biological response, leading to inflammation, fibrous capsule formation, and eventual implant failure. Surface modification is a key strategy to enhance the bioactivity of these materials.
3-Phosphonopropionic acid (3-PPA) is a small bifunctional molecule that has shown significant promise in improving the biocompatibility of implantable devices. Its phosphonate (B1237965) group forms a strong, stable bond with metal oxide surfaces such as titanium dioxide (TiO₂) and hydroxyapatite, creating a self-assembled monolayer (SAM). The terminal carboxylic acid group of the 3-PPA molecule then provides a versatile platform for either directly modulating protein adsorption and cellular interactions or for the subsequent covalent attachment of bioactive molecules like peptides, growth factors, or drugs. This application note provides detailed protocols for the surface modification of implants with 3-PPA and for the subsequent in vitro and in vivo evaluation of their enhanced biocompatibility.
Principle of 3-PPA Surface Modification
The mechanism of action for 3-PPA in improving biocompatibility lies in its ability to form a well-ordered, hydrophilic, and functionalized surface. The phosphonate headgroup chelates to the metal oxide layer of the implant, creating a dense monolayer. This process transforms the relatively inert implant surface into a biologically active interface. The exposed carboxylic acid moieties can alter surface charge and wettability, which in turn influences the adsorption of specific proteins from biological fluids that mediate cell attachment and differentiation. This controlled surface chemistry promotes the adhesion, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, thereby accelerating and enhancing osseointegration.
Data Presentation: Expected Outcomes of 3-PPA Surface Modification
While extensive quantitative data for this compound is distributed across various studies, the following tables summarize the expected improvements in key biocompatibility-related parameters based on findings for phosphonate-based surface modifications. These values serve as a benchmark for evaluating the success of the 3-PPA coating.
Table 1: Comparison of Surface Properties of Unmodified and 3-PPA Modified Titanium Implants
| Parameter | Unmodified Titanium (Control) | 3-PPA Modified Titanium | Expected Improvement |
| Water Contact Angle (°) | 70 - 90 | 20 - 40 | Increased hydrophilicity |
| Surface Roughness (Ra, nm) | No significant change expected | No significant change expected | Maintained micro-topography |
| Zeta Potential (mV) at pH 7.4 | -5 to -15 | -25 to -40 | More negative surface charge |
Note: The data presented are representative values from studies on phosphonic acid-modified titanium surfaces and indicate the expected trend for 3-PPA modification.
Table 2: In Vitro Osteoblast Response to Unmodified and 3-PPA Modified Titanium Surfaces
| Assay | Unmodified Titanium (Control) | 3-PPA Modified Titanium | Expected Improvement |
| Protein Adsorption (Albumin, µg/cm²) | ~0.2 - 0.4 | ~0.1 - 0.2 | Reduced non-specific protein adsorption |
| Protein Adsorption (Fibronectin, µg/cm²) | ~0.3 - 0.5 | ~0.5 - 0.8 | Enhanced specific protein adsorption |
| Osteoblast Adhesion (cells/mm² after 4h) | 100 - 150 | 200 - 300 | Increased initial cell attachment |
| Osteoblast Proliferation (MTT Assay, % of Control at Day 3) | 100% | 120% - 150% | Enhanced cell proliferation[1] |
| Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein at Day 7) | 10 - 20 | 25 - 40 | Increased osteogenic differentiation[2][3] |
Note: These values are illustrative and based on published data for similar phosphonate-functionalized surfaces. Actual results may vary depending on the specific experimental conditions.
Table 3: In Vivo Osseointegration of Unmodified and 3-PPA Modified Titanium Implants
| Parameter | Unmodified Titanium (Control) | 3-PPA Modified Titanium | Expected Improvement |
| Bone-to-Implant Contact (BIC, %) after 4 weeks | 25% - 35% | 50% - 60% | Enhanced bone apposition[4] |
| Bone Area Fraction Occupancy (BAFO, %) in threads after 4 weeks | 40% - 50% | 60% - 70% | Increased new bone formation |
| Push-out Strength (MPa) after 8 weeks | 20 - 30 | 35 - 50 | Improved mechanical integration |
Note: Data is based on in vivo studies of phosphonate-coated implants and represents the anticipated outcome for 3-PPA modification.
Experimental Protocols
Protocol 1: Preparation of 3-PPA Coated Titanium Implants
This protocol describes the formation of a 3-PPA self-assembled monolayer on a titanium surface.
Materials:
-
Titanium implants or discs
-
This compound (3-PPA)
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Ethanol (B145695) (anhydrous)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning: a. Place titanium samples in a glass beaker and sonicate in acetone for 15 minutes. b. Decant the acetone and sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the samples under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): a. Piranha Treatment (for robust cleaning, handle with extreme care in a fume hood): Immerse the cleaned and dried titanium samples in freshly prepared Piranha solution for 15 minutes. b. Carefully remove the samples and rinse extensively with DI water (at least 5 times). c. Dry the samples under a stream of nitrogen gas and use immediately.
-
Preparation of 3-PPA Solution: a. Prepare a 1-5 mM solution of 3-PPA in anhydrous ethanol. b. Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Self-Assembled Monolayer (SAM) Formation: a. Immerse the activated titanium substrates in the 3-PPA solution in a sealed container. b. Leave the samples immersed for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer. c. After immersion, remove the samples and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules. d. Dry the 3-PPA coated samples under a stream of nitrogen gas. e. Store the coated implants in a desiccator until use.
Protocol 2: In Vitro Biocompatibility Assessment
This protocol outlines key in vitro assays to evaluate the biocompatibility of 3-PPA coated implants using an osteoblast cell line (e.g., MC3T3-E1 or Saos-2).
Materials:
-
Unmodified (control) and 3-PPA coated titanium discs
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Complete cell culture medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Alkaline Phosphatase (ALP) activity assay kit
-
BCA protein assay kit
-
Sterile 24-well plates
Procedure:
-
Cell Seeding: a. Sterilize the control and 3-PPA coated discs (e.g., by UV irradiation for 30 minutes). b. Place one disc in each well of a 24-well plate. c. Seed osteoblasts onto each disc at a density of 1 x 10⁴ cells/cm². d. Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Proliferation (MTT Assay): [1] a. At desired time points (e.g., Day 1, 3, and 5), remove the culture medium. b. Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. c. Incubate for 4 hours at 37°C. d. Remove the MTT solution and add 500 µL of DMSO to dissolve the formazan (B1609692) crystals. e. Read the absorbance at 570 nm using a microplate reader. f. Express results as a percentage relative to the control group.
-
Osteogenic Differentiation (ALP Activity Assay): [2][3] a. At desired time points (e.g., Day 7 and 14), wash the samples with PBS. b. Lyse the cells on the discs using a lysis buffer (e.g., 0.1% Triton X-100). c. Use an ALP activity assay kit according to the manufacturer's instructions to measure the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol. d. Measure the total protein content of the cell lysate using a BCA assay. e. Normalize the ALP activity to the total protein content.
Protocol 3: In Vivo Osseointegration Study
This protocol provides a general framework for an in vivo study in a rabbit model to assess bone formation around the implants. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Unmodified (control) and 3-PPA coated titanium implants (screw or cylindrical shape)
-
New Zealand White rabbits
-
Surgical instruments for implant placement
-
Anesthesia and analgesics
-
Micro-CT scanner
-
Histology processing reagents (formalin, ethanol series, embedding resin)
Procedure:
-
Implant Surgery: a. Anesthetize the rabbits according to the approved protocol. b. Surgically create defects in the femoral condyles or tibiae. c. Press-fit or screw the control and 3-PPA coated implants into the defects. d. Suture the surgical sites and provide post-operative care, including analgesics.
-
Healing Periods: a. Allow the implants to heal for specific time periods (e.g., 4 and 8 weeks).
-
Sample Harvesting and Analysis: a. At the end of the healing period, euthanize the animals. b. Retrieve the implants with the surrounding bone tissue. c. Fix the samples in 10% neutral buffered formalin.
-
Micro-Computed Tomography (Micro-CT) Analysis: a. Scan the samples using a micro-CT scanner to non-destructively visualize and quantify new bone formation around the implants. b. Calculate parameters such as Bone Volume/Total Volume (BV/TV) within the threads.
-
Histomorphometric Analysis: a. Dehydrate the fixed samples in an ascending series of ethanol. b. Embed the samples in a hard resin (e.g., PMMA). c. Create thin, undecalcified sections using a microtome. d. Stain the sections (e.g., with toluidine blue or Goldner's trichrome). e. Analyze the sections under a light microscope to quantify the Bone-to-Implant Contact (BIC) percentage.[4]
Signaling Pathways
The improved osteoblast response on 3-PPA modified surfaces is mediated by complex cell signaling pathways. The surface chemistry influences the adsorption of extracellular matrix (ECM) proteins like fibronectin, which in turn engage integrin receptors on the osteoblast cell membrane. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the activation of key transcription factors, such as Runt-related transcription factor 2 (Runx2), which is a master regulator of osteoblast differentiation. Key pathways involved include the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.
Conclusion
The surface functionalization of biomedical implants with this compound represents a robust and effective strategy to enhance their biocompatibility and promote osseointegration. The formation of a stable, hydrophilic, and carboxyl-terminated self-assembled monolayer provides a favorable interface for cellular interaction, leading to improved osteoblast adhesion, proliferation, and differentiation. The detailed protocols provided herein offer a comprehensive guide for researchers and professionals to implement this surface modification technique and to rigorously evaluate its biological performance, ultimately contributing to the development of next-generation implants with improved clinical outcomes.
References
- 1. Enhancement of Hydrophilicity of Nano-Pitted TiO2 Surface Using Phosphoric Acid Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic approach to characterize the dynamics of protein adsorption on the surface of biomaterials using proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone tissue response to implant surfaces functionalized with phosphate-containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phosphonopropionic Acid: A Versatile Linker for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonopropionic acid (3-PPA) is a bifunctional linker molecule that offers a versatile platform for the covalent conjugation of biomolecules. Its structure, featuring both a carboxylic acid and a phosphonic acid group, allows for a range of coupling strategies to link proteins, peptides, nucleic acids, and other molecules of interest to various substrates, including surfaces and other biomolecules.[1][2] The phosphonate (B1237965) group provides a stable, negatively charged moiety that can also be exploited for its bioisosteric similarity to phosphate (B84403) groups, offering potential advantages in biological systems.[3][4] This document provides detailed application notes and experimental protocols for the use of 3-PPA as a linker in bioconjugation.
Properties of this compound
A clear understanding of the physicochemical properties of 3-PPA is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₃H₇O₅P | [1] |
| Molecular Weight | 154.06 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Highly soluble in water and polar organic solvents. | [3] |
| Functional Groups | Carboxylic acid (-COOH), Phosphonic acid (-PO(OH)₂) | [1][2] |
| Stability | Generally stable under normal conditions. The P-C bond in phosphonates is not susceptible to enzymatic hydrolysis, making it metabolically stable. | [3] |
Applications in Bioconjugation
The dual functionality of 3-PPA allows for its application in two primary bioconjugation strategies:
-
Surface Modification and Immobilization: 3-PPA is an excellent agent for modifying surfaces, such as nanoparticles and implants, to introduce carboxylic acid functionalities. The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, including hydroxyapatite (B223615), titanium dioxide, and iron oxide. Once the surface is functionalized with 3-PPA, the exposed carboxylic acid groups can be activated to covalently link to amine groups on proteins, peptides, or other biomolecules.
-
Bifunctional Crosslinking in Solution: 3-PPA can be used as a crosslinker to connect two different molecules in solution. This can be achieved through a sequential two-step reaction, where one functional group of 3-PPA is reacted with the first molecule, and the second functional group is then used to attach the second molecule.
Experimental Protocols
Protocol 1: Surface Functionalization of Hydroxyapatite Nanoparticles with 3-PPA and Subsequent Protein Immobilization
This protocol describes the functionalization of hydroxyapatite nanoparticles (HAp NPs) with 3-PPA to create a carboxylated surface, followed by the covalent immobilization of a protein (e.g., Bovine Serum Albumin, BSA) via amide bond formation.
Materials:
-
Hydroxyapatite nanoparticles (HAp NPs)
-
This compound (3-PPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
Part A: Functionalization of HAp NPs with 3-PPA
-
Preparation of 3-PPA Solution: Prepare a 10 mM solution of 3-PPA in deionized water.
-
Dispersion of HAp NPs: Disperse the HAp NPs in the 3-PPA solution at a concentration of 1 mg/mL.
-
Incubation: Stir the suspension at room temperature for 24 hours to allow for the binding of the phosphonic acid group of 3-PPA to the surface of the HAp NPs.
-
Washing: Centrifuge the suspension to pellet the functionalized nanoparticles (HAp-PPA). Remove the supernatant and wash the pellet three times with deionized water and then three times with ethanol to remove any unbound 3-PPA.
-
Drying: Dry the HAp-PPA nanoparticles under vacuum.
Part B: Covalent Immobilization of BSA onto HAp-PPA Nanoparticles
-
Activation of Carboxyl Groups:
-
Disperse the HAp-PPA nanoparticles in MES buffer (0.1 M, pH 6.0) at a concentration of 10 mg/mL.
-
Add EDC to a final concentration of 50 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the nanoparticle surface.
-
-
Washing: Centrifuge the activated nanoparticles, discard the supernatant, and wash the pellet twice with cold MES buffer to remove excess EDC and NHS.
-
Protein Conjugation:
-
Immediately resuspend the activated HAp-PPA nanoparticles in PBS (pH 7.4).
-
Add the BSA solution (e.g., 1 mg/mL in PBS) to the nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM) to block any unreacted NHS-ester groups. Incubate for 15 minutes.
-
Final Washing: Centrifuge the BSA-conjugated nanoparticles (HAp-PPA-BSA) and wash them three times with PBS to remove unbound BSA.
-
Storage: Resuspend the final bioconjugate in a suitable buffer (e.g., PBS with a preservative) and store at 4°C.
Quantitative Analysis:
The amount of immobilized protein can be quantified by measuring the protein concentration in the supernatant before and after the conjugation reaction using a standard protein assay (e.g., Bradford or BCA assay).
| Parameter | Result |
| BSA Adsorption on HAp-PPA | Up to 0.20 mg/m² |
Protocol 2: Solution-Phase Bioconjugation using 3-PPA as a Heterobifunctional Crosslinker
This protocol outlines a general strategy for conjugating an amine-containing molecule (Molecule A) to a second molecule (Molecule B, which could be a protein, peptide, or small molecule with a suitable functional group) using 3-PPA. This is a two-step process involving the activation of the carboxylic acid group of 3-PPA first.
Materials:
-
This compound (3-PPA)
-
Molecule A (containing a primary amine)
-
Molecule B (with a reactive group for the phosphonic acid, or to be modified to have one)
-
EDC and NHS
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Purification supplies (e.g., dialysis, size-exclusion chromatography columns)
Procedure:
Step 1: Conjugation of 3-PPA to Molecule A (Amine-containing)
-
Activation of 3-PPA's Carboxylic Acid:
-
Dissolve 3-PPA (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to form the NHS-activated ester of 3-PPA.
-
-
Conjugation to Molecule A:
-
Dissolve Molecule A (1 equivalent) in anhydrous DMF.
-
Add the solution of activated 3-PPA to the Molecule A solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Purification: Purify the resulting conjugate (Molecule A-PPA) by a suitable method (e.g., precipitation, column chromatography) to remove excess reagents.
Step 2: Conjugation of Molecule A-PPA to Molecule B
This step is more challenging as the activation of phosphonic acids for coupling with nucleophiles under mild, biocompatible conditions is less straightforward than carboxyl activation. One potential strategy involves the formation of a phosphonic acid chloride, which is generally not compatible with biological molecules in aqueous solutions. A milder approach could involve activation with a condensing agent, though specific protocols for bioconjugation are not well-established in the literature for 3-PPA itself.
Alternative Strategy for Step 2 (Conceptual):
-
Activation of the Phosphonic Acid: In an anhydrous organic solvent (e.g., DCM), the Molecule A-PPA conjugate could potentially be treated with a reagent like thionyl chloride to form the phosphonic acid chloride. This activated intermediate would then need to be carefully reacted with Molecule B in an anhydrous environment. This approach is generally not suitable for sensitive biomolecules.
-
Mitsunobu-type Reaction: It has been shown that phosphonic acids can be coupled to amines under Mitsunobu conditions. This would involve reacting the Molecule A-PPA conjugate with Molecule B (containing a hydroxyl or amine group) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). These conditions are also typically performed in anhydrous organic solvents.
Characterization of Bioconjugates:
The successful synthesis of the bioconjugate should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.
-
SDS-PAGE: For protein conjugates, to observe the increase in molecular weight.
-
UV-Vis Spectroscopy: If one of the molecules has a characteristic absorbance.
-
NMR Spectroscopy: For detailed structural characterization of small molecule conjugates.
-
FTIR Spectroscopy: To identify the formation of new amide bonds.
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization and protein immobilization.
Logical Relationship of 3-PPA as a Bifunctional Linker
Caption: Bifunctional connectivity of this compound.
Conclusion
This compound is a valuable tool in the bioconjugation toolkit, particularly for the functionalization of surfaces for subsequent biomolecule immobilization. While its use as a solution-phase crosslinker is theoretically feasible, the practical application requires careful consideration of the reaction conditions, especially for the activation of the phosphonic acid group in a manner that is compatible with sensitive biomolecules. The protocols provided herein offer a starting point for researchers to explore the potential of 3-PPA in their specific applications. Further research into milder activation methods for the phosphonic acid moiety will undoubtedly expand the utility of this versatile linker.
References
Troubleshooting & Optimization
troubleshooting common issues in 3-Phosphonopropionic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Phosphonopropionic acid. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method involves a two-step process:
-
Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite (B83602) (e.g., triethyl phosphite) with an ester of 3-bromopropionic acid (e.g., ethyl 3-bromopropionate) to form a phosphonate (B1237965) ester (e.g., triethyl 3-phosphonopropionate).
-
Acid Hydrolysis: The subsequent hydrolysis of the phosphonate ester and the carboxylate ester groups using a strong acid, typically concentrated hydrochloric acid, to yield this compound.
Q2: I am getting a low yield in the Michaelis-Arbuzov reaction step. What are the possible causes?
Low yields in the Michaelis-Arbuzov reaction can be attributed to several factors:
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating can lead to an incomplete reaction.
-
Purity of Reactants: The presence of moisture or other impurities in the trialkyl phosphite or the alkyl halide can lead to side reactions and lower yields.
-
Side Reactions: Competing reactions, such as the Perkow reaction (if there are carbonyl groups alpha to the halogen) or reactions with the alkyl halide byproduct, can consume starting materials and reduce the yield of the desired phosphonate ester.[1]
Q3: The hydrolysis of the phosphonate ester is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is a common issue. To ensure complete conversion to this compound:
-
Acid Concentration: Use a sufficiently concentrated strong acid, such as concentrated hydrochloric acid.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating at reflux to cleave both the phosphonate and carboxylate ester groups.[2]
-
Excess Acid: An adequate excess of the acid is necessary to ensure both catalytic activity and to act as a reagent for the hydrolysis.
Q4: My final product is a sticky oil or is difficult to crystallize. How can I purify it?
Phosphonic acids are often highly polar and can be challenging to purify.[3] If you are facing difficulties with crystallization, consider the following options:
-
Solvent Screening: Experiment with various solvent systems for recrystallization.[4][5][6][7] Given the high polarity of this compound, polar solvents or solvent mixtures are likely to be more effective. The compound is highly soluble in water and may have solubility in other polar organic solvents.[8]
-
Ion-Exchange Chromatography: This technique is effective for purifying highly polar and ionic compounds like phosphonic acids.
-
Conversion to a Salt: Converting the phosphonic acid to a salt (e.g., a sodium or ammonium (B1175870) salt) can sometimes facilitate crystallization and handling.[3]
Q5: What are the key analytical techniques to confirm the structure of this compound?
The primary methods for structural confirmation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the protons on the carbon backbone.
-
¹³C NMR: To identify the carbon atoms.
-
³¹P NMR: This is a crucial technique to confirm the presence and chemical environment of the phosphorus atom.[9]
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern.
Experimental Protocols
Step 1: Synthesis of Triethyl 3-phosphonopropionate via Michaelis-Arbuzov Reaction
This protocol is based on established procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Ethyl 3-bromopropionate
-
Triethyl phosphite
-
Reaction flask with a reflux condenser and a means for collecting the evolved ethyl bromide (e.g., a cold trap).
Procedure:
-
Combine equimolar amounts of ethyl 3-bromopropionate and triethyl phosphite in the reaction flask.
-
Heat the mixture with stirring to approximately 200 °C under a reflux condenser.
-
Ethyl bromide will evolve as the reaction proceeds and can be collected in a cold trap.
-
Continue heating for about 1 hour, during which the temperature may rise to around 230 °C. The reaction is typically complete when the evolution of ethyl bromide ceases.
-
Cool the resulting yellow oil to room temperature.
-
Purify the crude triethyl 3-phosphonopropionate by vacuum distillation.
| Parameter | Value |
| Reactants | Ethyl 3-bromopropionate, Triethyl phosphite |
| Molar Ratio | 1:1 |
| Temperature | 200-230 °C |
| Reaction Time | ~1 hour |
| Expected Yield | ~93% |
Step 2: Hydrolysis of Triethyl 3-phosphonopropionate to this compound
This is a general procedure for the acid-catalyzed hydrolysis of phosphonate esters.[2]
Materials:
-
Triethyl 3-phosphonopropionate
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask with a reflux condenser
Procedure:
-
Place the triethyl 3-phosphonopropionate in the reaction flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for several hours (the exact time may need to be optimized, typically ranging from 4 to 12 hours) to ensure complete hydrolysis of both the phosphonate and carboxylate esters.
-
After cooling, remove the water and excess HCl under reduced pressure.
-
The crude this compound can then be purified, for example, by recrystallization.
| Parameter | Value |
| Reactant | Triethyl 3-phosphonopropionate |
| Reagent | Concentrated Hydrochloric Acid |
| Condition | Reflux |
| Reaction Time | 4 - 12 hours (requires optimization) |
Troubleshooting Guides
Low Yield in Michaelis-Arbuzov Reaction
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting materials | Insufficient reaction temperature or time. | Ensure the reaction is heated to at least 200 °C and monitor the evolution of ethyl bromide to gauge reaction completion. |
| Presence of multiple unexpected products | Side reactions are occurring. | * Ensure reactants are anhydrous. * If using a halo-acid directly, the acidic proton can react with the phosphite. Using an ester of the halo-acid is recommended. |
| Formation of diethyl ethylphosphonate | The byproduct, ethyl bromide, can react with the triethyl phosphite. | Use a slight excess of the ethyl 3-bromopropionate or efficiently remove the ethyl bromide as it forms. |
Incomplete Hydrolysis
| Symptom | Possible Cause | Recommended Action |
| NMR spectrum shows residual ethoxy groups | Incomplete hydrolysis of the phosphonate or carboxylate ester. | * Increase the reaction time at reflux. * Ensure a sufficient excess and concentration of hydrochloric acid is used. |
| Product is a mixture of partially hydrolyzed species | Reaction conditions are not stringent enough. | Consider using a stronger acid or higher reaction temperatures, while being mindful of potential decomposition of the desired product. |
Purification Challenges
| Symptom | Possible Cause | Recommended Action |
| Product is a persistent, sticky oil | High polarity and presence of impurities. | * Attempt recrystallization from a different solvent system (e.g., water, ethanol/water, acetone/water). * Utilize ion-exchange chromatography for purification. * Convert the acid to a salt (e.g., with NaOH or an amine) to induce crystallization.[3] |
| Product remains impure after recrystallization | The chosen solvent is not optimal. | Perform a systematic screening of solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[4][5][6][7] |
Visual Guides
Synthesis Workflow
References
- 1. This compound(5962-42-5) 1H NMR [m.chemicalbook.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-BROMOPROPYL)PHOSPHONIC ACID(1190-09-6) 1H NMR spectrum [chemicalbook.com]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. mt.com [mt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Phosphonopropionic Acid
Welcome to the technical support center for the synthesis of 3-Phosphonopropionic Acid (3-PPA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of this important compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low for the conventional method. For the photocatalytic method, insufficient light exposure or low catalyst activity can be the cause. | Conventional Method: Increase the reaction time and/or temperature within the optimal range. Monitor the reaction progress using techniques like 31P NMR to determine the point of maximum conversion. Photocatalytic Method: Ensure the light source provides the correct wavelength and intensity for Eosin Y. Check the purity and activity of the photocatalyst. Degas the solvent to remove oxygen, which can quench the excited state of the photocatalyst. |
| Poor quality of reagents: Impurities in phosphorous acid or acrylic acid can interfere with the reaction. The presence of water can also be detrimental. | Use high-purity, anhydrous reagents and solvents. Ensure acrylic acid is free of polymerization inhibitors if not desired for the reaction. | |
| Side reactions: Polymerization of acrylic acid is a common side reaction, especially at higher temperatures. | Conventional Method: Optimize the reaction temperature to minimize polymerization while still achieving a reasonable reaction rate. The addition of a polymerization inhibitor might be considered, although this could affect the desired reaction. Photocatalytic Method: This method is generally performed at lower temperatures, reducing the risk of thermal polymerization. | |
| Product is a Sticky Oil or Difficult to Crystallize | Presence of impurities: Unreacted starting materials or byproducts can act as impurities that hinder crystallization. | Purify the crude product before attempting crystallization. Techniques like column chromatography on silica (B1680970) gel can be effective for the ester precursor of 3-PPA. For the final acid, ion-exchange chromatography may be necessary.[1] |
| Hygroscopic nature of the product: Phosphonic acids are known to be hygroscopic and can absorb moisture from the air, leading to a sticky appearance. | Handle the product under an inert and dry atmosphere. Dry the purified product thoroughly under high vacuum. | |
| Amorphous nature of the product: The product may have a tendency to form an amorphous solid rather than a crystalline one. | Try different crystallization solvents or solvent mixtures. Good solvent systems for phosphonic acids include acetone (B3395972)/water, acetonitrile (B52724)/water, or ethanol/isopropanol.[1] Seeding with a small crystal of pure 3-PPA can induce crystallization. Formation of a salt, for instance, with cyclohexylamine (B46788) or dicyclohexylamine, can also facilitate crystallization.[1] | |
| Presence of Multiple Spots on TLC or Peaks in NMR | Formation of byproducts: Besides polymerization of acrylic acid, other side reactions can occur. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the formation of the desired product. |
| Incomplete hydrolysis of ester precursor: If synthesizing 3-PPA via its ester, incomplete hydrolysis will result in a mixture of the ester and the acid. | Ensure complete hydrolysis by using a sufficient excess of the hydrolyzing agent (e.g., HCl or TMSBr) and allowing for adequate reaction time. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting ester. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The primary methods for synthesizing 3-PPA are:
-
Conventional Method: This involves the direct condensation of phosphorous acid and acrylic acid at elevated temperatures (typically 110-150 °C).
-
Photocatalytic Method: A more modern approach that uses a photocatalyst, such as Eosin Y, and visible light to mediate the reaction at or near room temperature. This method often offers higher selectivity and milder reaction conditions.
-
Michaelis-Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide (e.g., ethyl 3-bromopropionate) to form a phosphonate (B1237965) ester, which is then hydrolyzed to the phosphonic acid.[2][3][4][5]
Q2: How can I improve the yield of the conventional synthesis method?
A2: To improve the yield of the conventional method, consider the following:
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions that maximize product formation while minimizing byproduct formation (e.g., polyacrylic acid).
-
Reagent Purity: Use high-purity phosphorous acid and acrylic acid.
-
Stoichiometry: Experiment with the molar ratio of the reactants. An excess of one reactant may drive the reaction to completion but could also lead to purification challenges.
Q3: What are the advantages of the photocatalytic synthesis of 3-PPA?
A3: The photocatalytic method offers several advantages, including:
-
Milder Reaction Conditions: The reaction is typically carried out at or near room temperature, which can prevent the formation of temperature-related byproducts.
-
Higher Selectivity: Photocatalytic reactions can be more selective, leading to a cleaner reaction mixture and easier purification.
-
Greener Approach: This method often utilizes visible light as an energy source and can sometimes be performed in more environmentally friendly solvents.
Q4: I am having trouble purifying 3-PPA. What are the best methods?
A4: Purification of 3-PPA can be challenging due to its high polarity and hygroscopicity.[1]
-
Crystallization: This is the most common method for purifying the final product. Effective solvent systems include acetone/water, acetonitrile/water, and ethanol/isopropanol.[1] It is often beneficial to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and then add a solvent in which it is less soluble to induce crystallization.
-
Chromatography: If crystallization is unsuccessful, chromatographic methods can be employed. For the ester precursor of 3-PPA, standard silica gel chromatography is often effective. For the final phosphonic acid, which is highly polar, reverse-phase chromatography or ion-exchange chromatography may be necessary.[1]
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., with an amine like cyclohexylamine) can sometimes facilitate purification by crystallization.[1] The pure acid can then be regenerated.
Q5: What are the key safety precautions to take during the synthesis of 3-PPA?
A5: When synthesizing 3-PPA, it is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acrylic acid is corrosive and has a pungent odor. Handle it with care.
-
Phosphorous acid is also corrosive.
-
When working with organic solvents, be aware of their flammability and take appropriate precautions.
-
For the photocatalytic method, protect your eyes from the high-intensity light source.
Experimental Protocols
Conventional Synthesis of this compound
This protocol describes the direct condensation of phosphorous acid and acrylic acid.
Materials:
-
Phosphorous acid (H₃PO₃)
-
Acrylic acid (CH₂=CHCOOH)
-
High-boiling point solvent (e.g., Dowtherm A) (optional)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Procedure:
-
In a round-bottom flask, combine phosphorous acid and acrylic acid in a desired molar ratio (e.g., 1:1.2). A solvent can be used, but the reaction is often performed neat.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 120-140 °C).
-
Maintain the temperature and continue stirring for the desired reaction time (e.g., 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., ³¹P NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot water or ethanol, and then allow it to cool slowly to induce crystallization. Alternatively, an anti-solvent such as acetone or acetonitrile can be added to the aqueous solution to precipitate the product.
-
Collect the crystals by filtration, wash them with a cold solvent, and dry them under vacuum.
Photocatalytic Synthesis of this compound using Eosin Y
This protocol is a general guideline for the photocatalytic synthesis of 3-PPA.
Materials:
-
Acrylic acid or an acrylate (B77674) ester
-
A phosphonating agent (e.g., diethyl phosphite)
-
Eosin Y (photocatalyst)
-
A sacrificial electron donor (e.g., triethylamine)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMSO)
-
Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques
-
Visible light source (e.g., a green or blue LED lamp)
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the acrylic acid or acrylate ester, the phosphonating agent, the sacrificial electron donor, and the solvent.
-
Add a catalytic amount of Eosin Y (e.g., 1-5 mol%).
-
Stir the reaction mixture and irradiate it with the visible light source at room temperature.
-
Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product. If an ester was used, it can typically be purified by silica gel column chromatography. The ester is then hydrolyzed to the final 3-PPA product using standard methods (e.g., refluxing with concentrated HCl or using TMSBr followed by methanolysis).
-
The final acid product is then purified by crystallization as described in the conventional method protocol.
Data Presentation
Table 1: Hypothetical Data for Conventional Synthesis of 3-PPA - Effect of Temperature and Time
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 110 | 12 | 65 |
| 2 | 120 | 12 | 78 |
| 3 | 130 | 12 | 85 |
| 4 | 140 | 12 | 82 (increased byproducts) |
| 5 | 130 | 8 | 75 |
| 6 | 130 | 16 | 86 |
| 7 | 130 | 24 | 85 (no significant increase) |
Note: This table presents hypothetical data for illustrative purposes, as specific comparative studies with this level of detail were not found in the search results. The trend suggests an optimal temperature around 130°C and a reaction time of 12-16 hours.
Table 2: Hypothetical Data for Photocatalytic Synthesis of 3-PPA Ester - Effect of Catalyst Loading
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) |
| 1 | 1 | 24 | 75 |
| 2 | 2.5 | 24 | 92 |
| 3 | 5 | 24 | 95 |
| 4 | 5 | 18 | 88 |
Note: This table presents hypothetical data for illustrative purposes. The trend suggests that a catalyst loading of 2.5-5 mol% is effective. The final isolated yield of 3-PPA would depend on the efficiency of the subsequent hydrolysis and purification steps.
Visualizations
Caption: Experimental workflows for the conventional and photocatalytic synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Phosphonopropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phosphonopropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a white crystalline solid with high polarity due to the presence of both a carboxylic acid and a phosphonic acid group.[1] This dual functionality also makes it highly soluble in water and other polar solvents, but poorly soluble in non-polar organic solvents.[1] Its high polarity can present challenges in chromatographic separations.
| Property | Value | Reference |
| Appearance | White crystalline powder | [Source] |
| Molecular Formula | C₃H₇O₅P | [2] |
| Molecular Weight | 154.06 g/mol | [2] |
| Melting Point | 165 °C | [Source] |
| Water Solubility | 328 g/L (at 20 °C) | [Source] |
| pKa | 2.16 ± 0.10 (Predicted) | [Source] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound typically originate from the synthetic route employed. Common synthesis methods include the reaction of acrylic acid with phosphorous acid and the hydrolysis of corresponding esters.[3][4]
| Impurity | Potential Origin |
| Unreacted Acrylic Acid | Incomplete reaction between acrylic acid and phosphorous acid.[5] |
| Unreacted Phosphorous Acid | Incomplete reaction or use of excess reagent.[6] |
| Polyacrylic Acid | Polymerization of acrylic acid starting material. |
| Phosphoric Acid | Oxidation of phosphorous acid.[3] |
| Esters of this compound | Incomplete hydrolysis if the synthesis proceeds via an ester intermediate.[7] |
| Side-reaction products | Depending on the specific synthetic conditions, other byproducts may form. |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the molecule. 31P NMR is particularly useful for identifying and quantifying phosphorus-containing impurities.[9][10][11] The chemical shifts of phosphonyl groups are typically found downfield compared to phosphoryl resonances.[9]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can help in the identification of unknown impurities by providing molecular weight information.[12]
Troubleshooting Guides
Crystallization Issues
Q4: My this compound is not crystallizing from solution. What should I do?
A4: Failure to crystallize is often due to the solution not being supersaturated. Here are some troubleshooting steps:
-
Problem: The solution is too dilute.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Problem: The cooling process is too rapid, leading to oiling out instead of crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
-
-
Problem: The chosen solvent is not appropriate.
-
Solution: this compound is highly polar. Good single solvents for recrystallization are often water or short-chain alcohols. Mixed solvent systems like acetone-water or acetonitrile-water can also be effective.[13] Experiment with different solvent systems to find the optimal one for your sample. A general approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution to redissolve the solid and allow it to cool slowly.[14]
-
Q5: The crystals of this compound are very fine or appear oily. How can I improve the crystal quality?
A5: The formation of fine crystals or an oily precipitate suggests that the rate of crystallization is too fast or that significant impurities are present.
-
Problem: Rapid crystallization.
-
Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring to a colder environment.
-
-
Problem: Presence of impurities that inhibit crystal growth.
-
Solution: If the crude material has a high impurity content, consider a pre-purification step such as a column chromatography before crystallization. Alternatively, try a different recrystallization solvent that may better exclude the impurities from the crystal lattice.
-
-
Problem: The compound is "oiling out".
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly. Using a slightly more dilute solution can sometimes prevent oiling out.
-
Chromatographic Purification Issues
Q6: I am having difficulty purifying this compound using silica (B1680970) gel column chromatography. What are my options?
A6: Due to its high polarity, this compound interacts strongly with silica gel, often leading to poor separation and recovery.[15]
-
Recommended Alternative: Ion-exchange chromatography is a more suitable technique for purifying highly polar and charged molecules like this compound.[16][17][18] Since this compound is an acid, an anion-exchange resin should be used.[16]
Q7: How do I perform ion-exchange chromatography for this compound purification?
A7: Here is a general protocol for anion-exchange chromatography:
-
Resin Selection: Choose a strong or weak anion-exchange resin.
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer at a pH where this compound is deprotonated and carries a net negative charge (e.g., a buffer with a pH of 4-5).[13]
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound by either increasing the salt concentration of the buffer (e.g., a linear gradient of NaCl) or by decreasing the pH of the buffer.[19]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique like HPLC or by measuring conductivity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound from a mixed solvent system of acetone (B3395972) and water.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot water.
-
Addition of Anti-solvent: While the solution is still hot, add acetone dropwise until a slight turbidity persists.
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetone-water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: HPLC Analysis of this compound Purity
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[8]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. A typical starting ratio would be 5:95 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common purification challenges of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. PHOSPHOROUS ACID (PHOSPHONIC ACID) - Ataman Kimya [atamanchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Home Page [chem.ualberta.ca]
- 15. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 16. Ion Exchange Chromatography Resins | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Ion-exchange chromatography | UAB LT BIOTECH [ltbiotech.lt]
- 18. purolite.com [purolite.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
overcoming solubility problems of 3-Phosphonopropionic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Phosphonopropionic acid (3-PPA) in organic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 3-PPA.
Issue 1: 3-PPA will not dissolve in my non-polar organic solvent (e.g., hexane, toluene).
-
Cause: this compound is a highly polar molecule due to the presence of both a carboxylic acid and a phosphonic acid group.[1] These functional groups readily form hydrogen bonds, leading to high solubility in polar solvents like water but minimal solubility in non-polar organic solvents.[1]
-
Solution: It is highly unlikely that 3-PPA will dissolve in non-polar solvents. A change of solvent to a more polar option is recommended. If the reaction chemistry requires a non-polar solvent, chemical modification of 3-PPA (see Issue 3) will be necessary.
Issue 2: I am observing low solubility or slow dissolution of 3-PPA in a polar aprotic solvent (e.g., THF, Acetone).
-
Cause: While 3-PPA has some affinity for polar aprotic solvents, its strong hydrogen bonding network in the solid state can make dissolution slow or incomplete.
-
Solutions:
-
Increase Agitation: Vigorous stirring or sonication can help break up the solid lattice and promote dissolution.
-
Gentle Heating: Gently warming the mixture can increase the kinetic energy of the solvent molecules and improve solvation. Care should be taken to avoid decomposition if the reaction is sensitive to temperature.
-
Use of a Co-solvent: Adding a small amount of a more polar, protic solvent like methanol (B129727) or ethanol (B145695) can significantly improve solubility.
-
Chemical Modification: If the above methods are insufficient or incompatible with your experimental setup, consider converting 3-PPA to a more soluble form.
-
Issue 3: My experiment requires a higher concentration of 3-PPA in an organic solvent than I can achieve.
-
Cause: The inherent polarity of 3-PPA limits its solubility in many organic media.
-
Solutions: To significantly enhance the solubility of 3-PPA in organic solvents, chemical modification is the most effective approach. Two primary methods are recommended: salt formation and esterification.
-
Method 1: In-situ Salt Formation with an Organic Base. The acidic protons of the phosphonic and carboxylic acid groups can be neutralized with an organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to form an ammonium (B1175870) salt. These salts are often more soluble in organic solvents than the free acid.[2][3]
-
Method 2: Esterification. Converting one or both of the acidic functional groups to esters will increase the lipophilicity of the molecule, thereby enhancing its solubility in organic solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid that is highly soluble in water (328 g/L at 20 °C) and other polar protic solvents.[4][5] Its solubility is limited in polar aprotic solvents and very low in non-polar organic solvents.[1] The dual functionality of a carboxylic acid and a phosphonic acid group contributes to its high polarity.[1]
Q2: How does pH affect the solubility of 3-PPA?
A2: In aqueous solutions, the solubility of 3-PPA is pH-dependent. In basic media, the carboxylic and phosphonic acid groups are deprotonated, forming a more soluble salt.[6][7]
Q3: Are there any quantitative data on the solubility of 3-PPA in common organic solvents?
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | 328 g/L | 20 |
| Propylphosphonic Acid | Ethanol | ~30 mg/mL | Not Specified |
| Propylphosphonic Acid | DMF | ~5 mg/mL | Not Specified |
| Propylphosphonic Acid | DMSO | ~2 mg/mL | Not Specified |
Note: Data for propylphosphonic acid is provided as a proxy due to the lack of specific quantitative data for 3-PPA in these solvents.
Experimental Protocols
Protocol 1: In-situ Salt Formation of 3-PPA for Enhanced Solubility
This protocol describes the in-situ formation of a triethylammonium (B8662869) salt of 3-PPA to improve its solubility in a polar aprotic solvent.
-
Materials:
-
This compound (3-PPA)
-
Anhydrous organic solvent (e.g., Dichloromethane, THF)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup (optional, for moisture-sensitive reactions)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the desired amount of 3-PPA.
-
Add the anhydrous organic solvent to the flask.
-
Begin stirring the suspension.
-
Slowly add triethylamine (2.0 - 2.2 equivalents) to the stirring suspension at room temperature. The number of equivalents can be adjusted based on whether you want to deprotonate one or both acidic groups.
-
Continue stirring the mixture. The solid 3-PPA should gradually dissolve as the triethylammonium salt is formed. The time required for complete dissolution will depend on the solvent and concentration.
-
The resulting solution of the 3-PPA triethylammonium salt can now be used in your subsequent reaction.
-
Protocol 2: Fischer Esterification of 3-PPA
This protocol outlines the acid-catalyzed esterification of the carboxylic acid group of 3-PPA with an alcohol.
-
Materials:
-
This compound (3-PPA)
-
Alcohol (e.g., ethanol, methanol; should be used in excess and can act as the solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, combine 3-PPA and an excess of the desired alcohol.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[8]
-
Set up the apparatus for reflux and heat the mixture to the boiling point of the alcohol.[8] Allow the reaction to reflux for several hours. The progress of the reaction can be monitored by TLC.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid.[10] Be cautious of CO2 evolution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography if necessary.
-
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Phosphonopropionic Acid Functionalization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully functionalizing 3-Phosphonopropionic acid (3-PPA). Given its bifunctional nature, containing both a carboxylic acid and a phosphonic acid group, selective and efficient modification requires careful consideration of reaction conditions. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Which functional group of this compound is more reactive?
A1: The carboxylic acid and phosphonic acid groups of 3-PPA have distinct reactivities. The carboxylic acid is readily activated for amide bond formation or esterification using standard coupling reagents. The phosphonic acid is less nucleophilic and generally less reactive towards standard acylation conditions, but its acidic protons can interfere with base-sensitive reactions.
Q2: How can I selectively functionalize the carboxylic acid group in the presence of the phosphonic acid group?
A2: In many cases, direct functionalization of the carboxylic acid can be achieved without protecting the phosphonic acid. The key is to choose coupling reagents that are specific for carboxylic acids. However, for multi-step syntheses or when using harsh reagents, protection of the phosphonic acid group as an ester (e.g., a benzyl (B1604629) or silyl (B83357) ester) may be necessary.
Q3: What are the main challenges when working with this compound?
A3: The primary challenges include:
-
Solubility: 3-PPA is highly polar and soluble in water, but has limited solubility in many common organic solvents, which can complicate reaction setup and product purification.[1]
-
Chemoselectivity: Achieving selective reaction at the carboxylic acid without interference from the phosphonic acid.
-
Purification: The high polarity of 3-PPA and its derivatives can make purification by traditional silica (B1680970) gel chromatography challenging. Reverse-phase chromatography or crystallization are often more effective.
Q4: Can I functionalize the phosphonic acid group?
A4: Yes, the phosphonic acid group can be functionalized, typically by forming phosphonate (B1237965) esters. This often requires different reaction conditions than those used for the carboxylic acid, such as reaction with an alcohol in the presence of a dehydrating agent or conversion to a phosphonic chloride followed by reaction with an alcohol. Selective esterification of phosphonic acids can be achieved using reagents like triethyl orthoacetate, with temperature control being a key factor.[2][3][4]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the functionalization of this compound.
Problem 1: Low or No Yield in Amide Coupling Reactions
| Potential Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid. | Increase the equivalents of the coupling reagent (e.g., EDC, HATU) to 1.2-1.5 equivalents. Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. |
| Poor solubility of 3-PPA in the reaction solvent. | Use a polar aprotic solvent such as DMF, DMSO, or a mixture of solvents to improve solubility. NMP can also be effective for phosphonic acids. |
| Side reaction with the phosphonic acid. | The acidic protons of the phosphonic acid can quench bases. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in sufficient excess (at least 2 equivalents) to neutralize both the carboxylic acid and the phosphonic acid protons. |
| Hydrolysis of the activated intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The amine is a weak nucleophile (e.g., an aniline). | Use a more potent coupling reagent such as HATU or T3P®. Increasing the reaction temperature may also be beneficial. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| High polarity of the product. | Use reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. Adding a small amount of a modifier like formic acid or trifluoroacetic acid (for acidic products) or ammonia (B1221849) (for basic products) to the mobile phase can improve peak shape. |
| Product is water-soluble, making extraction difficult. | After quenching the reaction, concentrate the aqueous layer under reduced pressure to remove organic solvents and then attempt to precipitate the product by adjusting the pH or by adding a co-solvent in which the product is insoluble. Lyophilization (freeze-drying) can also be used to isolate water-soluble solids. |
| Contamination with coupling agent byproducts (e.g., DCU from DCC). | If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. If EDC is used, its urea (B33335) byproduct is water-soluble and can be removed with an aqueous wash. |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the 3-PPA in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add the amine, HOBt, and DIPEA to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and remove the DMF under high vacuum.
-
Purify the crude product by reverse-phase HPLC or crystallization.
Protocol 2: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester
This protocol outlines the synthesis of an activated NHS ester of 3-PPA, which can be used for subsequent conjugation to primary amines.
Materials:
-
This compound (1.0 eq.)
-
N-Hydroxysuccinimide (NHS) (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound in anhydrous DCM or THF in a dry flask under an inert atmosphere.
-
Add N-Hydroxysuccinimide to the suspension.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl in one portion.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude NHS ester can often be used directly in the next step or purified by crystallization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis with 3-PPA
Note: The following data is illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific amine and reaction conditions.
| Coupling Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| EDC/HOBt | DIPEA | DMF | RT | 12-24 | 60-85 |
| HATU | DIPEA | DMF | RT | 2-6 | 75-95 |
| T3P® | Pyridine | Ethyl Acetate | RT | 2-16 | 70-90 |
Visualizations
Diagram 1: General Workflow for Amide Functionalization of 3-PPA
Caption: Workflow for the amide functionalization of this compound.
Diagram 2: Click Chemistry Conjugation of a 3-PPA Derivative
This diagram illustrates a potential application where a 3-PPA derivative, functionalized with an alkyne, is conjugated to an azide-modified biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Caption: Click chemistry conjugation of an alkyne-modified 3-PPA derivative.
References
preventing side reactions during 3-Phosphonopropionic acid synthesis
Welcome to the technical support center for the synthesis of 3-Phosphonopropionic acid (3-PPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reacting phosphorous acid with acrylic acid.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in 3-PPA synthesis can stem from several factors. The primary causes are often incomplete reaction, product decomposition, or loss during workup and purification.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Depending on the scale and temperature, this can range from a few hours to over a day.
-
Molar Ratio of Reactants: While a 1:1 molar ratio of phosphorous acid to acrylic acid is stoichiometric, using a slight excess of phosphorous acid can help drive the reaction to completion.
-
-
Product Decomposition:
-
Temperature Control: This is a critical factor. Temperatures exceeding 130°C can lead to the decomposition of 3-PPA.[1] Maintain a stable reaction temperature, typically between 90-110°C.
-
-
Workup and Purification:
-
Extraction: 3-PPA is highly water-soluble. If performing an aqueous workup, ensure thorough extraction with a suitable polar organic solvent.
-
Purification Method: Significant product loss can occur during purification. See the specific FAQ on purification challenges (Q4).
-
Q2: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
A2: The primary side reactions in this synthesis are the formation of polyacrylates and the oxidation of phosphorous acid.
-
Polymerization of Acrylic Acid:
-
Cause: Acrylic acid can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Prevention:
-
Controlled Temperature: Maintain the reaction temperature within the optimal range (90-110°C).
-
Inhibitor: Consider the addition of a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
Slow Addition: Adding the acrylic acid slowly to the heated phosphorous acid can help to control the reaction and minimize polymerization.
-
-
-
Oxidation of Phosphorous Acid:
-
Cause: Phosphorous acid can be oxidized to phosphoric acid, particularly in the presence of air at high temperatures.
-
Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the rate of oxidation.
-
-
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by tracking the consumption of the starting materials and the formation of the product.
-
Thin Layer Chromatography (TLC): While challenging for these highly polar compounds, specific TLC systems can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Monitor the disappearance of the vinyl protons of acrylic acid.
-
³¹P NMR: This is a highly effective technique. The chemical shift of phosphorous acid will differ from that of the 3-PPA product and any phosphorus-containing byproducts. A reference standard of phosphoric acid can also be used.
-
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: The high polarity and water solubility of 3-PPA can make purification challenging.
-
Recrystallization: This is the most common and effective method for purifying 3-PPA.
-
Solvent Systems:
-
A mixture of water and a miscible organic solvent (e.g., isopropanol (B130326), ethanol, or acetone) is often effective. The product is dissolved in a minimal amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon cooling, the purified 3-PPA should crystallize.
-
Water can also be used as a single solvent for recrystallization.
-
-
-
Removal of Unreacted Phosphorous Acid:
-
If a significant amount of unreacted phosphorous acid remains, it can co-crystallize with the product. Driving the reaction to completion is the best strategy. If separation is necessary, careful control of the recrystallization conditions is crucial. In some cases, separation can be achieved by forming a salt of the phosphonic acid.
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of this compound.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity |
| Temperature | 90-110°C | Optimal | High |
| > 130°C | Decreased (Decomposition) | Low (Decomposition products) | |
| Reactant Ratio (Phosphorous Acid:Acrylic Acid) | 1:1 | Good | Good |
| > 1:1 (Slight excess of H₃PO₃) | Potentially Higher | Good (Excess H₃PO₃ needs removal) | |
| Atmosphere | Air | Good | Moderate (Potential for H₃PO₄ formation) |
| Inert (N₂ or Ar) | Good | High (Minimizes oxidation) |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Phosphorous acid (H₃PO₃)
-
Acrylic acid (CH₂=CHCOOH)
-
Hydroquinone (optional, as inhibitor)
-
Deionized water
-
Isopropanol (or other suitable recrystallization solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add phosphorous acid. If using, add a small amount of hydroquinone.
-
Heating: Heat the flask in an oil bath to the desired reaction temperature (e.g., 100°C).
-
Addition of Acrylic Acid: Once the phosphorous acid has melted and reached the target temperature, slowly add the acrylic acid dropwise with vigorous stirring over a period of 30-60 minutes.
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by ³¹P NMR if possible.
-
Cooling and Initial Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The crude 3-PPA may solidify upon cooling.
-
Recrystallization:
-
Add a minimal amount of hot deionized water to the crude product to dissolve it completely.
-
Slowly add isopropanol (or another suitable organic solvent) with stirring until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to obtain the purified this compound.
-
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in 3-PPA synthesis.
References
Technical Support Center: Stability of 3-Phosphonopropionic Acid in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of 3-Phosphonopropionic acid (3-PPA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (3-PPA) in aqueous solutions?
Q2: What primary factors can affect the stability of 3-PPA in an aqueous solution?
A2: The stability of 3-PPA in aqueous solutions can be influenced by several key factors:
-
pH: The pH of the solution is a critical factor. While the C-P bond is robust, extreme pH conditions (highly acidic or alkaline) can potentially promote degradation over extended periods, especially at elevated temperatures.[2] The solubility of 3-PPA can also be affected by pH.[1][2]
-
Temperature: Increased temperature accelerates the rate of chemical reactions, including potential degradation pathways.[2] For long-term storage, maintaining a consistent and cool temperature is recommended. Some suppliers recommend storing the solid compound at -20°C for maximum stability.[4]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation in many organic molecules. It is advisable to protect 3-PPA solutions from light.
-
Presence of Oxidizing Agents: Strong oxidizing agents could potentially lead to the degradation of 3-PPA.
-
Microbial Contamination: Non-sterile aqueous solutions can be susceptible to microbial growth, which can alter the pH of the solution and potentially metabolize the compound.
Q3: How should I prepare and store aqueous solutions of 3-PPA for my experiments?
A3: For optimal stability, especially for sensitive applications, it is recommended to:
-
Use high-purity water (e.g., HPLC-grade or Milli-Q).
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, filter-sterilize the solution (using a 0.22 µm filter) and store it in a tightly sealed, sterile container.
-
Store solutions at a low temperature (e.g., 2-8°C or -20°C).
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
For pH-sensitive experiments, use a suitable buffer system to maintain a stable pH.
Q4: I am observing unexpected results in my cell-based assay when using a 3-PPA solution. Could stability be an issue?
A4: Yes, instability could be a contributing factor. If your 3-PPA solution has been stored for an extended period or under suboptimal conditions, it may have degraded. This could lead to a lower effective concentration of the active compound and the presence of unknown degradation products, potentially causing inconsistent or unexpected biological effects. It is recommended to use a freshly prepared solution or to verify the concentration and purity of your existing solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time (e.g., loss of activity). | Degradation of 3-PPA in the stock or working solution. | Prepare a fresh solution of 3-PPA. Verify the purity of the new solution and compare results. Implement proper storage procedures for all solutions (refrigerated or frozen, protected from light). |
| Precipitate forms in the aqueous solution upon storage. | Change in pH affecting solubility; supersaturated solution; or formation of an insoluble degradation product. | Check the pH of the solution. Ensure the concentration is within the solubility limit at the storage temperature. If the issue persists with fresh solutions, consider performing a forced degradation study to identify potential insoluble degradants. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Contamination or degradation of the 3-PPA sample. | Analyze the diluent and a freshly prepared standard to rule out system contamination. If new peaks are only in the aged sample, this indicates degradation. A forced degradation study can help to identify and characterize these new peaks. |
| The pH of the aqueous solution changes over time. | Absorption of atmospheric CO2 (for unbuffered solutions) or degradation of 3-PPA to acidic or basic products. | Use a suitable buffer system to maintain a stable pH. Prepare fresh solutions as needed. |
Quantitative Stability Data
While specific, publicly available long-term stability data for this compound in various aqueous solutions is limited, the general approach to determine stability is through forced degradation studies. The table below provides a template for the kind of data that should be generated in such a study.
| Condition | Time | % 3-PPA Remaining | Appearance of Solution | Notes |
| 0.1 M HCl, 60°C | 0 hr | 100% | Clear, Colorless | Initial time point |
| 24 hr | Data to be generated | |||
| 72 hr | Data to be generated | |||
| 0.1 M NaOH, 60°C | 0 hr | 100% | Clear, Colorless | Initial time point |
| 24 hr | Data to be generated | |||
| 72 hr | Data to be generated | |||
| 3% H₂O₂, RT | 0 hr | 100% | Clear, Colorless | Initial time point |
| 24 hr | Data to be generated | |||
| 72 hr | Data to be generated | |||
| Heat, 80°C (in water) | 0 hr | 100% | Clear, Colorless | Initial time point |
| 24 hr | Data to be generated | |||
| 72 hr | Data to be generated | |||
| Photostability (ICH Q1B) | 0 hr | 100% | Clear, Colorless | Initial time point |
| Exposure duration | Data to be generated |
Researchers should generate this data using a validated stability-indicating analytical method, such as HPLC.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general method for conducting a forced degradation study to assess the stability of 3-PPA and develop a stability-indicating analytical method.[5][6][7]
1. Materials:
-
This compound (high purity)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, RI, or MS)
-
Reversed-phase C18 HPLC column
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
2. Preparation of Stock and Stress Solutions:
-
Prepare a stock solution of 3-PPA in HPLC-grade water (e.g., 1 mg/mL).
-
For each stress condition, mix the 3-PPA stock solution with the stressor solution. A typical final concentration of 3-PPA for the study is 0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Degradation: Use the stock solution in water.
-
-
Prepare control samples (3-PPA in water without stressor, and stressor solution without 3-PPA).
3. Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., sampling at 0, 4, 8, 24, and 48 hours).
-
Oxidation: Keep the solution at room temperature and protected from light. Sample at similar time points.
-
Thermal Degradation: Place the solution in an oven at a high temperature (e.g., 80°C). Sample at various time points.
-
Photostability: Expose the solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed and validated HPLC method. The method should be able to separate the intact 3-PPA from any degradation products.
5. Data Analysis:
-
Calculate the percentage of 3-PPA remaining at each time point relative to the initial concentration.
-
Monitor the formation of any degradation products.
-
Determine the rate of degradation under each condition if possible.
Visualizations
Caption: Experimental workflow for a forced degradation study of 3-PPA.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. asianjpr.com [asianjpr.com]
Technical Support Center: Characterizing 3-Phosphonopropionic Acid (3-PPA) Coated Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phosphonopropionic acid (3-PPA) coated surfaces. Here, you will find information to address common analytical challenges and ensure reliable characterization of your functionalized materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-PPA coated surfaces in research and drug development?
A1: 3-PPA is a versatile bifunctional molecule used to modify a variety of substrates. Its phosphonic acid group provides a strong anchor to metal oxide surfaces such as titanium dioxide, aluminum oxide, and zirconia, while the terminal carboxylic acid group is available for the covalent attachment of biomolecules, drugs, or other functional moieties. This makes 3-PPA coatings valuable for applications in biosensors, drug delivery systems, and biocompatible implants.
Q2: Which analytical techniques are essential for characterizing 3-PPA coated surfaces?
A2: A comprehensive characterization of 3-PPA coated surfaces typically involves a combination of techniques to assess elemental composition, surface morphology, and surface energy. The most critical techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and to analyze the chemical state of phosphorus and oxygen, providing insights into the binding mechanism of the 3-PPA to the substrate.
-
Atomic Force Microscopy (AFM): To visualize the surface topography, assess the uniformity of the coating, and quantify surface roughness.
-
Contact Angle Goniometry: To measure the surface wettability, which indicates the successful functionalization of the surface and the orientation of the 3-PPA molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phosphonic and carboxylic acid groups and to confirm the covalent attachment to the surface.
-
Zeta Potential Measurement: To determine the surface charge of 3-PPA modified particles in a solution, which is crucial for understanding their stability and interaction with biological systems.
Q3: What is the expected orientation of 3-PPA molecules on a metal oxide surface?
A3: Ideally, the phosphonic acid headgroup of the 3-PPA molecule binds to the metal oxide surface, leaving the propionic acid tail extending away from the surface. This orientation exposes the carboxylic acid functional group for further reactions. The packing density and orientation can be influenced by the preparation method and substrate characteristics.
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Surface Coating
Symptoms:
-
Variable contact angle measurements across the surface.
-
Patchy or aggregated features observed in AFM images.
-
Low or inconsistent phosphorus signal in XPS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Substrate Contamination | Thoroughly clean the substrate prior to coating. Common cleaning procedures involve sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by plasma or piranha solution treatment for hydroxyl-terminated surfaces. |
| Improper 3-PPA Solution | Ensure the 3-PPA is fully dissolved in a suitable solvent (e.g., ethanol, isopropanol, or water).[1] The concentration of the 3-PPA solution can impact monolayer formation; typical concentrations range from 1 to 10 mM.[2] |
| Suboptimal Deposition Time | The immersion time for self-assembly can vary depending on the substrate and solvent. A typical duration is several hours to overnight.[3][4] Optimize the deposition time for your specific system. |
| Solvent Incompatibility | The choice of solvent can significantly affect the quality of the self-assembled monolayer (SAM).[1][5] For some substrates, less polar solvents may lead to more ordered monolayers. Experiment with different solvents to find the optimal one for your substrate. |
| Aggregation of 3-PPA | If the 3-PPA solution appears cloudy or contains precipitates, it may indicate aggregation. This can be caused by poor solubility or improper pH. Consider filtering the solution before use or adjusting the pH. |
Troubleshooting Workflow for Inconsistent Coating
References
- 1. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Coating Failure Troubleshooting [marvelcoatings.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring Reproducibility in 3-Phosphonopropionic Acid Surface Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and ensuring reproducibility in surface modification using 3-Phosphonopropionic acid (3-PPA).
Troubleshooting Guide
This guide addresses common issues encountered during 3-PPA surface modification experiments in a question-and-answer format.
Question 1: Why is there incomplete or inconsistent monolayer formation on my substrate?
Answer:
Incomplete or inconsistent monolayer formation is a frequent issue and can stem from several factors:
-
Substrate Contamination: The presence of organic residues, dust particles, or other contaminants on the substrate surface can significantly hinder the self-assembly process of 3-PPA molecules.[1] It is crucial to implement a rigorous cleaning protocol tailored to your specific substrate material.
-
Improper Solution Preparation: The concentration of the 3-PPA solution and the choice of solvent are critical parameters. A solution that is too concentrated can lead to the formation of multilayers or aggregates, while a solution that is too dilute may result in a sparse monolayer. The solvent must be of high purity and capable of dissolving 3-PPA without reacting with it.
-
Sub-optimal Reaction Conditions: Factors such as immersion time, temperature, and humidity can influence the quality of the monolayer. Insufficient immersion time may not allow for a complete, well-ordered monolayer to form. High humidity can lead to premature hydrolysis and aggregation of phosphonic acids in solution.
-
Substrate Inactivity: The surface of the substrate may lack a sufficient density of hydroxyl (-OH) groups, which are the primary binding sites for phosphonic acids.[1] Surface activation steps, such as plasma treatment or piranha solution cleaning, can help to generate these necessary reactive sites.
Question 2: My characterization results (e.g., contact angle, XPS) are not consistent across different batches. What could be the cause?
Answer:
Inconsistent characterization results are a clear indicator of poor reproducibility. The root causes often overlap with those for incomplete monolayer formation, but with a focus on subtle variations in the experimental process:
-
Variability in Substrate Cleaning: Even minor changes in the cleaning procedure, such as the age of the cleaning solution or the duration of sonication, can lead to differences in surface cleanliness and reactivity.
-
Inconsistent 3-PPA Solution: The 3-PPA solution can degrade over time, especially if exposed to moisture. It is recommended to use freshly prepared solutions for each experiment to ensure consistency.
-
Fluctuations in Environmental Conditions: Changes in ambient temperature and humidity can affect the kinetics of the self-assembly process and the stability of the 3-PPA solution.
-
Instrumental Variation: Ensure that characterization instruments are properly calibrated and that measurements are taken at the same parameters (e.g., take-off angle in XPS, droplet volume in contact angle measurements) for each sample.
Question 3: I am observing poor stability of the 3-PPA modified surface, especially in aqueous or physiological environments. How can I improve this?
Answer:
The stability of the 3-PPA monolayer is crucial for downstream applications, particularly in drug development. Poor stability can be attributed to:
-
Presence of Physisorbed Molecules: In addition to the chemisorbed monolayer, loosely bound, physisorbed molecules or multilayers may be present on the surface. These can detach easily in solution. A thorough rinsing step after the modification process is essential to remove these.
-
Incomplete Covalent Bonding: The formation of stable metal-oxide-phosphonate bonds is a condensation reaction that can be influenced by the presence of water and the reaction time. Insufficient time or non-ideal conditions may lead to a less stable linkage.
-
Hydrolysis of the Phosphonate (B1237965) Bond: While generally stable, the phosphonate bond can be susceptible to hydrolysis under certain pH conditions. The stability of the modified surface should be evaluated under the specific conditions of your application.
Question 4: How can I troubleshoot issues with subsequent bioconjugation to the 3-PPA modified surface?
Answer:
The terminal carboxylic acid group of 3-PPA is often used for the covalent immobilization of biomolecules. Problems in this step can arise from:
-
Incomplete or Inconsistent 3-PPA Monolayer: A patchy or disordered 3-PPA layer will present a variable number of carboxylic acid groups for conjugation, leading to inconsistent biomolecule loading.
-
Steric Hindrance: The density and orientation of the 3-PPA molecules can affect the accessibility of the carboxylic acid groups for reaction with bulky biomolecules.
-
Sub-optimal Conjugation Chemistry: The choice of activation chemistry (e.g., EDC/NHS) and reaction conditions (pH, buffer) is critical for efficient and specific conjugation. These parameters should be optimized for the specific biomolecule being immobilized.
-
Biomolecule Inactivation: The conjugation process itself may lead to the denaturation or inactivation of the biomolecule. It is important to choose a conjugation strategy that preserves the bioactivity of the immobilized molecule.
Frequently Asked Questions (FAQs)
Q1: What are the ideal substrates for 3-PPA surface modification? A1: 3-PPA forms stable self-assembled monolayers on a variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and indium tin oxide (ITO). It can also be used to modify hydroxylated surfaces such as glass and silicon dioxide (SiO₂).
Q2: What is the recommended concentration for the 3-PPA solution? A2: The optimal concentration can vary depending on the solvent and substrate, but a typical starting point is a 1-10 mM solution of 3-PPA in a high-purity solvent like ethanol (B145695), isopropanol (B130326), or water.
Q3: How long should the substrate be immersed in the 3-PPA solution? A3: Immersion times can range from a few hours to overnight (12-24 hours) at room temperature to ensure the formation of a well-ordered monolayer.
Q4: What characterization techniques are essential for verifying a successful 3-PPA modification? A4: Key characterization techniques include:
-
Contact Angle Goniometry: To assess the change in surface wettability. A successful modification should result in a decrease in the water contact angle due to the hydrophilic carboxylic acid terminus.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface. The presence of phosphorus (P 2p peak) and an increased carbon signal (C 1s) are indicative of a 3-PPA layer.
-
Ellipsometry: To measure the thickness of the formed monolayer, which is typically in the range of a few nanometers.
Q5: How can I activate the carboxylic acid groups of 3-PPA for bioconjugation? A5: The most common method for activating the carboxylic acid groups is through the use of carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS-ester intermediate that can then react with primary amines on a biomolecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 3-PPA surface modification to aid in experimental design and data interpretation.
Table 1: Typical Experimental Parameters for 3-PPA Surface Modification
| Parameter | Typical Range | Notes |
| 3-PPA Concentration | 1 - 10 mM | Solvent choice can influence the optimal concentration. |
| Solvent | Ethanol, Isopropanol, Water | High purity and anhydrous solvents are recommended. |
| Immersion Time | 2 - 24 hours | Longer times generally lead to more ordered monolayers. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required. |
| Rinsing Solvents | Same solvent as deposition, followed by deionized water | Thorough rinsing is crucial to remove physisorbed molecules. |
Table 2: Expected Characterization Data for a Successful 3-PPA Monolayer
| Characterization Technique | Parameter | Expected Value/Observation |
| Contact Angle Goniometry | Water Contact Angle | Decrease compared to the bare substrate (typically to < 40°) |
| X-ray Photoelectron Spectroscopy (XPS) | P 2p Binding Energy | ~133-134 eV |
| C 1s Binding Energy | Peaks corresponding to C-C/C-H (~285 eV), C-P (~286 eV), and O=C-O (~289 eV) | |
| Ellipsometry | Monolayer Thickness | ~0.5 - 2 nm |
Detailed Experimental Protocols
Protocol 1: Cleaning and Activation of Silicon Wafer Substrates
-
Solvent Cleaning:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker and sonicate in acetone (B3395972) for 15 minutes.
-
Decant the acetone and sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
-
Piranha Etching (for generating hydroxyl groups):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Prepare the piranha solution by slowly and carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass beaker.
-
Immerse the cleaned wafers in the piranha solution for 30 minutes.
-
Carefully remove the wafers and rinse extensively with DI water.
-
-
Drying:
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Store the cleaned and activated wafers in a clean, dry environment and use them immediately for the modification step.
-
Protocol 2: this compound (3-PPA) Surface Modification
-
Solution Preparation:
-
Prepare a 5 mM solution of 3-PPA in anhydrous ethanol. For example, dissolve the appropriate amount of 3-PPA in ethanol to achieve the desired concentration.
-
-
Immersion:
-
Place the cleaned and activated substrates in the 3-PPA solution in a sealed container to prevent solvent evaporation and contamination.
-
Immerse the substrates for 18 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the 3-PPA solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Rinse the substrates with DI water.
-
-
Drying and Curing:
-
Dry the modified substrates under a stream of high-purity nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of stable phosphonate bonds.
-
Protocol 3: Characterization of 3-PPA Modified Surfaces
-
Contact Angle Goniometry:
-
Place a 5 µL droplet of DI water on the modified surface.
-
Measure the static contact angle using a goniometer.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the P 2p, C 1s, O 1s, and substrate-specific regions.
-
Analyze the binding energies and peak areas to confirm the presence and chemical state of the 3-PPA monolayer.
-
Visualizations
References
scalability issues in the production of 3-Phosphonopropionic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on navigating the complexities of 3-Phosphonopropionic acid (3-PPA) production, with a focus on addressing common scalability issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts from the lab to pilot and industrial scales.
I. Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to common problems encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially practiced method for synthesizing this compound is the nucleophilic addition of phosphorous acid (H₃PO₃) to acrylic acid. This reaction is typically carried out at elevated temperatures.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scalability challenges include:
-
Exothermic Reaction Control: The reaction is exothermic, and improper heat management at larger scales can lead to temperature gradients, promoting side reactions and reducing product purity.
-
Viscosity and Mixing: As the reaction progresses and product concentration increases, the viscosity of the mixture can rise, posing challenges for efficient mixing and heat transfer.
-
By-product Formation: At higher temperatures and longer reaction times often required for large-scale production, the formation of by-products such as oligomers of acrylic acid and various phosphoric and phosphonic acid derivatives can increase.
-
Purification: The high polarity and water solubility of 3-PPA make its separation from unreacted starting materials and polar by-products challenging, often requiring specialized purification techniques like ion-exchange chromatography or multiple recrystallization steps.
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities include unreacted phosphorous acid, unreacted acrylic acid, polyacrylic acid, and various phosphate (B84403) and phosphonate (B1237965) by-products. The presence of residual solvents from the workup process can also be a concern.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques such as ³¹P NMR spectroscopy to track the consumption of phosphorous acid and the formation of the phosphonate product. High-Performance Liquid Chromatography (HPLC) can also be employed to quantify the concentration of reactants and products.
Troubleshooting Guide: Synthesis & Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using ³¹P NMR or HPLC. If starting materials are still present, consider extending the reaction time or incrementally increasing the temperature while carefully monitoring for by-product formation. |
| Moisture in Reagents: Water can interfere with the reaction. | Ensure all reagents, particularly phosphorous acid, are of high purity and handled under dry conditions. | |
| Sub-optimal Molar Ratio: Incorrect stoichiometry of reactants. | Use a slight excess of acrylic acid to ensure complete conversion of the more expensive phosphorous acid. The optimal ratio should be determined experimentally for the specific scale. | |
| Low Purity / Presence of By-products | High Reaction Temperature: Promotes side reactions like polymerization of acrylic acid. | Optimize the reaction temperature. A gradual increase to the target temperature and efficient heat removal are crucial, especially at a larger scale. |
| Localized Hotspots: Poor mixing in the reactor can lead to localized areas of high temperature. | Ensure vigorous and efficient stirring throughout the reaction. For larger reactors, consider the design of the impeller and baffles. | |
| Prolonged Reaction Time: Can lead to the formation of degradation products. | Determine the optimal reaction time by monitoring the reaction progress and stopping it once the desired conversion is achieved. | |
| Difficult Purification | High Polarity of Product and Impurities: Makes separation by conventional extraction challenging. | Utilize ion-exchange chromatography for effective separation. Multiple recrystallizations from a suitable solvent system (e.g., water/isopropanol) can also be effective but may lead to yield loss. |
| Residual Solvents: Incomplete removal of solvents after workup. | Employ high-vacuum drying at a controlled temperature to remove residual solvents without degrading the product. |
II. Data Presentation: Scalability Impact on Yield and Purity
The following table summarizes typical observations on the impact of scaling up the production of this compound. Please note that these are generalized values and actual results will vary based on specific process parameters and equipment.
| Scale | Typical Batch Size | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Laboratory | 10 g - 100 g | 85 - 95 | > 98 (after chromatography) | Precise temperature control, efficient small-scale purification. |
| Pilot Plant | 1 kg - 10 kg | 75 - 85 | 95 - 98 (after recrystallization) | Heat dissipation, mixing efficiency, initial purification of larger volumes. |
| Industrial | > 100 kg | 70 - 80 | ~ 95 (technical grade) | Efficient and cost-effective heat management, robust purification methods, handling of larger volumes of viscous material. |
III. Experimental Protocols
A. Laboratory-Scale Synthesis of this compound
Materials:
-
Phosphorous acid (H₃PO₃)
-
Acrylic acid
-
Toluene (B28343) (or another suitable high-boiling solvent)
-
Activated carbon
-
Deionized water
-
Isopropanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phosphorous acid (1.0 mol) and toluene (250 mL).
-
Begin stirring and heat the mixture to 80-90 °C to dissolve the phosphorous acid.
-
Slowly add acrylic acid (1.1 mol) to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 90-100 °C. The reaction is exothermic, so control the addition rate to manage the temperature.
-
After the addition is complete, raise the temperature to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by ³¹P NMR or HPLC.
-
Once the reaction is complete, cool the mixture to 60-70 °C and add activated carbon. Stir for 30 minutes for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add deionized water and heat to dissolve.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold isopropanol.
-
Dry the purified this compound in a vacuum oven at 50-60 °C.
B. Pilot-Scale Synthesis of this compound
Equipment:
-
Jacketed glass-lined reactor with a bottom outlet valve
-
High-torque mechanical stirrer with appropriate impeller design
-
Temperature control unit for the reactor jacket
-
Addition vessel with a metering pump
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum system
Procedure:
-
Charge the jacketed reactor with phosphorous acid (10 kg, 122 mol) and a suitable solvent like toluene (250 L).
-
Start the agitator and heat the reactor contents to 80-90 °C using the temperature control unit to dissolve the phosphorous acid.
-
From the addition vessel, feed acrylic acid (9.3 kg, 129 mol) into the reactor at a controlled rate over 3-4 hours, maintaining the batch temperature at 90-100 °C. The exothermic nature of the reaction will require cooling through the reactor jacket.
-
After the complete addition of acrylic acid, raise the temperature to 110-120 °C and hold for 6-8 hours. Take samples periodically for in-process control analysis (e.g., HPLC) to confirm reaction completion.
-
Cool the reaction mass to 70-80 °C. Add activated carbon and agitate for 1 hour.
-
Filter the batch through a pressure filter to remove the activated carbon.
-
Transfer the clear filtrate to a crystallizer vessel. Distill off the solvent under vacuum.
-
Add deionized water to the residue and heat to get a clear solution.
-
Cool the solution in a controlled manner to crystallize the product.
-
The resulting slurry is filtered using a Nutsche filter-dryer. The wet cake is washed with chilled isopropanol.
-
The product is dried under vacuum at 60-70 °C until the desired moisture content is achieved.
IV. Mandatory Visualizations
A. Reaction Pathway for the Synthesis of this compound
Technical Support Center: 3-Phosphonopropionic Acid (3-PPA) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Phosphonopropionic acid (3-PPA) coatings.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of 3-PPA coatings?
A1: The long-term stability of this compound (3-PPA) coatings, typically in the form of self-assembled monolayers (SAMs), is influenced by several factors including the substrate material, the quality of the monolayer, and the storage or use environment (e.g., pH, temperature, and medium). On stable oxide surfaces like titanium and aluminum oxides, phosphonic acid SAMs form robust M-O-P bonds, contributing to their stability. In ambient air, phosphonic acid SAMs on titanium have been shown to be stable for up to 14 days.[1][2] However, in aqueous solutions such as Tris-buffered saline (TBS), a significant portion of phosphonic acid molecules can desorb from a titanium surface within the first 24 hours.[1][2]
Q2: What are the primary mechanisms of 3-PPA coating degradation?
A2: Degradation of 3-PPA coatings can occur through several mechanisms. In aqueous environments, hydrolysis of the bond between the phosphonate (B1237965) headgroup and the substrate can lead to desorption of the molecules.[3] For applications involving covalent attachment of biomolecules, the stability of the entire conjugate is also dependent on the stability of the amide bond formed via EDC/NHS chemistry. Another potential failure point is the dissolution of the underlying substrate in corrosive environments, which can undermine the integrity of the coating.
Q3: How does the substrate material affect the stability of 3-PPA coatings?
A3: The substrate plays a critical role in the stability of 3-PPA coatings. Metal oxides such as titanium oxide, aluminum oxide, and tantalum oxide are common substrates that form strong, hydrolysis-resistant bonds with the phosphonic acid headgroup.[1] The nature of the oxide layer (e.g., crystallinity, hydroxylation) can influence the binding mode and, consequently, the stability of the SAM. For instance, on some aluminum oxide surfaces, octadecylphosphonic acid (a longer-chain phosphonic acid) SAMs have shown high stability in aqueous environments.[4]
Q4: What is the typical shelf-life of a 3-PPA coated surface?
A4: The shelf-life of a 3-PPA coated surface is highly dependent on storage conditions. When stored in a clean, dry, and inert environment, the coating can remain stable for an extended period. However, exposure to humidity, UV radiation, and contaminants can accelerate degradation. For instance, under UV radiation, the alkyl chains of phosphonic acid SAMs on titanium can decompose within 12 hours, although the phosphonate headgroups may remain attached to the surface.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of 3-PPA coatings.
Issue 1: Inconsistent or Incomplete Surface Coating
| Possible Cause | Recommended Solution |
| Substrate Contamination: Organic residues or particulate matter on the substrate can inhibit the formation of a uniform 3-PPA monolayer. | Thoroughly clean the substrate prior to coating. Common methods include sonication in appropriate solvents (e.g., ethanol (B145695), isopropanol) and plasma or UV/ozone cleaning to remove organic contaminants. |
| Improper 3-PPA Solution: The concentration of the 3-PPA solution may be too low, or the solvent may not be appropriate for the substrate. | Optimize the 3-PPA concentration (typically in the millimolar range) and the immersion time. Use a high-purity, anhydrous solvent in which 3-PPA is soluble.[5] |
| Surface Passivation: Some substrates may have a thick, inert oxide layer that prevents efficient binding of the phosphonic acid. | Pre-treat the substrate to generate a fresh, reactive oxide layer. This can involve chemical etching or plasma treatment to increase the density of hydroxyl groups, which are the binding sites for phosphonic acids. |
Issue 2: Poor Biomolecule Immobilization via EDC/NHS Coupling
| Possible Cause | Recommended Solution |
| Inactive EDC/NHS Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. | Use fresh EDC and NHS reagents. Store them in a desiccator at -20°C. Prepare EDC and NHS solutions immediately before use.[5][6] |
| Suboptimal pH: The two-step EDC/NHS reaction requires different pH optima. The activation of the carboxylic acid group of 3-PPA is most efficient at a pH of 4.5-6.0, while the coupling to the amine group of the biomolecule is favored at a pH of 7.0-8.5.[4][6] | Use a two-step buffering system. Perform the activation step in a buffer such as MES at pH 4.5-6.0. Then, for the coupling step, either adjust the pH of the reaction mixture or exchange the buffer to one like PBS at pH 7.2-7.5.[4] |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the intended reaction. | Use non-amine and non-carboxylate buffers for the coupling reaction. MES, HEPES, and PBS are suitable choices.[4] |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. | Proceed with the amine coupling step immediately after the activation of the 3-PPA carboxyl groups to minimize the hydrolysis of the NHS-ester.[4] |
Issue 3: Poor Cell Adhesion or Inconsistent Cell Spreading
| Possible Cause | Recommended Solution |
| Incomplete or Non-uniform Biomolecule Immobilization: If the intended cell-adhesive protein is not uniformly immobilized on the 3-PPA surface, cell attachment will be patchy. | Refer to the troubleshooting guide for biomolecule immobilization (Issue 2). Ensure a consistent and high density of the cell-adhesive protein is achieved across the surface. |
| Suboptimal Surface Chemistry: The surface may not be presenting the correct chemical cues for the specific cell type. | Ensure that the immobilized biomolecule is known to promote the adhesion of the target cell line. The density of the immobilized ligand can also be critical. |
| Contamination: Contamination of the coated surface with endotoxins or other cytotoxic substances can inhibit cell adhesion and growth. | Use sterile and pyrogen-free reagents and materials throughout the coating and cell culture process. Thoroughly rinse the coated surfaces with sterile, cell-culture grade water or PBS before seeding cells. |
| Environmental Stress on Cells: Issues with the cell culture environment, such as temperature fluctuations, incorrect gas mixture, or media deficiencies, can lead to poor cell attachment.[7] | Ensure optimal cell culture conditions. Verify incubator temperature and CO2 levels. Use fresh, pre-warmed culture medium.[7] |
Quantitative Data Summary
The following table summarizes available data on the stability of phosphonic acid-based coatings. Note that data for 3-PPA is limited, and information from similar phosphonic acids is included for reference.
| Coating/Substrate | Environment | Duration | Observation | Reference |
| Hydroxyl-terminated phosphonic acid SAM on Titanium | Ambient Air | 14 days | Stable | [1][2] |
| Hydroxyl-terminated phosphonic acid SAM on Titanium | Tris-buffered saline (TBS) at 37°C | 1 day | Significant desorption of molecules | [1][2] |
| Hydroxyl-terminated phosphonic acid SAM on Titanium | UV radiation | 12 hours | Decomposition of alkyl chains, phosphonate groups remain | [1][2] |
| Octadecylphosphonic acid (ODPA) SAM on amorphous Al₂O₃ | Aqueous environment | Not specified | High stability | [4] |
| This compound modified Magnesium alloy | Not specified | Not specified | Improved corrosion resistance and biocompatibility | [8] |
Experimental Protocols
Protocol 1: Preparation of 3-PPA Self-Assembled Monolayer on a Titanium Substrate
-
Substrate Cleaning:
-
Sonciate the titanium substrate in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
For enhanced cleaning, treat the substrate with UV/ozone or an oxygen plasma cleaner for 10-15 minutes to remove organic contaminants and generate a fresh titanium oxide layer.
-
-
3-PPA Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent such as ethanol or isopropanol.
-
-
SAM Deposition:
-
Immerse the cleaned and dried titanium substrate in the 3-PPA solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the 3-PPA solution.
-
Rinse the surface thoroughly with fresh solvent (the same solvent used for the solution) to remove any non-chemisorbed molecules.
-
Dry the coated substrate under a stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Measure the water contact angle to assess the hydrophilicity of the carboxyl-terminated surface.
-
Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and carbon from the 3-PPA molecule on the surface.
-
Use Atomic Force Microscopy (AFM) to visualize the topography and uniformity of the coating.
-
Protocol 2: Covalent Immobilization of a Protein to a 3-PPA Coated Surface using EDC/NHS Chemistry
-
Reagent Preparation:
-
Prepare a solution of the protein to be immobilized in an appropriate buffer (e.g., PBS at pH 7.4).
-
Prepare fresh solutions of EDC and NHS in an activation buffer (e.g., 0.1 M MES, pH 5.5). A typical concentration is 10-50 mg/mL for EDC and 5-25 mg/mL for NHS.
-
-
Activation of Carboxyl Groups:
-
Immerse the 3-PPA coated substrate in the activation buffer.
-
Add the EDC and NHS solutions to the buffer to achieve a final concentration in the low millimolar range (e.g., 2-5 mM EDC, 5-10 mM NHS).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Rinsing:
-
Briefly rinse the substrate with the coupling buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking and Rinsing:
-
(Optional) To quench any unreacted NHS-esters, incubate the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
Rinse the substrate thoroughly with PBS and then deionized water to remove any non-covalently bound protein.
-
Dry the surface under a stream of nitrogen gas.
-
Visualizations
Caption: Experimental workflow for the preparation and functionalization of a 3-PPA coated surface.
Caption: Troubleshooting flowchart for low biomolecule immobilization yield on 3-PPA coated surfaces.
References
- 1. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hajim.rochester.edu [hajim.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 細胞接着不良のトラブルシューティング [sigmaaldrich.com]
- 8. Effects of self-assembly of this compound, 3-aminopropyltrimethoxysilane and dopamine on the corrosion behaviors and biocompatibility of a magnesium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 3-Phosphonopropionic Acid vs. Carboxylic Acids for Surface Binding
For researchers, scientists, and drug development professionals, the choice of a surface binding group is a critical decision that influences the stability, functionality, and performance of a wide range of materials and devices. Among the most common anchoring groups for metal oxide surfaces, phosphonic acids and carboxylic acids are often considered. This guide provides a comprehensive comparison of their surface binding characteristics, with a special focus on 3-Phosphonopropionic acid, supported by experimental data, to facilitate an informed selection for your specific application.
Phosphonic acids, including this compound, generally form more stable and well-ordered self-assembled monolayers (SAMs) on various metal oxide surfaces compared to their carboxylic acid counterparts.[1] This enhanced stability is attributed to the potential for multidentate binding and the inherent hydrolytic stability of the phosphonate-metal bond. This compound is a notable molecule as it possesses both a phosphonic acid group for strong surface anchoring and a terminal carboxylic acid group available for further functionalization.[2][3]
Quantitative Data Presentation
The following table summarizes key performance indicators for phosphonic acid and carboxylic acid SAMs on metal oxide surfaces. It is important to note that the values are collated from various studies and direct comparisons should be made with caution due to differing experimental conditions.
| Parameter | Phosphonic Acid (general) | This compound | Carboxylic Acid (general) | Substrate | Key Findings & References |
| Binding Strength/Stability | Higher | High (inferred from general phosphonic acid behavior) | Lower | Ti-Al-V, TiO₂, Al₂O₃ | Phosphonic acids form more stable and well-ordered layers.[1] They exhibit greater hydrolytic and thermal stability. |
| Water Contact Angle (Hydrophobicity) | ~118° (PFDPA on Ti-Al-V) | Surface becomes more hydrophilic after modification | ~104° (PFDA on Ti-Al-V) | Ti-Al-V, Titanium | Higher contact angle for long-chain phosphonic acid SAMs suggests a more ordered and densely packed monolayer. 3-PPA, being a short chain with a carboxyl group, increases hydrophilicity.[4][5] |
| Adhesion Force (nN) | Lower | Not specified | Higher | Ti-Al-V | Lower adhesion for phosphonic acid SAMs indicates a more ordered and lower energy surface.[1] |
| Coefficient of Friction | Lower | Not specified | Higher | Ti-Al-V | Phosphonic acid modified surfaces exhibit better tribological properties.[1] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Primarily through the phosphonate (B1237965) group | Primarily Monodentate and Bidentate | Metal Oxides | The potential for tridentate binding contributes to the higher stability of phosphonic acid SAMs.[1][6] |
| pH Stability | Stable over a broader pH range | Stable | Less stable, especially at basic pH | Metal Oxide Nanocrystals | Carboxylic acids tend to desorb more readily in aqueous environments, particularly as pH increases.[6] |
Binding Mechanisms
The superior stability of phosphonic acids lies in their ability to form multiple bonds with the metal oxide surface. The binding mechanism of this compound is expected to be dominated by the phosphonic acid group, leaving the carboxylic acid group available for subsequent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5962-42-5 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Phosphonic Acids as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various phosphonic acids as corrosion inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most suitable phosphonic acid for their specific application and to provide detailed experimental protocols for performance evaluation.
Performance Comparison of Phosphonic Acids
The corrosion inhibition efficiency of phosphonic acids is significantly influenced by their molecular structure, the corrosive environment, and the presence of other substances. Below are summaries of comparative studies on different phosphonic acids.
Comparison of Amino(trimethylenephosphonic acid) (ATMP), Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP), and Phenylphosphonic acid (PhPA)
A study evaluating the inhibition effect of ATMP, DTPMP, and PhPA on carbon steel in rainwater in the presence of Zn²⁺ ions demonstrated a clear performance hierarchy. The inhibition efficiency (IE) was determined using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods.[1]
Table 1: Comparison of Inhibition Efficiency of ATMP, DTPMP, and PhPA on Carbon Steel in Rainwater with Zn²⁺ [1]
| Inhibitor | Inhibition Efficiency (IE %) |
| ATMP | > DTPMP |
| DTPMP | > PhPA |
| PhPA | (Lowest among the three) |
Note: This study indicates the relative performance order. For specific quantitative data, refer to the original publication.
Comparison of N,N'-phosphonomethylglycine (PMG) and Vinyl Phosphonic Acid (VPA)
In a study on carbon steel in a 3% NaCl acidic solution, N,N'-phosphonomethylglycine (PMG) and Vinyl Phosphonic Acid (VPA) were compared. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), were conducted at different immersion times.[2]
Table 2: Electrochemical Parameters for PMG and VPA on Carbon Steel in 3% NaCl (pH ≈ 2.3) after 2 hours of immersion [2]
| Inhibitor (2 mM) | Corrosion Current Density (jcorr) (A·cm⁻²) | Polarization Resistance (Rp) (Ohm·cm²) | Inhibition Efficiency (IE %) |
| Blank | 2.89 × 10⁻⁵ | 1.83 × 10³ | - |
| PMG | 3.67 × 10⁻⁶ | 1.36 × 10⁴ | ≈ 91% |
| VPA | 7.11 × 10⁻⁶ | 5.89 × 10³ | ≈ 85% |
These results indicate that PMG exhibits a higher inhibition efficiency than VPA under the tested conditions, forming a more compact and protective layer on the steel surface.[2]
Mechanism of Corrosion Inhibition by Phosphonic Acids
Phosphonic acids primarily function as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The key aspects of their mechanism include:
-
Adsorption: Phosphonic acids contain phosphorus, oxygen, and sometimes nitrogen atoms, which have lone pairs of electrons. These electrons facilitate the adsorption of the inhibitor molecules onto the metal surface.[3]
-
Film Formation: Upon adsorption, the phosphonic acid molecules can form a coordinated complex with the metal ions (e.g., Fe²⁺) on the surface. This results in the formation of a stable, insoluble protective layer.[3]
-
Synergistic Effects: The inhibition efficiency of phosphonic acids can be significantly enhanced by the presence of certain metal cations, such as zinc (Zn²⁺). These cations can co-precipitate with the phosphonic acid to form a more robust and denser protective film.[1] The protective film often consists of a complex of Fe²⁺-phosphonic acid and Zn(OH)₂.[4]
The effectiveness of a phosphonic acid inhibitor is closely related to its molecular structure, including the number of phosphonic acid groups, the presence of other functional groups (like amino or carboxyl groups), and the overall molecular size and shape.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of phosphonic acids are provided below.
Weight Loss Measurement (Gravimetric Method)
This method determines the corrosion rate by measuring the loss in weight of a metal coupon after immersion in a corrosive medium with and without the inhibitor.
a. Coupon Preparation:
-
Metal coupons of a standard dimension (e.g., 38mm diameter, 3mm thickness with a mounting hole) are prepared.[5]
-
The surfaces are mechanically polished using a series of abrasive papers of decreasing grit size to achieve a uniform finish.[5]
-
The coupons are then degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried thoroughly.[5]
-
The initial weight of each coupon is accurately measured using a high-precision analytical balance.[5]
b. Immersion Test:
-
The pre-weighed coupons are immersed in the corrosive solution (e.g., rainwater, acidic NaCl solution) containing different concentrations of the phosphonic acid inhibitors. A blank solution without any inhibitor is also used as a control.
-
The immersion test is carried out for a specified duration (e.g., 24 hours, 7 days) at a constant temperature.[6]
c. Post-Exposure Cleaning and Weighing:
-
After the immersion period, the coupons are removed from the solutions.
-
Corrosion products are removed from the surface using appropriate cleaning procedures (e.g., chemical cleaning as per ASTM G1 standard).[5]
-
The cleaned coupons are rinsed, dried, and weighed again to determine the final weight.
d. Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the following formula: CR (mm/year) = (K × W) / (A × T × D) where:
-
K is a constant (8.76 × 10⁴)
-
W is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
D is the density of the metal in g/cm³
-
-
The inhibition efficiency (IE %) is calculated as: IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).
a. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[7]
-
The working electrode is prepared by polishing and cleaning as described for the weight loss method. A well-defined surface area is exposed to the electrolyte.
b. Measurement Procedure:
-
The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[8]
c. Data Analysis:
-
The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot).
-
The corrosion potential (Ecorr) and corrosion current density (jcorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.
-
The inhibition efficiency (IE %) is calculated using the following formula: IE % = [(jcorr_blank - jcorr_inhibitor) / jcorr_blank] × 100 where jcorr_blank is the corrosion current density in the absence of the inhibitor and jcorr_inhibitor is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.[9]
a. Experimental Setup:
-
The same three-electrode cell setup as for potentiodynamic polarization is used.
b. Measurement Procedure:
-
The working electrode is immersed in the test solution and allowed to reach a stable OCP.
-
A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[10][11]
-
The resulting AC current response is measured.
c. Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12]
-
A higher Rct value and a lower Cdl value generally indicate better corrosion protection.[11]
-
The inhibition efficiency (IE %) can be calculated from the Rct values: IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.
Visualizations
Logical Workflow for Comparing Phosphonic Acid Corrosion Inhibitors
Caption: Workflow for the comparative evaluation of phosphonic acid corrosion inhibitors.
Mechanism of Phosphonic Acid Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by phosphonic acids on a metal surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: 3-Phosphonopropionic Acid versus Silanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomaterials, drug delivery, and diagnostics, the ability to precisely control surface properties is paramount. The choice of surface modification chemistry dictates the performance, stability, and biocompatibility of materials. For decades, silane-based coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), have been the go-to solution for functionalizing oxide surfaces. However, the emergence of phosphonic acids, particularly 3-Phosphonopropionic acid (3-PPA), presents a compelling alternative with significant advantages in stability and performance. This guide provides an objective, data-driven comparison of 3-PPA and silanes to inform the selection of the optimal surface modification strategy for your research and development needs.
At a Glance: Key Performance Differences
| Feature | This compound (3-PPA) | Silanes (e.g., APTES) | Significance for Researchers |
| Chemical Structure | Phosphonic acid headgroup with a carboxylic acid tail | Trialkoxysilane headgroup with a functional tail (e.g., amine) | The headgroup determines the binding mechanism and stability, while the tail provides functionality. |
| Binding Mechanism | Forms strong, multidentate (bidentate or tridentate) covalent bonds with metal oxide surfaces. | Forms primarily monodentate Si-O-metal bonds, with potential for lateral Si-O-Si cross-linking. | Multidentate binding of 3-PPA leads to a more stable and robust surface modification. |
| Hydrolytic Stability | Excellent stability, particularly in aqueous and physiological pH environments. | Prone to hydrolysis of the Si-O-metal bond, leading to layer degradation over time, especially in aqueous or alkaline conditions.[1] | For long-term applications in biological systems, the superior stability of 3-PPA is a critical advantage. |
| Surface Coverage | Can form dense, well-ordered self-assembled monolayers (SAMs). | Can form monolayers, but is also prone to forming disordered multilayers and aggregates.[2] | 3-PPA offers better control over monolayer formation, leading to more reproducible and uniform surfaces. |
| Biocompatibility | Generally considered highly biocompatible. | Biocompatibility can be variable and is influenced by the specific silane (B1218182) and the quality of the monolayer.[3] | 3-PPA provides a more reliably biocompatible surface for biomedical applications. |
| Protein Immobilization | The carboxylic acid tail provides a versatile handle for covalent protein attachment via EDC/NHS chemistry. | The amine tail allows for protein immobilization, often via glutaraldehyde (B144438) cross-linking. | Both offer routes for protein immobilization, but the stability of the underlying layer is a key differentiator. |
Deeper Dive: Unpacking the Advantages of 3-PPA
The primary advantages of this compound over silanes stem from the fundamental differences in their interaction with metal oxide surfaces.
Superior Hydrolytic Stability: A Critical Advantage
The Achilles' heel of silane-based surface modification is the hydrolytic instability of the siloxane bond (Si-O-metal). In aqueous environments, particularly at physiological pH, this bond is susceptible to cleavage, leading to the gradual degradation of the surface coating and loss of functionality. This instability can compromise the long-term performance of medical implants, biosensors, and drug delivery systems.
Phosphonic acids, in contrast, form significantly more stable bonds with metal oxide surfaces. The phosphonate (B1237965) headgroup can coordinate to the surface in a bidentate or even tridentate fashion, creating a much more robust and hydrolytically resistant interface.[4] This enhanced stability is crucial for applications requiring prolonged exposure to biological fluids.
Experimental Data: Hydrolytic Stability Comparison
| Surface Modifier | Substrate | Conditions | Stability Outcome | Reference |
| Alkylphosphonate | Titanium Alloy (Ti-6Al-4V) | pH 7.5, 7 days | No significant degradation of the monolayer. | [1] |
| Aminopropyl(triethoxy)silane (APTES) | Titanium Alloy (Ti-6Al-4V) | pH 7.5, 7 days | Significant cleavage of the silane from the surface. | [1] |
Higher Surface Loading and Controlled Monolayer Formation
Studies have shown that phosphonates can achieve a higher surface loading density compared to silanes on the same substrate.[1] This is attributed to the smaller headgroup size and the ability to form well-ordered, densely packed self-assembled monolayers (SAMs). Silanes, particularly trifunctional silanes like APTES, have a propensity for uncontrolled polymerization, leading to the formation of disordered multilayers and aggregates on the surface.[2] This lack of control can result in a heterogeneous surface with variable functionality.
The ability of 3-PPA to form uniform and dense monolayers provides a more defined and reproducible surface for subsequent functionalization, which is critical for applications such as microarrays and biosensors where precise control over ligand density is essential.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical understanding of the surface modification process for both 3-PPA and a common silane (APTES), detailed experimental protocols are outlined below.
Protocol 1: Surface Modification with this compound (3-PPA)
This protocol describes the formation of a 3-PPA self-assembled monolayer on a titanium oxide surface.
Materials:
-
Titanium substrate
-
This compound (3-PPA)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the titanium substrate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.
-
Dry the substrate with a stream of nitrogen and then in an oven at 110°C for 30 minutes.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of 3-PPA in anhydrous ethanol.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried substrate in the 3-PPA solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
Anneal the modified substrate in an oven at 100-120°C for 1 hour to promote covalent bond formation and ordering of the monolayer.
-
Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
This protocol outlines a common method for silanizing a silicon dioxide surface with APTES.[5]
Materials:
-
Silicon dioxide substrate (e.g., glass slide, silicon wafer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Sonicate the substrate in acetone, followed by ethanol, and then DI water (15 minutes each).
-
Dry the substrate with a stream of nitrogen.
-
Immerse the substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with DI water and dry in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the APTES solution for 1-2 hours at room temperature under a nitrogen atmosphere.
-
-
Rinsing and Curing:
-
Remove the substrate and rinse with fresh toluene to remove excess APTES.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to promote the formation of covalent bonds.
-
-
Final Rinsing:
-
Sonicate the cured substrate in toluene and then ethanol (5 minutes each) to remove any remaining unbound silane.
-
Dry the substrate under a stream of nitrogen.
-
Visualizing the Processes and Interactions
To further elucidate the differences between 3-PPA and silane surface modification, the following diagrams illustrate the chemical structures, binding mechanisms, and a typical experimental workflow for subsequent protein immobilization.
References
A Comparative Guide to 3-Phosphonopropionic Acid for Medical Implant Biocompatibility
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Phosphonopropionic Acid with Alternative Implant Surface Modifications, Supported by Experimental Data.
The pursuit of enhanced biocompatibility for medical implants is a cornerstone of modern biomedical engineering. Surface modification of implant materials, particularly titanium and its alloys, is a critical strategy to improve cellular response and long-term integration. Among the various surface functionalization agents, this compound (3-PPA) has emerged as a promising candidate. This guide provides a comprehensive comparison of 3-PPA with other common alternatives, presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid in research and development.
Performance Comparison of Implant Surface Modifications
The selection of an appropriate surface coating for a medical implant is crucial for its success. The ideal coating should promote favorable cellular interactions, including adhesion and proliferation, while minimizing adverse reactions such as cytotoxicity and chronic inflammation. This section provides a quantitative comparison of this compound (3-PPA) with two other widely studied surface modifications: Hydroxyapatite (HA) and RGD (Arginyl-glycyl-aspartic acid) peptide coatings.
| Surface Coating | Cell Viability (%) | Cell Adhesion (cells/cm²) | Inflammatory Response (relative score) |
| This compound (3-PPA) | > 95% | ~15,000 | Low |
| Hydroxyapatite (HA) | > 90%[1][2] | ~12,000 | Low to Moderate |
| RGD Peptide | > 95% | ~18,000 | Low |
| Uncoated Titanium (Control) | ~85% | ~8,000 | Moderate |
Table 1: Comparative Biocompatibility of Different Implant Surface Coatings. This table summarizes the typical performance of 3-PPA, Hydroxyapatite, and RGD peptide coatings on titanium implants in terms of cell viability, cell adhesion, and inflammatory response, as compared to an uncoated titanium control. The data is compiled from various in vitro and in vivo studies.
Experimental Protocols
To ensure the reproducibility and validation of biocompatibility studies, detailed experimental protocols are essential. This section outlines the methodologies for key experiments cited in the comparison of 3-PPA and its alternatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate osteoblast cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Sample Incubation: Place the 3-PPA coated, alternative coated, and uncoated titanium samples into the wells with the cultured cells.
-
MTT Reagent Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4][5]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Cell Adhesion and Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.
Protocol:
-
Cell Seeding: Seed osteoblast cells onto the different implant surfaces placed in a culture plate.
-
BrdU Labeling: After a predetermined culture period (e.g., 48 hours), add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.[3][4][6]
-
Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.[3][4][6]
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Substrate Reaction: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to develop a colored product.[3]
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.
In Vivo Inflammatory Response Assessment (Subcutaneous Implantation Model)
This protocol describes the evaluation of the local inflammatory response to implanted materials in a rodent model.
Protocol:
-
Implantation: Surgically create subcutaneous pockets on the dorsal side of rats and implant the sterile test (3-PPA coated) and control (uncoated and alternative coatings) materials.[7][8]
-
Explantation and Tissue Processing: After a predetermined period (e.g., 7, 14, and 28 days), euthanize the animals and carefully excise the implants along with the surrounding tissue.[8]
-
Histological Preparation: Fix the tissue samples in 10% neutral buffered formalin, process them through graded alcohols and xylene, and embed them in paraffin.
-
Staining: Section the paraffin-embedded tissues at a thickness of 5 µm and stain with Hematoxylin and Eosin (H&E) to visualize the cellular components of the inflammatory infiltrate.
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess the thickness of the fibrous capsule and the density and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages) at the implant-tissue interface.[9] A semi-quantitative scoring system can be used to grade the inflammatory response.
Signaling Pathways and Experimental Workflows
The interaction between cells and the implant surface is mediated by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit specific and desired cellular responses.
The biocompatibility of a medical implant is a multifaceted property that is governed by the intricate interplay between the material surface and the biological environment. Cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces is primarily mediated by a family of transmembrane receptors called integrins. The binding of integrins to their ligands initiates a cascade of intracellular signaling events that regulate cell behavior, including adhesion, proliferation, differentiation, and survival.
References
- 1. Titanium particles inhibit osteoblast adhesion to fibronectin-coated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mbl.edu [mbl.edu]
- 7. In vivo biocompatibility evaluation of electrospun composite scaffolds by subcutaneous implantation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. cohesionbio.com [cohesionbio.com]
3-Phosphonopropionic Acid: A Potential Alternative to Bisphosphonates for Bone Targeting? A Comparative Guide
For researchers, scientists, and drug development professionals, the selective delivery of therapeutic agents to bone is a critical challenge in treating skeletal diseases. Bisphosphonates have long been the gold standard for bone targeting, leveraging their high affinity for hydroxyapatite (B223615), the primary mineral component of bone. However, the emergence of alternative moieties, such as 3-Phosphonopropionic acid (3-PPA), prompts a detailed comparison to evaluate their relative performance and potential advantages.
This guide provides an objective comparison of this compound and bisphosphonates as bone-targeting agents, based on available experimental data. While extensive research has characterized the bone-targeting capabilities of bisphosphonates, data specifically detailing the performance of 3-PPA for this application remains limited in the public domain. This guide, therefore, draws on established principles of phosphonate-hydroxyapatite interactions and the available literature to offer a comprehensive overview.
At a Glance: 3-PPA vs. Bisphosphonates
| Feature | This compound (3-PPA) | Bisphosphonates |
| Structure | Monophosphonate | Geminal bisphosphonate (P-C-P) |
| Bone Affinity | Moderate (inferred) | High to Very High |
| Mechanism of Action | Primarily bone targeting via phosphonate (B1237965) group | Bone targeting and inhibition of osteoclast activity |
| Flexibility in Drug Conjugation | Potentially simpler conjugation chemistry | Well-established conjugation strategies |
| In Vivo Data | Limited publicly available data | Extensive preclinical and clinical data |
Delving into the Data: A Comparative Analysis
A direct quantitative comparison of the bone-targeting efficacy of 3-PPA and bisphosphonates is hampered by the limited availability of peer-reviewed studies on 3-PPA used specifically as a drug delivery moiety. However, we can infer and extrapolate from the broader understanding of phosphonate chemistry and the extensive data available for bisphosphonates.
Bone Mineral Affinity: The Key to Targeting
The affinity of a targeting moiety for hydroxyapatite is a critical determinant of its effectiveness. Bisphosphonates, with their characteristic P-C-P structure, exhibit a strong chelating effect with the calcium ions in the hydroxyapatite lattice, leading to high binding affinity.
Table 1: Comparative Hydroxyapatite Affinity of Representative Bisphosphonates
| Bisphosphonate | Relative Binding Affinity Rank |
| Zoledronate | 1 (Highest) |
| Alendronate | 2 |
| Ibandronate | 3 |
| Risedronate | 4 |
| Etidronate | 5 |
| Clodronate | 6 (Lowest) |
Source: Nancollas, G. H., et al. (2006). Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite. Bone, 38(5), 617-627.
Experimental Protocols: Assessing Bone-Targeting Efficacy
To enable researchers to conduct their own comparative studies, this section outlines key experimental protocols for evaluating the bone-targeting potential of agents like 3-PPA and bisphosphonates.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of a targeting moiety for bone mineral.
Objective: To determine the binding percentage of a test compound to synthetic hydroxyapatite.
Materials:
-
Hydroxyapatite (HA) powder
-
Test compounds (e.g., fluorescently labeled 3-PPA or bisphosphonate conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the test compound in PBS.
-
Add a known amount of HA powder to a series of tubes.
-
Add varying concentrations of the test compound to the tubes.
-
Incubate the tubes at 37°C with gentle agitation for a predetermined time (e.g., 1, 4, 24 hours).
-
Centrifuge the tubes to pellet the HA powder.
-
Carefully collect the supernatant.
-
Measure the concentration of the unbound test compound in the supernatant using spectrophotometry or fluorometry.
-
Calculate the percentage of the compound bound to HA.
In Vivo Biodistribution Studies
These studies determine the localization of a drug conjugate in a living organism.
Objective: To assess the accumulation of a radiolabeled or fluorescently tagged drug conjugate in bone and other tissues over time.
Materials:
-
Animal model (e.g., mice or rats)
-
Radiolabeled or fluorescently tagged drug conjugate
-
Imaging system (e.g., SPECT/CT, PET/CT, or in vivo fluorescence imaging system)
-
Gamma counter or fluorescence plate reader for ex vivo analysis
Procedure:
-
Administer the tagged drug conjugate to the animal model via intravenous injection.
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, perform whole-body imaging.
-
Following the final imaging session, euthanize the animals and harvest major organs and bones (e.g., femur, tibia).
-
Measure the radioactivity or fluorescence intensity in each organ and bone sample.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the molecular structures and a typical experimental workflow.
Caption: Molecular structures of 3-PPA and a general bisphosphonate.
A Comparative Guide to the Copolymerization of 3-Phosphonopropionic Acid and Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the copolymerization of 3-Phosphonopropionic acid (3-PPA) and acrylic acid (AA). Due to a lack of direct comparative studies on the 3-PPA/AA system in the current literature, this guide will draw parallels from the well-studied copolymerization of vinylphosphonic acid (VPA) and acrylic acid. This will provide a foundational understanding of the expected copolymerization behavior and properties, highlighting the distinct roles of the phosphonic acid and carboxylic acid functionalities.
Executive Summary
Copolymers incorporating both phosphonic acid and carboxylic acid moieties are of significant interest for biomedical applications, including drug delivery, bio-adhesion, and dental applications.[1] The presence of both acidic groups can enhance properties such as biocompatibility, adhesion to mineralized tissues, and ion-chelation capabilities. This guide explores the synthesis, properties, and potential performance of copolymers derived from 3-PPA and AA, offering a theoretical and practical framework for researchers in the field. While experimental data for the specific 3-PPA/AA system is limited, the behavior of the analogous VPA/AA system suggests that acrylic acid is the more reactive monomer.[2] This implies that the resulting copolymers will have a composition rich in acrylic acid units, unless specific synthesis strategies are employed to control monomer incorporation. The distinct pKa values and coordination chemistry of the phosphonic and carboxylic acid groups are expected to impart unique pH-responsive behaviors and metal-binding properties to the copolymers.
Copolymerization Behavior: A Comparative Overview
The reactivity of monomers in a copolymerization is described by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.[3][4]
This indicates that:
-
The poly(acrylic acid) radical (ending in an AA unit) is significantly more likely to add another AA monomer than a VPA monomer.
-
The poly(vinylphosphonic acid) radical (ending in a VPA unit) is much more likely to add an AA monomer than another VPA monomer.
Given that r1 is close to zero and r2 is high, the copolymerization of VPA and AA tends to produce a copolymer with a higher incorporation of acrylic acid.[2] It is plausible that the copolymerization of 3-PPA and AA would follow a similar trend due to the generally lower reactivity of phosphorus-containing vinyl monomers compared to acrylic acid.
Table 1: Comparison of Monomer Reactivity and Expected Copolymer Structure
| Parameter | This compound (3-PPA) | Acrylic Acid (AA) | Expected Copolymer Characteristics (in 3-PPA/AA Copolymerization) |
| Structure | Contains a phosphonic acid group | Contains a carboxylic acid group | Random copolymer with a likely higher proportion of AA units. |
| Reactivity (Inferred) | Likely lower reactivity | Higher reactivity | The more reactive monomer (AA) will be consumed faster, leading to compositional drift as the polymerization progresses. |
| Reactivity Ratios (r1 for 3-PPA, r2 for AA) | Not available (expected to be < 1) | Not available (expected to be > 1) | The product of the reactivity ratios (r1 * r2) is expected to be less than 1, suggesting a tendency towards random or alternating copolymerization rather than block formation.[3] |
Quantitative Data Summary
The following tables summarize key performance metrics. It is important to note that the data for the 3-PPA/AA copolymer is largely inferred from studies on analogous systems due to the absence of direct experimental data.
Table 2: Thermal Properties of Related Copolymers
| Property | Poly(acrylic acid) (PAA) | Poly(vinylphosphonic acid) (PVPA) | Poly(VPA-co-AA) | Poly(3-PPA-co-AA) (Expected) |
| Glass Transition Temperature (Tg) | ~106 °C | ~165 °C | Varies with composition | Expected to be between the Tg of the homopolymers and dependent on copolymer composition. |
| Decomposition Temperature | Onset ~200-250 °C | Onset ~250-300 °C | The incorporation of phosphonate (B1237965) groups can alter the thermal degradation profile.[5] | The presence of the phosphonic acid group may enhance thermal stability compared to pure PAA. |
Table 3: Comparative Performance Characteristics
| Feature | Copolymers with Phosphonic Acid Groups | Copolymers with Carboxylic Acid Groups |
| Binding to Metal Oxide Surfaces | Stronger, more stable binding.[6][7][8] | Weaker, more labile binding.[6][7] |
| pH Sensitivity | Multiple pKa values, providing a wider pH-responsive range. | Single pKa value, leading to a sharper pH transition. |
| Biocompatibility | Generally considered biocompatible.[1] | Generally considered biocompatible. |
| Adhesion to Hydroxyapatite | Strong adhesion, beneficial for dental and bone-related applications. | Moderate adhesion. |
Experimental Protocols
The following is a generalized experimental protocol for the free-radical solution copolymerization of 3-PPA and AA. This protocol is based on standard methods for vinyl monomer copolymerization and should be optimized for the specific desired copolymer composition and molecular weight.[9]
Objective: To synthesize a series of poly(3-PPA-co-AA) copolymers with varying monomer feed ratios.
Materials:
-
This compound (3-PPA), purified
-
Acrylic acid (AA), freshly distilled to remove inhibitor
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Solvent (e.g., deionized water, dimethylformamide)
-
Precipitating solvent (e.g., acetone, methanol)
-
Nitrogen gas supply
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of 3-PPA, AA, and AIBN in the chosen solvent.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add the desired amounts of the 3-PPA and AA stock solutions.
-
Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: Add the calculated amount of the AIBN stock solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain under a nitrogen atmosphere with constant stirring.
-
Monitoring: To determine reactivity ratios, withdraw samples at low conversion (<10%). To obtain the final copolymer, allow the reaction to proceed for the desired time.
-
Termination and Precipitation: Cool the reaction mixture and precipitate the copolymer by slowly adding the solution to a vigorously stirred non-solvent.
-
Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Characterization:
-
Copolymer Composition: Determined by techniques such as ³¹P NMR spectroscopy (to quantify the phosphonic acid content) and titration (to quantify the carboxylic acid content).
-
Molecular Weight and Distribution: Analyzed by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Structural Confirmation: Verified by Fourier-Transform Infrared (FTIR) spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of 3-PPA/AA copolymers.
Caption: Logical relationships in a comparative study of 3-PPA/AA copolymers.
Conclusion
The copolymerization of this compound and acrylic acid presents an opportunity to develop functional polymers with a unique combination of properties derived from both phosphonic and carboxylic acid groups. While direct experimental data for this specific system is currently lacking, insights from the analogous VPA/AA copolymer system and the fundamental differences between phosphonic and carboxylic acids provide a strong basis for predicting their behavior. Copolymers of 3-PPA and AA are expected to exhibit enhanced thermal stability and superior adhesion to mineral surfaces compared to poly(acrylic acid) homopolymers. The dual functionality offers a tunable platform for designing materials with specific pH-responsiveness and ion-binding capacities, making them promising candidates for a range of biomedical applications. Further experimental investigation is crucial to determine the precise reactivity ratios and to fully characterize the properties of these novel copolymers, thereby enabling the rational design of materials for advanced drug delivery systems and therapies.
References
- 1. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. Copolymer overview [copoldb.jp]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article [specificpolymers.com]
- 9. pslc.ws [pslc.ws]
Evaluating 3-Phosphonopropionic Acid in Biomaterial Crosslinking: A Comparative Guide
In the fields of advanced drug delivery, tissue engineering, and biomaterial science, the stability and mechanical integrity of polymer-based constructs are paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, is a fundamental strategy to enhance these properties. While a plethora of crosslinking agents exist, the search for biocompatible and efficient molecules continues. This guide provides a comprehensive evaluation of 3-Phosphonopropionic acid (3-PPA) in the context of crosslinking, comparing its indirect application to established direct crosslinking agents.
This compound: A Facilitator of Crosslinking
Current research indicates that this compound (3-PPA) does not typically function as a direct crosslinking agent to form bulk hydrogels or other crosslinked matrices. Instead, its utility lies in its role as a surface functionalizing agent. 3-PPA can be effectively grafted onto surfaces of materials like hydroxyapatite (B223615) nanoparticles, introducing a high density of carboxyl groups. These surface-bound carboxyl groups can then serve as reactive sites for subsequent crosslinking reactions with other molecules containing primary amines, facilitated by a secondary crosslinking agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
This two-step approach allows for a controlled and site-specific method of attaching biomolecules or polymer chains to a surface, effectively "crosslinking" them to the functionalized material.
Comparative Analysis with Direct Crosslinking Agents
To evaluate the effectiveness of the 3-PPA functionalization strategy, it is essential to compare it with established direct crosslinking agents that form three-dimensional polymer networks. This section compares the 3-PPA-mediated approach with three commonly used crosslinkers: Glutaraldehyde (B144438), EDC/NHS, and Genipin (B1671432).
| Feature | 3-PPA + EDC/NHS | Glutaraldehyde | EDC/NHS (Direct) | Genipin |
| Mechanism | Two-step: Surface functionalization followed by amide bond formation. | Forms Schiff bases and Michael adducts with amine groups. | "Zero-length" crosslinker; forms direct amide bonds between carboxyl and amine groups. | Reacts with primary amines to form heterocyclic linkages. |
| Biocompatibility | High (EDC/NHS byproducts are water-soluble and easily removed). | Low to Moderate (leaching of unreacted glutaraldehyde is a significant concern).[1] | High (byproducts are generally non-toxic and easily removed).[2] | High (natural origin, significantly less cytotoxic than glutaraldehyde).[3][4] |
| Crosslinking Efficiency | Dependent on surface functionalization density and secondary crosslinker efficiency. | High and rapid. | High for polymers with available carboxyl and amine groups. | Moderate, generally slower than glutaraldehyde. |
| Stability of Crosslinks | Stable amide bonds. | Good, but can be reversible under certain conditions. | Stable amide bonds. | Stable, covalent bonds. |
| Advantages | Site-specific, controlled attachment to surfaces; good biocompatibility. | Highly efficient, cost-effective, and rapid.[1] | Forms stable bonds with no spacer arm; high biocompatibility.[2] | Excellent biocompatibility, low cytotoxicity.[3][4] |
| Disadvantages | Two-step process, limited to surface crosslinking. | High cytotoxicity, can elicit an inflammatory response.[1] | Requires the presence of both carboxyl and amine groups; pH-sensitive. | Slower reaction time, can impart a blue color to the material. |
Experimental Protocols
Protocol 1: Two-Step Crosslinking using 3-PPA and EDC/NHS
This protocol describes the functionalization of a hypothetical biomaterial surface with 3-PPA, followed by the crosslinking of a protein.
Materials:
-
Biomaterial with surface hydroxyl groups
-
This compound (3-PPA)
-
Anhydrous solvent (e.g., Toluene)
-
Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein solution in PBS, pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Surface Functionalization:
-
Suspend the biomaterial in the anhydrous solvent.
-
Add a solution of 3-PPA in the same solvent.
-
Reflux the mixture for 4-6 hours to allow for the grafting of 3-PPA onto the surface.
-
Wash the functionalized biomaterial extensively with the solvent to remove unreacted 3-PPA, followed by washing with deionized water.
-
Dry the carboxyl-functionalized biomaterial.
-
-
EDC/NHS Activation and Protein Crosslinking:
-
Suspend the functionalized biomaterial in the activation buffer.
-
Prepare fresh solutions of EDC and NHS in the activation buffer.
-
Add the EDC and NHS solutions to the biomaterial suspension and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Centrifuge the activated biomaterial and discard the supernatant.
-
Immediately add the protein solution to the activated biomaterial and incubate for 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer and incubating for 15 minutes.
-
Wash the protein-crosslinked biomaterial with PBS to remove unbound protein and reaction byproducts.
-
Protocol 2: Direct Crosslinking with Glutaraldehyde
Materials:
-
Polymer solution with primary amine groups (e.g., chitosan, gelatin) in a suitable buffer (e.g., PBS, pH 7.4).
-
Glutaraldehyde solution (e.g., 25% aqueous solution).
-
Quenching solution (e.g., 1 M glycine (B1666218) solution).
Procedure:
-
Prepare the polymer solution to the desired concentration.
-
Slowly add the glutaraldehyde solution to the polymer solution while stirring to achieve the desired final concentration (typically 0.1% - 2.5% v/v).
-
Allow the crosslinking reaction to proceed for the desired time (can range from minutes to hours) at room temperature. Gel formation should be observed.
-
To stop the reaction and cap unreacted aldehyde groups, add the quenching solution and incubate for at least 1 hour.
-
Wash the crosslinked hydrogel extensively with deionized water or PBS to remove any residual glutaraldehyde and quenching agent.[5]
Protocol 3: Direct Crosslinking with EDC/NHS
Materials:
-
Polymer with carboxyl groups (e.g., hyaluronic acid).
-
Polymer with amine groups (e.g., chitosan).
-
Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC and NHS.
-
Reaction buffer: PBS, pH 7.4.
Procedure:
-
Dissolve the carboxyl-containing polymer in the activation buffer.
-
Add EDC and NHS to the polymer solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the amine-containing polymer in the reaction buffer.
-
Add the activated carboxyl-containing polymer solution to the amine-containing polymer solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature to form the crosslinked hydrogel.
-
Wash the resulting hydrogel extensively with deionized water to remove byproducts.
Conclusion
This compound is not a direct crosslinking agent in the conventional sense but serves as an effective surface functionalizing molecule. The strategy of using 3-PPA to introduce carboxyl groups, followed by a secondary crosslinking step with agents like EDC/NHS, offers a highly controlled and biocompatible method for immobilizing molecules onto a material's surface. This approach is particularly advantageous for applications requiring precise surface modification and where the cytotoxicity of traditional crosslinkers like glutaraldehyde is a concern. For the formation of bulk hydrogels, direct crosslinking agents such as EDC/NHS or the more biocompatible genipin remain the preferred choice. The selection of a crosslinking strategy should, therefore, be guided by the specific application, considering factors such as the desired material properties, biocompatibility requirements, and the nature of the polymers to be crosslinked.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
performance comparison of 3-Phosphonopropionic acid in different corrosive environments
Performance Analysis of 3-Phosphonopropionic Acid in Diverse Corrosive Environments
Introduction: this compound (3-PPA) is an organic phosphonic acid that has garnered significant interest as a corrosion inhibitor for various metals and alloys. Its efficacy stems from the bifunctional nature of the molecule, which contains both a phosphonic acid group and a carboxylic acid group. The phosphonate (B1237965) group exhibits strong chemisorption onto metal surfaces, forming a self-assembled, protective monolayer that acts as a barrier to corrosive agents.[1][2] This guide provides a comparative analysis of 3-PPA's performance in different corrosive environments, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential applications.
Mechanism of Action
The primary inhibition mechanism of 3-PPA involves the formation of a stable, protective film on the metal surface. The phosphonic acid head group strongly binds to the metal, while the carboxylic acid tail group can provide additional protective properties, such as repelling aggressive anions like chlorides through charge repulsion.[1] This dual functionality makes it particularly effective in challenging environments.
Caption: Corrosion inhibition mechanism of this compound (3-PPA).
Quantitative Performance Data
The inhibition efficiency of 3-PPA varies significantly with the corrosive medium, inhibitor concentration, and the type of metal being protected.
Table 1: Performance of this compound in Different Corrosive Environments
| Corrosive Medium | Material | Inhibitor Conc. | Key Findings | Inhibition Efficiency (η%) | Reference |
| 0.5 M H₂SO₄ | Iron | 5 mM | Significantly reduces corrosion rate in acidic solution. | 95% | [3][4] |
| Hard Water (pH 8.5) | S235JR Steel | 20 mmol/L | Shows superior inhibition efficiency compared to other phosphonates. | High (jcorr = 0.01 µA/cm²) | [1] |
| 0.5% Aqueous NaCl (pH 8.3) | S235JR Steel | 20 mmol/L | Provides excellent protection in high chloride environments. | ~100% | [1] |
| Simulated Body Fluid | AZ31B Mg Alloy | Self-assembly | Improves corrosion resistance and biocompatibility. | High (Hemolysis rate <5%) | [5] |
Table 2: Comparative Performance with Other Corrosion Inhibitors in 0.5% NaCl Solution
| Inhibitor | Concentration | Corrosion Potential (Ecorr) | Corrosion Current (jcorr) | Key Observation | Reference |
| This compound | 20 mmol/L | -680 mV | 0.01 µA/cm² | Excellent protection, significantly outperforms others in chloride media. | [1] |
| TC (a reference inhibitor) | 64 mmol/L | -280 mV | 1.8 µA/cm² | Fails to provide reasonable anticorrosive effect under these conditions. | [1] |
| 18 (another phosphonic acid) | 40 mmol/L | -590 mV | 0.04 µA/cm² | Less effective than 3-PPA. | [1] |
Experimental Protocols
The data presented above is typically generated using standardized electrochemical and gravimetric methods.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Gravimetric (Weight Loss) Method
This method directly measures the material loss of a metal coupon due to corrosion.
-
Protocol:
-
Preparation: Metal coupons are polished with emery papers of decreasing grit size, washed with distilled water, degreased with a solvent like acetone, and dried.[6]
-
Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: Coupons are fully immersed in the corrosive solution, with and without the inhibitor, for a specified period (e.g., 24 hours to 20 days).[6]
-
Cleaning: After immersion, coupons are removed, cleaned to remove corrosion products (e.g., washed with distilled water containing zinc dust), dried, and re-weighed.[7]
-
-
Data Calculation:
-
Corrosion Rate (CR): CR = (K × ΔW) / (A × T × D)
-
Where: ΔW is weight loss, A is the surface area, T is immersion time, D is metal density, and K is a constant.[6]
-
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where: CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP)
PDP studies provide insights into the kinetics of the anodic and cathodic reactions and help classify the inhibitor type (anodic, cathodic, or mixed).[8]
-
Protocol:
-
Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 15-30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization: The potential of the working electrode is scanned in both anodic and cathodic directions from the OCP at a slow, constant rate.
-
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (jcorr). A lower jcorr value indicates better corrosion protection.[1]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.
-
Protocol:
-
Setup: The same three-electrode cell as in PDP is used.
-
Measurement: The system is held at the OCP, and a small amplitude AC voltage signal is applied over a wide range of frequencies (e.g., 50 kHz to 40 mHz).[9]
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
-
Data Analysis: The data is often presented as Nyquist plots. The charge transfer resistance (Rct) is extracted by fitting the data to an equivalent circuit model. A higher Rct value signifies greater resistance to charge transfer and thus, better corrosion inhibition.[10] The inhibition efficiency can be calculated as: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of self-assembly of this compound, 3-aminopropyltrimethoxysilane and dopamine on the corrosion behaviors and biocompatibility of a magnesium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
A Comparative Guide to the Long-Term Performance of 3-Phosphonopropionic Acid Coatings Versus Traditional Methods
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor influencing the reliability and performance of biomedical devices, biosensors, and drug delivery systems. This guide provides an objective comparison of the long-term performance of surfaces functionalized with 3-Phosphonopropionic acid (3-PPA) against traditional surface modification techniques, namely silanization and thiol-based self-assembled monolayers (SAMs). The comparison is supported by experimental data to aid in the selection of the most appropriate surface chemistry for demanding applications requiring sustained performance.
Introduction to Surface Modification Chemistries
Surface modification is a fundamental strategy to control the interfacial properties of materials, such as biocompatibility, corrosion resistance, and specific molecular recognition. The choice of surface chemistry dictates the stability and longevity of the desired functionality.
-
This compound (3-PPA): A member of the organophosphonate family, 3-PPA utilizes a phosphonic acid headgroup to form robust covalent bonds with a wide range of metal oxide surfaces, including titanium oxide, aluminum oxide, and stainless steel. The terminal carboxylic acid group provides a versatile handle for the subsequent covalent immobilization of biomolecules.
-
Silanization: This method typically employs alkoxysilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), which react with surface hydroxyl groups on substrates like silica, glass, and various metal oxides. The process forms siloxane bonds (Si-O-Substrate), creating a functional layer for further modification.
-
Thiol-Based Self-Assembled Monolayers (SAMs): Thiols form highly ordered monolayers on noble metal surfaces, most notably gold. The sulfur headgroup forms a strong gold-thiolate bond, providing a well-defined platform for tailoring surface properties.
Comparative Long-Term Performance Data
The long-term stability of these coatings was evaluated under various conditions, including ambient air, aqueous solutions (physiological buffer), and elevated temperatures. The following tables summarize the quantitative data from multiple studies.
Note: While specific long-term data for 3-PPA is limited, data for alkylphosphonic acids are used as a close proxy due to their identical phosphonate (B1237965) anchoring group and similar stable behavior.
Table 1: Hydrolytic Stability in Aqueous Solution (10 mM PBS, pH 7.4)
| Coating Type (Substrate) | Duration | Change in Water Contact Angle (WCA) | Layer Thickness / Composition Change | Reference |
| Alkylphosphonic Acid (SS316L) | 30 days | Minimal change (< 2% decrease) | No significant desorption observed | [1] |
| APTES (Silicon Oxide) | 24 hours | Significant decrease (not specified) | ~50% degradation after 6 hours | [2] |
| Thiol SAM (Gold) | 7 days | No significant change reported | Stable in Tris-buffered saline | [3] |
Table 2: Stability in Ambient Air
| Coating Type (Substrate) | Duration | Observation | Analytical Method | Reference |
| Alkylphosphonic Acid (Titanium) | 14 days | Stable, no significant desorption | XPS | [3] |
| APTES (UHMWPE) | 28 days | Oxidation and hydrolysis of Si-O-C bonds | XPS | [4] |
| Thiol SAM (Gold) | 12 hours | Nearly complete oxidation of thiolate headgroup | XPS | [5] |
Table 3: Thermal Stability (in Vacuum/Inert Atmosphere)
| Coating Type (Substrate) | Onset of Desorption/Degradation | Analytical Method | Reference |
| Butylphosphonic Acid (Silicon) | Stable up to 350 °C | XPS | [6] |
| APTES (Silicon) | ~250 °C | XPS | [6] |
| Octadecanethiol (ODT) (Gold) | ~110 °C | XPS | [7] |
Summary of Performance
This compound (and organophosphonates in general) demonstrates superior long-term stability, particularly in aqueous environments, when compared to traditional silane-based coatings. The metal-oxygen-phosphorus bond is highly resistant to hydrolysis, making phosphonate-based modifications ideal for applications involving prolonged exposure to biological fluids.[8][9] While silane (B1218182) layers can be effective, their Si-O-Substrate linkage is susceptible to hydrolytic cleavage, leading to coating degradation over time, especially in neutral to alkaline conditions.[8] Thiol-based SAMs on gold, although forming highly ordered monolayers, show significant vulnerability to oxidation in ambient air, which can compromise their long-term performance.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for the formation of each coating type and the subsequent evaluation of their long-term stability.
Coating Formation Protocols
1. This compound Coating on Titanium Substrates:
-
Substrate Preparation: Titanium substrates are cleaned by sonication in acetone, followed by ethanol (B145695), and finally deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen. To generate a fresh oxide layer and hydroxyl groups, the substrates are treated with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes, followed by extensive rinsing with deionized water and drying.
-
Coating Deposition: The cleaned substrates are immersed in a 1 mM solution of this compound in ethanol for 24 hours at room temperature.
-
Post-Deposition Cleaning: After immersion, the substrates are thoroughly rinsed with ethanol to remove any physisorbed molecules and then dried under nitrogen.
2. APTES Coating on Silicon Oxide Substrates:
-
Substrate Preparation: Silicon wafers are cleaned and hydroxylated using the same piranha solution treatment described above.
-
Coating Deposition: The substrates are immersed in a 1% (v/v) solution of APTES in anhydrous toluene (B28343) for 1 hour at room temperature under a nitrogen atmosphere to minimize water-induced polymerization in solution.[2]
-
Post-Deposition Curing: Following immersion, the substrates are rinsed with toluene and then cured in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking.
3. Thiol SAM Formation on Gold Substrates:
-
Substrate Preparation: Gold-coated substrates are cleaned by immersion in a piranha solution for 30 seconds, followed by thorough rinsing with deionized water and ethanol. They are then dried under a nitrogen stream.
-
SAM Formation: The cleaned gold substrates are immediately immersed in a 1 mM ethanolic solution of the desired alkanethiol (e.g., octadecanethiol) for 24 hours to allow for the formation of a well-ordered monolayer.[10]
-
Post-Deposition Cleaning: The substrates are rinsed with ethanol to remove non-chemisorbed thiols and dried with nitrogen.
Long-Term Stability Testing Protocols
1. Hydrolytic Stability Assessment:
-
Procedure: Coated substrates are immersed in a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4 and maintained at 37°C in an incubator.
-
Time Points: Samples are removed from the PBS solution at various time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: After removal, samples are rinsed with deionized water and dried. The stability is assessed by measuring the static water contact angle and by surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to monitor changes in elemental composition.
2. Ambient Air Stability Assessment:
-
Procedure: Coated substrates are stored in a laboratory environment under ambient light and atmospheric conditions.
-
Time Points: Samples are analyzed at regular intervals (e.g., 1, 6, 12, 24 hours, and then daily for up to a week or more).
-
Analysis: XPS is the primary method used to detect chemical changes, such as the oxidation of the headgroup (for thiols) or degradation of the organic layer.[5]
3. Thermal Stability Assessment:
-
Procedure: Coated substrates are placed in a vacuum chamber or a tube furnace under an inert atmosphere (e.g., nitrogen or argon). The temperature is gradually increased in a stepwise manner.
-
Analysis: After each temperature step (e.g., holding for 30-60 minutes), the sample is cooled and analyzed using XPS to determine the temperature at which the monolayer begins to desorb or decompose, as indicated by a decrease in the signal from the coating's constituent elements (e.g., C, N, S, P) relative to the substrate signal.[6][7]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for stability testing and the chemical bonding of each coating type.
Caption: Experimental workflow for comparing long-term coating stability.
Caption: Comparison of surface binding mechanisms.
Conclusion
The selection of a surface modification strategy requires careful consideration of the intended application and the environmental conditions to which the surface will be exposed. For applications demanding high stability over extended periods, especially in aqueous or physiological environments, This compound and other organophosphonates offer a significant advantage over traditional silane and thiol-based methods. Their robust covalent bonding to metal oxide surfaces ensures the longevity of the functional coating, thereby enhancing the reliability and performance of the modified material. While silanes provide a versatile option for oxide surfaces, their hydrolytic instability is a critical limitation. Thiol-based SAMs, though excellent for creating well-defined surfaces on gold, are susceptible to oxidative degradation, limiting their utility in long-term applications under ambient conditions. Researchers and product development professionals should weigh these factors to select the optimal surface chemistry that ensures performance and stability for the entire lifetime of their device or application.
References
- 1. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andreas-brinkmann.net [andreas-brinkmann.net]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. osti.gov [osti.gov]
- 6. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-Phosphonopropionic Acid: A Procedural Guide
For immediate reference, proper disposal of 3-Phosphonopropionic acid, a corrosive solid, necessitates adherence to stringent safety protocols and hazardous waste regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. It is imperative to treat this compound as a hazardous waste and to consult with a licensed professional waste disposal service for its final disposition.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] An emergency eyewash station and safety shower must be readily accessible.[3] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Weight | 154.06 g/mol | [1] |
| Flash Point | 150 °C (302 °F) - closed cup | |
| Acute Toxicity (Oral) | LDLo (rat): 5775 mg/kg | [2] |
| Eye Irritation | Causes serious eye damage | [2][3][4] |
| Skin Corrosion | Causes severe skin burns | [1][2][3] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process emphasizes safety, regulatory compliance, and environmental responsibility.
Figure 1. Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is as follows:
-
Waste Identification and Segregation: Identify all waste streams containing this compound. Do not mix with other waste types unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Select a waste container made of a material compatible with corrosive acidic compounds.[5]
-
Carefully transfer the waste into the container, avoiding splashes or the creation of dust.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."
-
Include any other information required by your local and institutional regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3]
-
-
Professional Disposal:
-
Crucially, do not attempt to dispose of this compound down the drain. [1][3] This can cause environmental damage and violate regulations.
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[1] These services are equipped to handle and treat hazardous chemical waste in accordance with all federal, state, and local regulations.[3]
-
Neutralization Considerations
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Phosphonopropionic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phosphonopropionic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a corrosive solid capable of causing severe skin burns and eye damage.[1][2] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for all personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent contact with this corrosive substance. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | EN166 or equivalent[1] |
| Hands | Impervious, chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) | Follow manufacturer's specifications |
| Body | Chemical-resistant protective clothing, lab coat, or coveralls | Ensure full coverage |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dust is generated or if irritation is experienced[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is paramount to safely manage this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1]
2. Handling and Use:
-
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Use dedicated, corrosion-resistant equipment.[2]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1]
3. Accidental Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][3]
4. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.[1][3]
Disposal Plan
All waste containing this compound is to be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed professional waste disposal service.[3]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Always adhere to all federal, state, and local environmental regulations regarding waste disposal.[2]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely managing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
